Hexachlorodisilane
説明
Structure
3D Structure
特性
IUPAC Name |
trichloro(trichlorosilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXBJXDGVGRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065488 | |
| Record name | Hexachlorodisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear to straw-colored liquid with an acrid odor of hydrogen chloride; [Matheson Tri-Gas MSDS] | |
| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexachlorodisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13465-77-5 | |
| Record name | 1,1,1,2,2,2-Hexachlorodisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexachlorodisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexachlorodisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACHLORODISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z754456JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Hazards of Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorodisilane (Si₂Cl₆) is a colorless, corrosive liquid that serves as a vital precursor in various high-tech industries, particularly in the manufacturing of semiconductors and solar cells.[1][2] Its utility in chemical vapor deposition (CVD) processes for producing high-purity silicon layers and silicon-containing thin films is well-established.[2] However, its high reactivity and significant hazards necessitate a thorough understanding of its chemical properties and require stringent safety protocols for its handling. This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is an inorganic compound that is highly sensitive to moisture and air.[2][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | Si₂Cl₆ | |
| Molecular Weight | 268.88 g/mol | |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 144-145.5 °C | [3] |
| Melting Point | -1 °C | |
| Density | 1.562 g/mL at 25 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, benzene, and THF. | [3] |
| Reactivity | Reacts violently with water, moisture, alcohols, acids, strong bases, and oxidizing agents.[1][3] |
Hazards and Safety Precautions
This compound is classified as a hazardous substance due to its corrosivity, reactivity, and toxicity.[5] Exposure can cause severe skin burns and eye damage.[2] Inhalation of its vapors may lead to respiratory irritation.[6]
Reactivity Hazards
The primary reactivity hazard of this compound is its violent reaction with water and moisture, which produces corrosive hydrogen chloride gas.[1][6] This reaction is exothermic and can lead to a rapid increase in pressure.
Furthermore, on long-term storage (typically exceeding one year), there have been reports of shock-sensitive detonations.[7] This increased sensitivity is thought to be due to the formation of polymeric hydrolysates, gels, or contamination with byproducts like pentachlorodisilane.[7][8]
Health Hazards
The health hazards associated with this compound are significant and are summarized in the table below.
| Hazard | Description | Reference |
| Skin Corrosion | Causes severe skin burns upon contact. | [2] |
| Eye Damage | Causes serious eye damage and potentially irreversible blindness. | [5] |
| Inhalation Toxicity | May cause respiratory irritation. Inhalation of mist can be extremely hazardous, potentially leading to lethal outcomes due to spasm, chemical pneumonitis, and pulmonary edema. | [1][6] |
| Ingestion | Ingestion can cause severe corrosive burns to the mouth, esophagus, and stomach. | [5] |
Fire and Explosion Hazards
This compound is a combustible liquid and may explode upon heating.[5][6] When heated to temperatures above 150°C in the air, it can ignite. The presence of moisture can exacerbate fire-related hazards due to the production of flammable hydrogen gas upon reaction.
Experimental Protocols and Safe Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield are essential. Contact lenses should not be worn.[3]
-
Skin Protection: Neoprene or nitrile rubber gloves should be worn. Protective clothing, including boots, should be made of appropriate resistant materials like Viton for extended contact.[1][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-certified combination organic vapor/acid gas respirator is necessary.[4]
Handling and Storage
-
This compound should be handled and stored under an inert atmosphere, such as dry nitrogen, to prevent contact with moisture.[1]
-
All equipment and transfer lines must be thoroughly dried and purged with an inert gas before use.[1]
-
To prevent the buildup of static electricity, all vessels and piping should be electrically bonded and grounded.[1]
-
Store containers in a cool, dry, well-ventilated area away from incompatible materials.[4] Containers should be tightly sealed and inspected regularly for any signs of leakage or deterioration.[3] It is recommended not to store the material for more than one year.[9]
Spill and Disposal Procedures
In the event of a spill, the area should be evacuated. For small spills (up to 5 liters), absorb the liquid with a dry, inert material such as sand or diatomaceous earth.[1] The absorbed material should be collected in a suitable, labeled container for disposal.[4] Do not use water to clean up spills, as this will lead to a violent reaction.[1]
A safe and effective method for the disposal of larger quantities of this compound involves a two-stage process:
-
Hydrolysis: The this compound is first carefully hydrolyzed by adding it to a large excess of water (a weight ratio of 1:25 is recommended). This should be done with stirring in a controlled environment.[10]
-
Alkaline Cleavage: The resulting suspension is then neutralized and the hazardous byproducts are cleaved by the addition of an aqueous potassium hydroxide (B78521) (KOH) solution (20 wt%).[10]
Reaction Pathways and Mechanisms
Thermal Decomposition
The thermal decomposition of this compound has been studied and is suggested to proceed via a two-step mechanism in the gas phase.
Caption: Thermal decomposition of this compound.
Hydrolysis and Disposal Pathway
The hydrolysis of this compound is a critical reaction to understand for both safety and disposal purposes. A simplified representation of the hydrolysis and subsequent alkaline cleavage for disposal is shown below.
Caption: Two-stage disposal of this compound.
Conclusion
This compound is a compound of significant industrial importance, but its hazardous properties demand careful and informed handling. This guide has provided an in-depth overview of its chemical properties, the hazards associated with its use, and the necessary protocols for its safe management in a research and development setting. By adhering to these guidelines, researchers can mitigate the risks and harness the utility of this versatile chemical precursor.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 3. gelest.com [gelest.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine | Semantic Scholar [semanticscholar.org]
- 7. Safe and Efficient Disposal of this compound Liquid | Chemical Engineering Transactions [cetjournal.it]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. cetjournal.it [cetjournal.it]
An In-depth Technical Guide to the Physical Properties of Liquid Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of liquid hexachlorodisilane (HCDS). The information is intended for use by professionals in research, science, and drug development who require a thorough understanding of this compound's characteristics for safe handling, process development, and material science applications.
Quantitative Physical Properties
The physical properties of liquid this compound have been determined by various sources. The following tables summarize the key quantitative data available. It is important to note that some variations exist in the reported values, which may be attributed to different measurement conditions or sample purities.
| Property | Value | Reference(s) |
| Molecular Formula | Si₂Cl₆ | [1] |
| Molecular Weight | 268.88 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -1 °C (30 °F; 272 K) | [1] |
| Boiling Point | 144 °C (291 °F; 417 K) | [1] |
| Density | 1.562 g/mL at 25 °C | [2] |
| Refractive Index | 1.475 at 20 °C | [2] |
| Vapor Pressure | 110 mm Hg at 85°C; 2.8 hPa at 25°C | [2][3] |
| Viscosity | 1.65 mPa·s | [4] |
| Flash Point | 78 °C | [3] |
| Auto-ignition Temp. | 320 °C | [3] |
Table 1: Key Physical Properties of this compound
| Property | Value Range | Reference(s) |
| Boiling Point | 144 - 146 °C | [3] |
| Density | 1.48 - 1.562 g/cm³ | [2][5] |
| Refractive Index | 1.47 - 1.475 | [6][7] |
Table 2: Range of Reported Values for Selected Physical Properties
Experimental Protocols for Determination of Physical Properties
2.1. Density Determination
The density of a liquid can be determined using several methods:
-
Pycnometer Method: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high accuracy.[8]
-
Hydrometer Method: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the hydrometer's stem.
-
Oscillating U-tube Method: This method measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency is related to the density of the liquid.
2.2. Viscosity Determination
Viscosity, a measure of a fluid's resistance to flow, can be determined by:
-
Capillary Viscometer: This method involves measuring the time it takes for a known volume of liquid to flow through a capillary tube of a known diameter and length under a known pressure differential.[9][10] The viscosity is then calculated using Poiseuille's law.
-
Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant speed.[11] The viscosity is proportional to the measured torque.
-
Falling Sphere Viscometer: The viscosity is determined by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity.[11][12]
2.3. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Distillation Method: The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[6] This temperature is the boiling point at the given atmospheric pressure.
-
Thiele Tube Method: A small amount of the liquid is heated in a side-arm tube (Thiele tube) containing a high-boiling point oil.[13] A thermometer and a small, inverted capillary tube are placed in the sample. The temperature at which a steady stream of bubbles emerges from the capillary tube is the boiling point.
-
Micro-boiling Point Method: For small sample volumes, a sample is heated in a small test tube, and the temperature at which the vapor condenses on a thermometer bulb placed just above the liquid surface is recorded as the boiling point.[14][15]
2.4. Melting Point Determination
The melting point is the temperature at which a solid becomes a liquid. For a substance that is liquid at room temperature, this is also referred to as the freezing point.
-
Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus.[2][5] The temperature range over which the substance melts is observed and recorded.
2.5. Vapor Pressure Determination
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
-
Static Method: The substance is placed in a closed container, the air is removed, and the pressure of the vapor is measured with a manometer at different temperatures.[16]
-
Boiling Point Method: The liquid is heated under a controlled external pressure, and the temperature at which it boils is measured.[17] The vapor pressure at that temperature is equal to the external pressure.
2.6. Refractive Index Determination
The refractive index is a dimensionless number that describes how fast light travels through the material.
-
Abbe Refractometer: This is a common laboratory instrument that measures the refractive index of a liquid by measuring the critical angle of total internal reflection.[7]
-
Interferometry: A Michelson or other type of interferometer can be used to measure the change in the optical path length of light passing through the liquid, from which the refractive index can be calculated with high precision.[3][18]
Chemical Reactivity and Decomposition Pathways
This compound is a reactive compound, and understanding its reaction pathways is crucial for safe handling and for its application in chemical vapor deposition (CVD) and other synthetic processes.
3.1. Hydrolysis
This compound reacts readily with water and moisture in the air to produce silicon oxides and hydrogen chloride. This reaction can be vigorous and produces corrosive fumes.[19][20] The hydrolysis products can be shock-sensitive.[19][21]
Caption: Hydrolysis of this compound.
3.2. Thermal Decomposition
When heated, this compound decomposes. In the gas phase, the primary decomposition products are silicon tetrachloride (SiCl₄) and dichlorosilylene (B1217353) (SiCl₂), a reactive intermediate.[4][22][23]
Caption: Thermal Decomposition of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. westlab.com [westlab.com]
- 6. vernier.com [vernier.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scribd.com [scribd.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. blog.rheosense.com [blog.rheosense.com]
- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 12. cscscientific.com [cscscientific.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Vapor pressure - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. louis.uah.edu [louis.uah.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Synthesis of High-Purity Hexachlorodisilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexachlorodisilane (HCDS, Si₂Cl₆) is a critical precursor in the semiconductor industry for the deposition of high-quality silicon-based thin films, such as silicon nitride and silicon oxide, through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][2] The increasing demand for smaller and more efficient electronic devices necessitates the availability of high-purity HCDS.[1] This technical guide provides an in-depth overview of the primary synthesis and purification routes for producing high-purity this compound, complete with experimental methodologies and comparative data.
Core Synthesis Routes
Several methods have been developed for the synthesis of this compound. The choice of a particular route often depends on the desired purity, production scale, and available starting materials. The most prominent methods include recovery from polysilicon production off-gas, direct chlorination of silicon compounds, and the reaction of silicon tetrachloride with silicon.
Recovery from Polysilicon Production Exhaust Gas
A significant industrial source of high-purity this compound is the exhaust gas from the Siemens process for producing polycrystalline silicon.[3][4] In this process, chlorosilanes (like trichlorosilane) are reduced with hydrogen at high temperatures. The resulting off-gas is a mixture containing unreacted starting materials, hydrogen, silicon tetrachloride, and this compound.[5] The inherent advantage of this method is the high purity of the raw materials used in polycrystalline silicon manufacturing, which translates to a purer HCDS product.[5]
The recovery process typically involves condensation of the exhaust gas to separate hydrogen, followed by a series of distillation steps to isolate the this compound from other chlorosilanes.[3][5]
Direct Chlorination of Silicon or Silicides
A conventional method for HCDS synthesis involves the direct chlorination of silicon-containing materials.[5] This can include metallurgical grade silicon, ferrosilicon, or calcium silicide.[6][7] The reaction produces a mixture of polychlorosilanes, from which this compound is separated via fractional distillation.[6]
An idealized reaction using calcium silicide is: CaSi₂ + 4 Cl₂ → Si₂Cl₆ + CaCl₂[7]
While this method is straightforward, the purity of the final product is highly dependent on the purity of the initial silicon source, which can introduce metallic impurities.[4]
Reaction of Silicon Tetrachloride with Silicon Powder
To improve yield and reaction conditions, a method involving the reaction of silicon tetrachloride (SiCl₄) with silicon powder has been developed.[8] This process utilizes a catalyst, such as a monovalent copper complex, to facilitate the reaction under milder conditions than direct chlorination.[8] The reaction is typically carried out in an inert atmosphere. This route is reported to achieve yields greater than 70%.[8]
A variation of this method employs microwave radiation to enhance the reaction rate between silicon powder and silicon tetrachloride in the presence of a catalyst.[9] This approach aims to shorten the reaction time and improve the overall yield.[9]
Purification of this compound
Achieving the high purity levels (e.g., >99.99%) required for semiconductor applications necessitates robust purification techniques.[10] The most common methods are distillation and adsorption, often used in combination.
Distillation and Rectification
Fractional distillation is the primary method for purifying this compound.[11] It separates HCDS from other chlorosilanes and impurities based on differences in their boiling points. The process can be conducted batchwise or continuously.[11] For high-purity applications, it is crucial to control the distillation conditions, such as temperature and pressure, to prevent the decomposition of HCDS.[11] A typical purification by rectification can yield HCDS with a purity of 99.99%.[12]
Adsorption
Adsorption techniques are employed to remove specific impurities, particularly metallic contaminants like aluminum and titanium, that may be difficult to separate by distillation alone.[12][13] The crude HCDS is passed through a column filled with an adsorbent material, such as activated carbon or specialized resins.[11][12] This method is effective in reducing metal impurities to parts-per-billion (ppb) levels.[13]
Enhanced Chlorination
In some processes, chlorine gas is introduced into the crude HCDS mixture before the final distillation.[5] This step converts lower-boiling impurities into higher-boiling chlorinated compounds, which can then be more easily separated, thereby increasing the yield of high-purity HCDS.[5]
Quantitative Data Summary
The following table summarizes quantitative data for various synthesis and purification routes for this compound.
| Synthesis/Purification Method | Starting Materials | Catalyst/Conditions | Reported Purity | Reported Yield | Reference(s) |
| Synthesis | |||||
| Reaction of SiCl₄ with Si powder | Silicon powder, Silicon tetrachloride | Monovalent copper complex, 30-200°C | - | > 70% | [8] |
| Microwave-assisted Reaction | Silicon powder, Silicon tetrachloride | Catalyst, 80-250°C, >3h | High-purity | - | [9] |
| Purification | |||||
| Distillation | HCDS-containing mixture | Water content ≤ 10 ppbw | > 99.5% | - | [11] |
| Rectification | Adsorbed HCDS | 145-153°C, 0.013-0.017 MPa | 99.99% | - | [12] |
| Adsorption + Rectification | Polysilicon residues | Adsorbent, Distillation | 99.9% (metal impurities < 4 ppb) | - | [13][14] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on patent literature, the following sections outline the general methodologies for key synthesis and purification processes.
Protocol 1: Synthesis of HCDS via SiCl₄ Reaction with Si Powder
Objective: To synthesize this compound from silicon tetrachloride and silicon powder using a catalyst.
Materials:
-
Silicon powder
-
Silicon tetrachloride (SiCl₄)
-
Monovalent copper complex catalyst
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
A reaction kettle is charged with silicon powder and the monovalent copper complex catalyst.
-
The system is purged with an inert gas to remove air and moisture.
-
Silicon tetrachloride is added to the reaction kettle. The molar ratio of silicon powder to silicon tetrachloride is maintained between 1:1 and 1:10, and the molar ratio of the catalyst to silicon tetrachloride is between 1:100 and 1:1000.[8]
-
The mixture is heated to a temperature between 30°C and 200°C and allowed to react for 3 to 24 hours.[8]
-
After the reaction period, the mixture is cooled to room temperature.
-
The reaction mixture is filtered under the protection of an inert gas to remove solid particles.
-
The filtrate is then subjected to distillation. The fraction collected at 145-147°C is this compound.[8]
Protocol 2: Purification of HCDS by Adsorption and Rectification
Objective: To purify crude this compound to a high-purity grade.
Materials:
-
Crude this compound
-
Adsorption resin
-
Nitrogen gas
Procedure:
-
Crude Distillation: The raw this compound material is first subjected to a crude distillation to remove light and heavy fractions.[12]
-
Adsorption: The crudely distilled HCDS is then introduced into an exchange column filled with a suitable adsorption resin. The adsorption process is carried out at a temperature of 50-65°C with a flow rate of 0.2-2 BV/h (Bed Volumes per hour).[12]
-
Rectification: The HCDS obtained after adsorption is fed into a packed rectification tower.
-
The rectification is performed at a temperature of 145-153°C and a pressure of 0.013-0.017 MPa.[12]
-
A slow stream of nitrogen gas (e.g., 1 L/min) is used as an accompanying gas during rectification.[12]
-
The purified this compound product is collected from the top of the column. This process can achieve a purity of 99.99%.[12]
Process and Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthesis and purification routes for high-purity this compound.
Caption: Overview of primary synthesis routes for this compound.
Caption: General purification workflow for high-purity this compound.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 5. US6846473B2 - Process for producing this compound - Google Patents [patents.google.com]
- 6. Silicon tetrachloride - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. CN103011173B - Synthetic method for this compound - Google Patents [patents.google.com]
- 9. CN112645337A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. US20100221169A1 - Process for preparing high-purity this compound - Google Patents [patents.google.com]
- 12. CN111643916B - Process for preparing high-purity this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. The Research about Preparation of High Purity this compound [inis.iaea.org]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorodisilane (Si2Cl6) is a key precursor in the chemical vapor deposition (CVD) of silicon-containing films, which are vital in the semiconductor and materials science industries. Understanding its thermal decomposition mechanism is crucial for optimizing deposition processes and controlling film properties. This technical guide provides a comprehensive overview of the core aspects of this compound's thermal decomposition, including its primary reaction pathways, associated kinetics and thermodynamics, and the experimental methodologies used to elucidate these features.
Core Decomposition Mechanism
The thermal decomposition of this compound in the gas phase is dominated by a unimolecular elimination reaction. The primary and most widely accepted pathway involves the cleavage of the silicon-silicon bond and the subsequent transfer of a chlorine atom, leading to the formation of silicon tetrachloride (SiCl4) and dichlorosilylene (B1217353) (SiCl2), a highly reactive intermediate.[1][2][3]
Primary Decomposition Reaction:
Si2Cl6 (g) → SiCl4 (g) + SiCl2 (g)[1][2]
Thermodynamic analyses have confirmed that this decomposition is highly favorable at elevated temperatures, with Si2Cl6 almost completely converting to SiCl4 and SiCl2 in the temperature range of 600-1100 °C under equilibrium conditions.[4] The generated dichlorosilylene is a key species in subsequent film formation processes.
Quantitative Data Summary
The kinetics of the thermal decomposition of this compound have been investigated through both experimental and theoretical approaches. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Arrhenius Parameters for the Unimolecular Decomposition of this compound
| A (s⁻¹) | Ea (kJ/mol) | Ea (kcal/mol) | Temperature Range (K) | Method | Reference |
| 10¹³․⁴⁹ ± ⁰․¹² | 205.9 ± 1.4 | 49.2 ± 0.3 | 596–655 | Experimental | [2][3] |
| - | - | 49 | ~600 | Experimental | [5] |
The pre-exponential factor (A) and activation energy (Ea) are from the Arrhenius equation, k = A * exp(-Ea/RT).
Table 2: Thermodynamic Data for Species Involved in the Decomposition
| Species | Standard Enthalpy of Formation (ΔH_f° at 298 K) (kJ/mol) |
| Si2Cl6 (g) | -1041.0 |
| SiCl4 (g) | -662.7 |
| SiCl2 (g) | -169.5 |
Table 3: Bond Dissociation Energy
| Bond | Bond Dissociation Energy (kJ/mol) |
| Cl3Si-SiCl3 | 326 |
Experimental Protocols
The study of the gas-phase thermal decomposition of this compound has been conducted using various experimental techniques, primarily focusing on flow reactors coupled with analytical methods for product identification and quantification.
Flow Reactor with Chemical Trapping
A common experimental setup involves a flow reactor system where this compound vapor, diluted in an inert carrier gas, is passed through a heated reaction zone. To study the kinetics of the primary decomposition step and to characterize the reactive intermediate, dichlorosilylene, a chemical scavenger such as iodine (I2) is introduced into the reaction mixture.
Methodology:
-
Reactant Preparation: A mixture of this compound and iodine vapor in a carrier gas (e.g., nitrogen or argon) is prepared with known partial pressures.
-
Reactor Setup: The gas mixture is passed through a temperature-controlled flow reactor. The reactor is often designed to have a high surface-to-volume ratio to assess the contribution of surface reactions. Studies have shown that the decomposition is largely a homogeneous gas-phase process, as the reaction rate is insensitive to changes in the surface-to-volume ratio.[2][3]
-
Reaction: The decomposition of this compound occurs in the heated zone of the reactor, maintained at a constant temperature, typically in the range of 596–655 K.[2][3]
-
Product Trapping: The highly reactive dichlorosilylene (SiCl2) produced in the primary decomposition step is rapidly trapped by the iodine scavenger to form the stable product, diiododichlorosilane (SiCl2I2).
-
Product Analysis: The effluent gas from the reactor is analyzed to determine the concentrations of the reactants and products. The consumption of iodine is monitored to determine the rate of the primary decomposition reaction. The reaction rate is found to obey the rate equation: -d[I2]/dt = k[Si2Cl6].[2][3]
Analytical Techniques
-
Mass Spectrometry (MS): Mass spectrometry is used for the identification of the reaction products. By analyzing the mass-to-charge ratio of the ions produced from the effluent gas, the presence of species like SiCl4 and SiCl2I2 can be confirmed.[6]
-
Gas Chromatography (GC): Gas chromatography is employed for the separation and quantification of the various components in the product mixture. A thermal conductivity detector (TCD) is often used for the detection of chlorosilanes.[1][7]
-
Typical GC Conditions for Chlorosilane Analysis:
-
Column: 10% diethyl phthalate (B1215562) on a 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel column.[1]
-
Temperatures: Column at 60 °C, injector at 110 °C, and detector at 140 °C.[1]
-
Carrier Gas: Hydrogen with a flow rate of 60 mL/min.[1]
-
-
Visualizations
Reaction Pathway Diagram
Caption: Primary thermal decomposition pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for studying Si2Cl6 thermal decomposition.
Conclusion
The thermal decomposition of this compound is a well-defined process primarily yielding silicon tetrachloride and the reactive intermediate, dichlorosilylene. The kinetics of this unimolecular reaction have been quantified, providing essential parameters for the modeling and control of chemical vapor deposition processes. The experimental methodologies outlined, particularly the use of flow reactors with chemical scavengers, have proven effective in elucidating the fundamental steps of this decomposition mechanism. This comprehensive understanding is vital for the continued development of advanced silicon-based materials.
References
- 1. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine | Semantic Scholar [semanticscholar.org]
- 3. Kinetics and mechanism of the gas phase thermal decomposition of this compound in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The gas-phase reactions Of SiCl4 and Si2Cl6 with CH3OH and C2H5OH: an investigation by mass spectrometry and matrix-isolation infrared spectroscopy - CentAUR [centaur.reading.ac.uk]
- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Hexachlorodisilane (HCDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorodisilane, with the chemical formula Si₂Cl₆, is an inorganic compound that serves as a critical precursor in the semiconductor industry and various chemical syntheses.[1][2] This colorless liquid, which fumes in moist air, is of significant interest due to its direct silicon-silicon bond, making it a fundamental model for studying element-element bonding beyond carbon chemistry.[1][3] Its utility as a volatile precursor for silicon-containing materials, such as silicon nitride and silicon oxide thin films, underscores its importance in the fabrication of integrated circuits and other advanced electronic components.[2][4] This guide provides a detailed examination of the molecular structure and chemical bonding of this compound (HCDS).
Molecular Structure and Geometry
The molecular structure of this compound is analogous to that of ethane, adopting a staggered conformation.[1][3] This arrangement places the chlorine atoms on the two silicon atoms as far apart as possible, minimizing steric hindrance. The molecule belongs to the D₃d point group symmetry.[3] The central framework consists of two silicon atoms joined by a single covalent bond, with each silicon atom also bonded to three chlorine atoms. The geometry around each silicon atom is approximately tetrahedral.[3]
Key structural parameters, primarily determined through gas-phase electron diffraction and spectroscopic methods, define the molecule's three-dimensional arrangement.[3][5][6] The silicon-silicon bond length is a critical feature, measured at 233 picometers (pm).[1][3] The silicon-chlorine bonds have an average length of 202 pm.[3] The bond angles further characterize the tetrahedral-like arrangement, with the Cl-Si-Cl angle being approximately 109.5° and the Si-Si-Cl angle around 110.1°.[3]
Caption: Molecular structure of this compound (HCDS).
Chemical Bonding
The bonding in this compound is characterized by covalent σ-bonds.[3] The Si-Si and Si-Cl bonds are formed from the overlap of hybrid orbitals on the silicon atoms with orbitals on the adjacent silicon and chlorine atoms.
-
Si-Si Bond: The direct silicon-silicon single bond is a defining feature of the molecule. The bond dissociation energy for the Si-Si bond is approximately 326 kJ/mol.[3]
-
Si-Cl Bonds: The silicon-chlorine bonds are polarized covalent bonds due to the higher electronegativity of chlorine compared to silicon. This results in a partial positive charge on the silicon atoms and a partial negative charge on the chlorine atoms. The bond dissociation energy for the Si-Cl bonds is approximately 359 kJ/mol.[3]
-
Intermolecular Forces: As a nonpolar molecule with a calculated dipole moment of 0.85 D resulting from its charge distribution, the predominant intermolecular forces are van der Waals interactions, specifically London dispersion forces.[3] These forces arise from the temporary dipoles induced in the electron clouds of the molecules and are significant due to the high polarizability of the chlorine atoms and the molecule's large size.[3]
-
Lewis Acidity: The silicon centers in HCDS can act as Lewis acids, enabling the molecule to form adducts with Lewis bases such as amines, ethers, and phosphines.[3]
Data Presentation
The key quantitative data regarding the molecular structure and bonding of HCDS are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| Chemical Formula | Si₂Cl₆ | [1][7][8] |
| Molar Mass | 268.88 g/mol | [1][3] |
| Molecular Geometry | Staggered (Ethane-like) | [1][3] |
| Point Group | D₃d | [3] |
| Si-Si Bond Length | 233 pm | [1][3] |
| Si-Cl Bond Length (average) | 202 pm | [3] |
| Cl-Si-Cl Bond Angle | ~109.5° | [3] |
| Si-Si-Cl Bond Angle | ~110.1° | [3] |
| Si-Si Bond Dissociation Energy | ~326 kJ/mol | [3] |
| Si-Cl Bond Dissociation Energy | ~359 kJ/mol | [3] |
| Dipole Moment | 0.85 D | [3] |
Experimental Protocols
The determination of the molecular structure of HCDS relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and vibrational spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometrical structure of molecules in the gaseous state, free from intermolecular forces present in condensed phases.[6]
Methodology:
-
Sample Introduction: A gaseous sample of HCDS is introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.[6]
-
Electron Beam Interaction: A high-energy beam of electrons (typically a few thousand volts) is directed perpendicularly through the molecular beam.[6]
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms within the HCDS molecules. The resulting interference pattern is dependent on the internuclear distances within the molecules.[6]
-
Detection: The scattered electrons are detected by a photographic plate or a modern imaging detector, producing a pattern of concentric rings.[6] To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.[6]
-
Data Analysis: The one-dimensional diffraction data, representing the radially averaged scattering intensity as a function of the scattering angle, is analyzed. By fitting a theoretical scattering model based on assumed molecular geometries to the experimental data, precise values for bond lengths, bond angles, and torsional angles can be determined.
Caption: Experimental workflow for Gas Electron Diffraction (GED).
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The number and activity (IR or Raman active) of these modes are determined by the molecule's symmetry, providing crucial information to confirm its structure and point group.[5] For HCDS, the analysis of its vibrational spectra helps to confirm the D₃d point group symmetry and the staggered conformation.[5]
Methodology:
-
Sample Preparation: For liquid samples like HCDS, a small amount is placed in a suitable cell. For IR spectroscopy, this is typically a liquid cell with windows transparent to infrared radiation (e.g., KBr or NaCl plates). For Raman spectroscopy, a glass capillary tube or cuvette is often used.
-
IR Spectroscopy:
-
An infrared spectrometer passes a beam of infrared radiation through the HCDS sample.
-
The molecules absorb radiation at specific frequencies corresponding to their vibrational modes that result in a change in the molecular dipole moment.
-
A detector measures the amount of transmitted light, generating an IR spectrum which is a plot of absorbance or transmittance versus frequency (wavenumber). The NIST Chemistry WebBook provides reference IR spectra for HCDS.[9]
-
-
Raman Spectroscopy:
-
A monochromatic laser beam is directed at the HCDS sample.
-
Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering).
-
The inelastically scattered light has frequencies that are shifted from the incident laser frequency by amounts corresponding to the molecule's vibrational frequencies. This scattering is dependent on a change in the polarizability of the molecule.
-
The scattered light is collected and analyzed by a spectrometer to produce a Raman spectrum.
-
-
Spectral Analysis: The observed vibrational bands in the IR and Raman spectra are assigned to specific molecular motions (e.g., Si-Cl stretching, Si-Si stretching, bending modes). By comparing the experimental spectra with theoretical predictions based on different possible symmetries (e.g., staggered D₃d vs. eclipsed D₃h), the correct molecular structure can be confirmed.[5]
Caption: Workflow for Vibrational Spectroscopy of HCDS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 3. webqc.org [webqc.org]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. This compound: vibrational spectrum, structure and internal rotation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound | Cl6Si2 | CID 83497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
Hexachlorodisilane: A Comprehensive Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Hexachlorodisilane (HCDS), a colorless liquid with the formula Si₂Cl₆, is a valuable precursor in the semiconductor and chemical synthesis industries.[1] Its high reactivity, particularly its sensitivity to moisture and potential for shock-sensitive byproduct formation, necessitates stringent safety protocols to prevent accidents and ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and storage requirements for this compound, supplemented with detailed experimental protocols and visual workflows.
Chemical and Physical Properties
This compound is a combustible liquid that reacts violently with water and moisture in the air to liberate corrosive hydrogen chloride gas.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe management.
| Property | Value | Source |
| Molecular Formula | Si₂Cl₆ | [3] |
| Molecular Weight | 268.89 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 144-146 °C | |
| Melting Point | Not available | |
| Density | 1.562 g/mL at 25 °C | [4] |
| Vapor Pressure | 12 mm Hg @ 40 °C | |
| Flash Point | Combustible liquid | [2] |
| Autoignition Temperature | Ignites in air at >150°C | [2][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance with the following GHS classifications:
-
Flammable liquids: Category 4[2]
-
Skin corrosion/irritation: Category 1B[2]
-
Serious eye damage/eye irritation: Category 1[2]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[2]
Signal Word: Danger[2]
Hazard Statements: [2]
-
H227: Combustible liquid
-
H314: Causes severe skin burns and eye damage
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and exposure.
| PPE Category | Specification | Source |
| Hand Protection | Neoprene or nitrile rubber gloves. | [2] |
| Eye Protection | Chemical goggles or a face shield. Contact lenses should not be worn. | [2] |
| Skin and Body Protection | Wear suitable protective clothing. A flame-resistant lab coat is recommended. | [2] |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur. | [2] |
Safe Handling Procedures
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox under an inert atmosphere.
General Handling Workflow
Caption: General workflow for handling this compound.
Key Handling Precautions:
-
Avoid all eye and skin contact and do not breathe vapor or mist.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Work in a well-ventilated area to prevent the accumulation of vapors.[2]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
Storage Requirements
Proper storage of this compound is critical to prevent degradation and the formation of hazardous byproducts.
Storage Conditions
| Parameter | Requirement | Source |
| Container | Tightly closed, sealed, corrosion-resistant containers. | [2] |
| Atmosphere | Dry, inert environment (e.g., under nitrogen). | [2] |
| Temperature | Cool place, away from heat. | [2] |
| Location | Well-ventilated, locked-up area. | [2] |
| Incompatible Materials | Acids, alcohols, oxidizing agents. | [2] |
| Maximum Storage Time | No longer than one year. | [2][5] |
Long-Term Storage Risks
On long-term storage (greater than one year), this compound may form explosive byproducts.[2][5] Several incidents of shock-sensitive detonations have been reported, particularly when there is evidence of package seal deterioration and partial hydrolysis.[2][5] Regular inspection of containers for integrity is crucial.[2]
Emergency Procedures
Spill Response
Caption: Decision-making workflow for a this compound spill.
In the event of a spill:
-
Remove all ignition sources.[2]
-
Evacuate unnecessary personnel.[2]
-
Wear appropriate PPE as described in Section 3.[2]
-
Contain the spill with dikes or absorbents.[2]
-
Clean up the spill using an absorbent material and collect it with non-sparking tools.[2]
-
Prevent entry into sewers and public waters.[2]
Fire Fighting
-
Use only dry media to extinguish flames. Do not use water. [2]
-
Water spray or fog should only be used to knock down hydrogen chloride vapors downwind from the fire.[2]
-
Firefighters should wear proper protective equipment, including respiratory protection.[2]
First Aid
| Exposure Route | First Aid Measures | Source |
| Inhalation | Remove victim to fresh air and keep at rest. Get medical advice/attention. | [2] |
| Skin Contact | Wash with plenty of soap and water. Get immediate medical advice/attention. | [2] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [2] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. | [2] |
Experimental Protocols
The following are examples of experimental protocols involving this compound. These are intended as a guide and must be adapted to specific laboratory conditions and risk assessments.
Experiment 1: Safe Disposal of this compound via Hydrolysis and Neutralization
This protocol is based on a method for the safe and efficient disposal of HCDS liquid in large quantities.
Objective: To safely neutralize this compound liquid.
Methodology:
-
Preparation: Conduct the entire procedure in a nitrogen glovebox to prevent fire and explosion from hydrogen evolution.
-
Hydrolysis:
-
Use a mechanical stirrer with a propeller in a suitable reaction vessel.
-
Add water to the vessel. The recommended weight ratio of HCDS to water is 1:25.
-
Feed the liquid HCDS into the vapor space above the water at a controlled rate (e.g., ~20 g/min ) using a needle valve.
-
Stir the mixture at a high speed (e.g., 1000 rpm) throughout the addition. This reaction is reported to be mild and without significant fuming.
-
-
Neutralization:
-
Prepare a 20 wt% aqueous potassium hydroxide (B78521) (KOH) solution.
-
Slowly add the KOH solution to the suspension from the hydrolysis step. The required weight ratio of KOH to HCDS is 2:1 to achieve a final pH of approximately 12.6.
-
Monitor for the evolution of hydrogen gas, which begins around pH 5.
-
Continue stirring until the residual deposit is completely dissolved (approximately 2 hours).
-
Experiment 2: Chemical Vapor Deposition (CVD) of Silicon Nitride Films
This protocol is a generalized procedure based on literature for the low-pressure chemical vapor deposition (LPCVD) of silicon nitride films using HCDS and ammonia.
Objective: To deposit silicon nitride thin films on a substrate.
Methodology:
-
System Preparation:
-
The deposition is performed in a minibatch-type vertical furnace.
-
Ensure all gas lines and the reaction chamber are leak-tight and purged with an inert gas.
-
-
Deposition Parameters:
-
Substrate Temperature: 250 °C to 700 °C.
-
Pressure: 0.5 to 1.4 Torr.
-
Process Gases: Ammonia (NH₃) and this compound (HCDS).
-
Gas Flow Ratio: A typical ratio is 1000 sccm of NH₃ to 10 sccm of HCDS.
-
-
Deposition Process:
-
Heat the furnace to the desired deposition temperature.
-
Introduce the process gases into the reaction chamber at the specified flow rates and pressure.
-
The deposition time will depend on the desired film thickness.
-
After deposition, purge the chamber with an inert gas before cooling down and removing the substrates.
-
Experiment 3: Reduction of Phosphine (B1218219) Oxides
This protocol describes a general method for the reduction of phosphine oxides to phosphines using HCDS.
Objective: To synthesize phosphines from their corresponding oxides.
Methodology:
-
Reaction Setup:
-
All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction should be carried out in a fume hood.
-
-
Procedure:
-
Dissolve the phosphine oxide in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction flask equipped with a magnetic stirrer and a septum.
-
Slowly add this compound to the solution via syringe. The reaction is often exothermic, and the addition rate should be controlled.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ³¹P NMR).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
Logical Relationships in HCDS Safety
The following diagram illustrates the interconnectedness of safety measures for handling this compound.
References
The Perilous Reaction of Hexachlorodisilane with Moisture and Air: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexachlorodisilane (Si₂Cl₆), a colorless liquid, is a critical precursor in the semiconductor and advanced materials industries.[1] However, its high reactivity with atmospheric moisture and air presents significant handling challenges and safety hazards. This technical guide provides an in-depth analysis of the chemical reactions, thermodynamics, and hazardous byproducts associated with the exposure of this compound to ambient conditions. Particular focus is given to the formation of shock-sensitive deposits, a phenomenon of critical importance for laboratory and industrial safety.
Core Reaction with Moisture: Hydrolysis
This compound readily reacts with water and moisture in the air, a process known as hydrolysis.[2] This reaction leads to the formation of silicon oxides and corrosive hydrogen chloride (HCl) gas.[2] The Si-Cl bonds are highly susceptible to nucleophilic attack by water molecules, resulting in the formation of silanol (B1196071) (Si-OH) groups and the liberation of HCl. These silanol intermediates are unstable and rapidly undergo condensation to form siloxane bridges (Si-O-Si), leading to the creation of complex, polymeric silicon-based structures.[3][4] A key feature of this hydrolysis is that the Si-Si bond within the this compound molecule is largely preserved during the initial reaction with water.[3][5][6]
The overall hydrolysis reaction can be represented as follows:
Si₂Cl₆ + nH₂O → [Si₂(OH)ₓCl₆₋ₓ]ₙ + 6HCl → Polymeric Siloxanes + 6HCl
The reaction is violent with liquid water.[7]
The Formation of Shock-Sensitive Deposits
A significant hazard associated with the hydrolysis of this compound is the formation of solid deposits that are sensitive to mechanical shock and friction.[3][8] These "popping gels" can ignite or explode upon impact, posing a severe risk to personnel.[8] Research has shown that the shock sensitivity arises from the cleavage of the preserved Si-Si bonds within the hydrolyzed, networked siloxane structure.[3][5] This cleavage is followed by a rapid, exothermic intramolecular oxidation of the neighboring silanol (Si-OH) groups, which act as an internal oxidizer source, leading to the formation of a more stable Si-O-Si network and the release of hydrogen gas.[3][4][6]
The energy released in this process is substantial, with the heat of combustion of these deposits being comparable to that of TNT.[3] A fatal explosion at a polycrystalline silicon manufacturing facility in Japan in 2014 was attributed to the shock-sensitive nature of hydrolyzed this compound deposits.[2][8]
Factors Influencing Shock Sensitivity
Several factors have been identified as influencing the shock sensitivity of the hydrolyzed deposits:
-
Temperature: Hydrolysis at lower temperatures (around 10°C or lower) has been found to increase the sensitivity and explosive power of the resulting dried deposit.[3]
-
Humidity: The rate of hydrolysis is strongly dependent on the moisture content in the air.[3]
-
Physical State: The hydrolysis of this compound can occur from either the vapor or liquid phase, and both can lead to the formation of shock-sensitive materials.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and reactions of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Si₂Cl₆ | [9] |
| Molar Mass | 268.88 g/mol | [9] |
| Appearance | Colorless liquid | [9] |
| Melting Point | -1 °C | [9] |
| Boiling Point | 144 °C | [9] |
| Flash Point | 84.5 °C | [3] |
Table 2: Reaction Parameters and Observations
| Parameter | Observation/Value | Reference |
| Heat of Combustion of Hydrolyzed Deposit | 4439 - 4550 kJ/kg | [3] |
| HCDS to Water Ratio for Disposal | 1:25 by weight | [2][10] |
| KOH to HCDS Ratio for Neutralization | 2:1 by weight | [2][10] |
Experimental Protocols
Protocol for Investigating Shock Sensitivity of Hydrolyzed this compound
This protocol is based on methodologies described in the literature for safely studying the formation and properties of shock-sensitive deposits.[3]
Objective: To prepare hydrolyzed this compound deposits under controlled conditions and assess their shock sensitivity.
Materials:
-
This compound (HCDS)
-
Controlled humidity air source
-
Steel pan or other suitable reaction vessel
-
BAM Fallhammer apparatus
-
Infrared (IR) spectrometer
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Hydrolyzed Deposit:
-
Place a known quantity of liquid HCDS in a steel pan.
-
Expose the HCDS to a controlled stream of moist air within a well-ventilated fume hood or a glovebox. The dew point of the air should be monitored and controlled.
-
Allow the hydrolysis to proceed for a set duration (e.g., 10 minutes). The clear liquid will turn into a white solid deposit.[3]
-
-
Sample Collection and Drying:
-
Carefully collect the white deposit.
-
If required, dry the sample under controlled conditions (e.g., in an oven at a specific temperature for a set time). Note that drying can affect shock sensitivity.[3]
-
-
Shock Sensitivity Testing:
-
Transfer a small, measured amount of the dried deposit to the anvil of the BAM Fallhammer apparatus.
-
Conduct impact tests by dropping a known weight from a specified height.
-
The Limiting Impact Energy (LIE), the lowest energy at which ignition or explosion occurs, is determined.
-
-
Analysis:
-
Analyze the chemical structure of the unreacted and post-ignition deposits using an IR spectrometer to identify the presence of Si-Si, Si-OH, and Si-O-Si bonds.[3]
-
Safety Precautions:
-
All handling of HCDS and its hydrolyzed products must be conducted in a well-ventilated fume hood or glovebox.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Due to the shock-sensitive nature of the deposits, extreme care must be taken during handling. Avoid scraping, grinding, or any action that could create mechanical impact.
-
Have appropriate fire extinguishing media (e.g., alcohol-resistant foam, dry chemical) readily available. Do not use water on HCDS fires. [7][11]
Visualizations
Reaction Pathway of this compound Hydrolysis
Caption: Hydrolysis of this compound with Moisture.
Shock-Induced Decomposition Pathway
Caption: Shock-Induced Decomposition of Hydrolyzed HCDS.
Experimental Workflow for Shock Sensitivity Testing
Caption: Workflow for HCDS Shock Sensitivity Analysis.
Safe Handling and Disposal
Given the hazardous nature of this compound and its hydrolysis byproducts, strict safety protocols are imperative.
-
Handling: Always handle this compound in a dry, inert atmosphere, such as in a glovebox, to prevent contact with moisture.[7]
-
Storage: Store in sealed, corrosion-resistant containers under a dry, inert atmosphere.[7]
-
Spills: In case of a spill, do not use water. Use absorbent materials and manage the cleanup with extreme caution to avoid mechanical impact on any formed solids.
-
Disposal: A two-stage disposal method has been proposed for larger quantities of HCDS.[2][10] This involves:
-
Controlled Hydrolysis: Reacting the HCDS liquid with a significant excess of water (e.g., a 1:25 weight ratio of HCDS to water) with vigorous stirring.[2] This process is reported to be milder than hydrolysis in moist air.[2]
-
Alkaline Cleavage: Subsequent treatment of the hydrolyzed suspension with an aqueous potassium hydroxide (B78521) (KOH) solution.[2][10] This step breaks the Si-Si bonds, releasing hydrogen gas and forming soluble silicates, thereby neutralizing the shock-sensitive nature of the deposit.[2] This reaction should be performed in a well-ventilated area due to the evolution of flammable hydrogen gas.
-
Conclusion
The reaction of this compound with moisture and air is a complex process that generates not only corrosive hydrogen chloride but also hazardous, shock-sensitive solid deposits. A thorough understanding of the reaction mechanisms, the factors influencing the formation of these unstable byproducts, and the implementation of stringent safety and disposal protocols are essential for the safe handling of this important industrial chemical. The information presented in this guide is intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to mitigate the risks associated with the use of this compound.
References
- 1. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 2. cetjournal.it [cetjournal.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Shock-Sensitive Deposits from the Hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. dchas.org [dchas.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Safe and Efficient Disposal of this compound Liquid | Chemical Engineering Transactions [cetjournal.it]
- 11. gelest.com [gelest.com]
An In-depth Technical Guide on the Thermodynamic Data for Hexachlorodisilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the reactions of hexachlorodisilane (Si₂Cl₆). A thorough understanding of the thermodynamics of Si₂Cl₆ is crucial for its application in various fields, including semiconductor manufacturing and chemical synthesis. This document summarizes key thermodynamic parameters, details the methodologies for their determination, and visualizes important reaction pathways.
Core Thermodynamic Data
The thermodynamic stability and reactivity of this compound are dictated by its enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for predicting the spontaneity and equilibrium of its reactions, particularly its thermal decomposition.
Another theoretical investigation into the gas-phase reaction of this compound utilized the G3B3 method to compute thermodynamic properties, including enthalpy of formation, entropy, and heat capacity.[2]
The following table summarizes the available quantitative thermodynamic data for the key species involved in this compound reactions. It is important to note that experimentally determined values for this compound are scarce in the literature, and the data presented below are primarily from computational studies.
| Compound | Formula | State | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) | Data Source |
| This compound | Si₂Cl₆ | gas | Value not available in search results | Value not available in search results | Value not available in search results | Computational[1] |
| Silicon Tetrachloride | SiCl₄ | gas | -662.75 | 330.87 | -622.9 | NIST WebBook |
| Dichlorosilylene (B1217353) | SiCl₂ | gas | -169.0 ± 8.4 | 283.5 | -184.1 | Computational[3] |
Key Reactions of this compound
This compound undergoes several key reactions, including thermal decomposition, reactions with Lewis bases, and hydrolysis.
Thermal Decomposition
The primary gas-phase thermal decomposition of this compound occurs at temperatures ranging from 600 to 1100 °C and yields silicon tetrachloride (SiCl₄) and dichlorosilylene (SiCl₂).[2]
Reaction: Si₂Cl₆(g) → SiCl₄(g) + SiCl₂(g)
Kinetic studies of this decomposition have determined the Arrhenius equation over a temperature range of 596–655 K to be: log(k₁/s⁻¹) = (13.49 ± 0.12) – (205.9 ± 1.4 kJ mol⁻¹)/(RT ln 10)
Decomposition in the Presence of Lewis Bases
Even at room temperature, this compound can decompose in the presence of Lewis bases. This highlights its sensitivity and the need for careful handling and storage.
Reaction with Hydrogen Chloride
In the presence of pyridine, this compound reacts with hydrogen chloride to produce silicon tetrachloride and hydrogen gas.
Reaction: Si₂Cl₆ + 2HCl → 2SiCl₄ + H₂
Hydrolysis
This compound reacts readily with water. The heat release from the direct hydrolysis of liquid HCDS in water has been measured to be 1455.8 J/g.
Experimental and Computational Protocols
The determination of thermodynamic data for species like this compound relies on a combination of experimental techniques and computational chemistry methods.
Experimental Methodologies
Calorimetry: The standard enthalpy of formation of many compounds is determined experimentally using calorimetry. For chlorosilanes, this would typically involve measuring the heat of a reaction where the compound is a reactant or product, such as a combustion or hydrolysis reaction. The enthalpy of the reaction is then used in conjunction with the known enthalpies of formation of the other species in the reaction to calculate the enthalpy of formation of the compound of interest.
Effusion-Mass Spectrometry: This technique can be used to study high-temperature gas-phase equilibria. By measuring the partial pressures of reactants and products at a known temperature, the equilibrium constant for a reaction can be determined. The van't Hoff equation can then be used to derive the enthalpy of reaction. This method has been used to determine the enthalpies of formation of SiCl and SiBr radicals.[3]
Computational Methodologies
Ab Initio Calculations: High-level ab initio molecular orbital theories, such as the Gaussian-n (G2, G3) and Complete Basis Set (CBS) methods, are powerful tools for accurately predicting thermodynamic properties. These methods involve solving the electronic Schrödinger equation to determine the energies of molecules.
-
Geometry Optimization and Vibrational Frequencies: The first step in these calculations is to find the lowest energy geometry of the molecule. This is typically done using methods like Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-31G(d,p)). The vibrational frequencies are then calculated at this optimized geometry to determine the zero-point vibrational energy (ZPVE) and to compute the entropy and heat capacity.[1]
-
High-Accuracy Single-Point Energy Calculations: To obtain highly accurate energies, single-point energy calculations are performed at the optimized geometry using more sophisticated and computationally expensive methods and larger basis sets. The G2 and G3 theories, for example, involve a series of calculations that are extrapolated to approximate a very high level of theory and a complete basis set.[1][2]
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of the isodesmic reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with greater accuracy, as systematic errors in the calculations tend to cancel out.[1]
Visualizations
Thermal Decomposition Pathway of this compound
The following diagram illustrates the primary thermal decomposition pathway of this compound.
Caption: Primary thermal decomposition of Si₂Cl₆.
Computational Workflow for Thermodynamic Data
This diagram outlines the typical workflow for calculating thermodynamic properties using ab initio methods.
Caption: Ab initio calculation workflow.
References
Hexachlorodisilane (CAS: 13465-77-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexachlorodisilane (HCDS), with the chemical formula Si₂Cl₆, is a volatile, colorless liquid that serves as a critical precursor and reagent in various high-technology fields.[1][2] This inorganic compound is particularly pivotal in the semiconductor industry for the deposition of silicon-based thin films through chemical vapor deposition (CVD).[3][4] Its high reactivity, especially towards moisture, necessitates careful handling and storage.[5][6] This document provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis and purification methodologies, key applications, and safety protocols. Detailed experimental procedures and graphical representations of its chemical behavior are included to support researchers and professionals in its application.
Chemical and Physical Properties
This compound is a non-polar molecule with a structure analogous to ethane.[2] It is a clear to straw-colored liquid with a pungent odor, often described as similar to hydrogen chloride.[7][8] The compound is highly reactive and sensitive to moisture, air, and shock.[1][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 13465-77-5 | [2][7] |
| Molecular Formula | Si₂Cl₆ | [2][6] |
| Molecular Weight | 268.89 g/mol | [6][9] |
| Appearance | Colorless to yellowish liquid | [7][10] |
| Boiling Point | 144-146 °C | [2][11] |
| Melting Point | -1 °C | [2] |
| Density | 1.562 g/mL at 25 °C | [5][9] |
| Vapor Pressure | 12 mmHg at 40 °C | [11] |
| Vapor Density | 9.2 | [11] |
| Refractive Index | n20/D 1.475 | [5][9] |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, benzene, THF. Reacts violently with water and alcohols. | [5][10] |
Synthesis and Purification
Synthesis
Historically, this compound is a byproduct of polysilicon manufacturing.[1] It can also be synthesized through several laboratory and industrial methods.
-
Chlorination of Silicides: A common method involves the chlorination of metal silicides, such as calcium silicide.[2]
-
Reaction:CaSi₂ + 4 Cl₂ → Si₂Cl₆ + CaCl₂[2]
-
-
Reaction of Silicon Tetrachloride with Silicon: In the presence of a monovalent copper complex catalyst, silicon tetrachloride can react with silicon powder to produce this compound.[12]
Purification
High-purity this compound is essential for semiconductor applications.[13] Purification is typically achieved through fractional distillation.[14] A combination of adsorption and rectification can also be employed to remove metallic and high-boiling point impurities, achieving purities up to 99.9%.[15]
Chemical Reactions and Mechanisms
This compound participates in a variety of chemical reactions, making it a versatile reagent.
-
Hydrolysis: It reacts violently with water to form silicon oxides and hydrochloric acid.[7][10] This reactivity is fundamental to its use in deposition processes.
-
Decomposition: In the presence of Lewis bases, it decomposes into dodecachloroneopentasilane (Si₅Cl₁₂) and silicon tetrachloride (SiCl₄).[2]
-
Deoxygenation: HCDS is an effective reagent for the deoxygenation of phosphine (B1218219) oxides, amine oxides, and sulfoxides.[2][15][16]
Caption: Deoxygenation of a phosphine oxide using this compound.
Applications
The primary applications of this compound are centered around the electronics and materials science industries.
-
Semiconductor Manufacturing: It is a key precursor in chemical vapor deposition (CVD) for producing high-purity silicon, silicon nitride, and silicon oxide thin films.[3][4][6] These films are integral components of integrated circuits, transistors, and memory devices.[4]
-
Silicon-Based Polymers: HCDS is used in the synthesis of various silicone polymers.[3]
-
Reagent in Organic Synthesis: It serves as a reducing agent for deoxygenation and desulfurization reactions.[5][17]
Caption: Simplified workflow for silicon nitride deposition using HCDS.
Experimental Protocols
Handling and Storage
Due to its reactivity and hazardous nature, strict protocols must be followed.
-
Handling: All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood or a nitrogen-filled glovebox.[10][11][18] Personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, is mandatory.[11][19]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible substances like water, acids, and strong bases.[5][11] Storage under an inert gas blanket (e.g., nitrogen) is recommended.[11]
Chemical Vapor Deposition of Silicon Nitride
This is a representative protocol for the use of HCDS in semiconductor fabrication.
-
Substrate Preparation: A silicon wafer is cleaned to remove any surface contaminants.
-
Precursor Delivery: this compound and ammonia (NH₃) are introduced into the CVD reactor as precursor gases.[9]
-
Deposition: The wafer is heated, and the precursor gases react on the surface to form a thin film of silicon nitride.
-
Purging: The reactor is purged with an inert gas to remove any unreacted precursors and byproducts.
Disposal
A two-stage process is recommended for the safe disposal of this compound liquid.[20]
-
Hydrolysis: The HCDS liquid is directly hydrolyzed in an excess of water with vigorous stirring in a controlled environment (e.g., nitrogen glovebox).[20]
-
Neutralization: The resulting acidic suspension is then neutralized by the addition of an alkaline solution, such as aqueous potassium hydroxide (B78521) (KOH).[20]
Caption: Two-stage disposal process for this compound.
Safety Information
This compound is a hazardous substance and must be handled with extreme care.
Table 2: Hazard Identification and Safety Precautions
| Hazard | Description | Precautionary Measures | References |
| Health Hazards | Causes severe skin burns and eye damage.[6][18] Highly toxic by inhalation, ingestion, and skin contact.[10] May cause respiratory irritation.[19] | Wear appropriate PPE (gloves, goggles, protective clothing).[11][19] Use in a well-ventilated area or fume hood.[10][18] | [6][10][11][18][19] |
| Fire and Explosion | Combustible liquid.[19] May explode on heating.[21] Reacts violently with water, which can produce flammable hydrogen gas.[10][21] | Keep away from heat, sparks, and open flames.[19] Use non-sparking tools.[19] Do not use water as an extinguishing agent.[19] | [10][19][21] |
| Reactivity | Reacts violently with water, moisture, acids, strong bases, and oxidizing agents.[5] | Store in a dry, well-ventilated area away from incompatible materials.[5][11] | [5][11] |
In case of exposure, immediate medical attention is required. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[18] If inhaled, move the victim to fresh air.[18]
Conclusion
This compound is a compound of significant industrial importance, particularly in the ever-evolving semiconductor sector. Its unique chemical properties make it an invaluable precursor for the creation of high-purity silicon-based materials. However, its hazardous nature demands a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a foundational understanding for researchers and professionals to safely and effectively utilize this compound in their work.
References
- 1. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. This compound | 13465-77-5 [chemicalbook.com]
- 6. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 7. CAS 13465-77-5: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | Cl6Si2 | CID 83497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexachlordisilan 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Gas detectors and respiratory protection equipments Cl6Si2 (this compound), CAS number 13465-77-5 [en.gazfinder.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. CN103011173B - Synthetic method for this compound - Google Patents [patents.google.com]
- 13. CN111643916B - Process for preparing high-purity this compound - Google Patents [patents.google.com]
- 14. US20100221169A1 - Process for preparing high-purity this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. gelest.com [gelest.com]
- 20. cetjournal.it [cetjournal.it]
- 21. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Initial Reactions of Hexachlorodisilane on Silicon Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial chemical reactions of hexachlorodisilane (HCDS, Si₂Cl₆) on silicon and silicon-containing surfaces. While direct experimental data on pristine silicon surfaces is limited in publicly available literature, this document synthesizes findings from studies on amorphous silica (B1680970) (SiO₂) surfaces, which serve as a valuable proxy for understanding the fundamental reaction mechanisms. Additionally, general principles of chlorosilane chemistry on silicon are incorporated to provide a more complete picture.
Introduction
This compound is a key precursor in the semiconductor industry for the deposition of silicon-based thin films, including silicon nitride and silicon oxide, through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its dual silicon center offers the potential for higher growth rates compared to single-silicon precursors like tetrachlorosilane (B154696) (SiCl₄). Understanding the initial surface reactions of HCDS is critical for controlling film growth, quality, and uniformity at the atomic scale.
Reaction Mechanisms on Amorphous Silica Surfaces
Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated the initial reaction pathways of HCDS on amorphous silica (a-SiO₂) surfaces. These studies provide crucial insights into the energetics and self-limiting nature of the reactions, which are fundamental to ALD processes.
Two primary reactive sites on the a-SiO₂ surface are considered: surface hydroxyl groups (-OH) and strained siloxane bridges (two-membered rings).
2.1. Key Reaction Steps
The initial interaction involves the following key steps:
-
Adsorption: HCDS molecules physically adsorb onto the surface.
-
Reaction: The adsorbed HCDS molecule reacts with a surface site. This is an activated process requiring the overcoming of an energy barrier.
-
Self-Limitation: Once the surface is covered with a layer of reacted HCDS, further reactions with incoming HCDS molecules are energetically unfavorable, leading to the self-limiting growth characteristic of ALD.
The reaction energy barrier for HCDS on both hydroxylated sites and two-membered rings is higher than its adsorption energy. This indicates that at lower temperatures, HCDS is more likely to desorb than to react. Sufficient thermal energy is required for the HCDS molecules to overcome this reaction barrier.
Quantitative Data: Reaction Energetics on Amorphous Silica
The following table summarizes the calculated adsorption energies (ΔE_ad), reaction energy barriers (ΔE_ba), and reaction energies (ΔE_re) for the initial reactions of HCDS on an amorphous SiO₂ surface.
| Reaction Site | Reaction Pathway | ΔE_ad (eV) | ΔE_ba (eV) | ΔE_re (eV) | Byproducts |
| Surface Hydroxyl (-OH) | Si-Cl bond breaking | -0.42 | 1.25 | -1.21 | HCl |
| Two-Membered Ring | Si-O bond insertion | -0.38 | 1.58 | -2.17 | None |
| HCDS on reacted HCDS | Si-Cl bond breaking | -0.15 | 3.11 | 0.89 | Cl₂ |
| HCDS on reacted HCDS | Si-Si bond breaking | -0.18 | 2.87 | -0.23 | SiCl₄ |
Data sourced from Kim, K. Y., et al. (2017). Journal of the Korean Ceramic Society.
Inferred Reactions on Silicon Surfaces
While specific studies on HCDS on pristine silicon (e.g., Si(100)) are not as prevalent, the behavior of other chlorosilanes provides a basis for inferring the likely reaction pathways. The Si(100) surface reconstructs to form rows of silicon dimers, which are the primary reactive sites.
The reaction of chlorosilanes on Si(100) typically involves the dissociative chemisorption across the Si-Si dimer bond. For HCDS, two primary initial reaction pathways can be postulated:
-
Si-Si Bond Cleavage: The Si-Si bond of the HCDS molecule breaks, and the two SiCl₃ fragments bond to the two silicon atoms of a surface dimer.
-
Si-Cl Bond Cleavage: A Si-Cl bond breaks, with the Si₂Cl₅ fragment and the Cl atom bonding to the two silicon atoms of a surface dimer.
Further thermal processing would lead to the desorption of chlorine and the incorporation of silicon into the growing film.
Experimental Protocols
Detailed experimental investigation of HCDS surface chemistry relies on ultra-high vacuum (UHV) surface science techniques.
5.1. General UHV Chamber Setup
-
Base Pressure: < 1 x 10⁻¹⁰ Torr to maintain a clean surface.
-
Sample Manipulator: Allows for heating, cooling, and positioning of the silicon substrate.
-
Gas Dosing System: A precision leak valve or a directed doser to introduce HCDS vapor into the chamber.
-
Analytical Instruments: Mass spectrometer for TPD, STM for atomic-resolution imaging, and XPS/AES for elemental analysis.
5.2. Protocol for Temperature Programmed Desorption (TPD)
-
Surface Preparation: A Si(100) wafer is cleaned in UHV by a series of high-temperature flashes to remove the native oxide and any contaminants. The surface cleanliness and reconstruction are verified by LEED or STM.
-
HCDS Adsorption: The clean Si(100) sample is cooled to a low temperature (e.g., 100 K) to allow for molecular adsorption. HCDS vapor is introduced into the chamber at a controlled pressure and for a specific duration to achieve the desired surface coverage.
-
Thermal Desorption: The sample is heated at a linear rate (e.g., 2 K/s) while a mass spectrometer monitors the species desorbing from the surface as a function of temperature. The resulting spectra reveal the desorption products and provide information about the binding energies and reaction kinetics.
5.3. Protocol for Scanning Tunneling Microscopy (STM)
-
Surface and Tip Preparation: A clean Si(100) surface is prepared as described above. A sharp metallic tip (typically tungsten) is cleaned in-situ by flashing or sputtering.
-
HCDS Dosing: HCDS is dosed onto the clean silicon surface at a specific temperature (e.g., room temperature) to observe the initial adsorption and reaction products.
-
STM Imaging: The STM tip is brought close to the surface, and a bias voltage is applied. The tunneling current is measured as the tip is scanned across the surface, providing a real-space image of the surface atomic and electronic structure. This allows for the direct observation of how HCDS molecules interact with the silicon dimers.
Visualizations
6.1. Reaction Pathways on Amorphous Silica
Caption: Reaction pathway of HCDS on an amorphous silica surface.
6.2. Experimental Workflow for TPD
Caption: Experimental workflow for Temperature Programmed Desorption (TPD).
6.3. Inferred Reaction on Si(100) Surface
Caption: Inferred reaction pathways for HCDS on a Si(100) surface.
Hexachlorodisilane: A Comprehensive Material Safety Data Sheet (MSDS) Technical Guide
This technical guide provides an in-depth overview of the material safety data for Hexachlorodisilane (HCDS), tailored for researchers, scientists, and professionals in drug development. It covers essential safety information, physical and chemical properties, toxicological data, and handling procedures.
Chemical Identification and Physical Properties
This compound (CAS No: 13465-77-5) is a colorless liquid with an acrid odor similar to hydrogen chloride.[1][2] It is a crucial precursor in chemical vapor deposition processes for producing silicon-containing films.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | Cl₆Si₂ | [5][6] |
| Molecular Weight | 268.89 g/mol | [5][6][7] |
| Appearance | Clear colorless to straw-colored liquid | [2][5] |
| Odor | Acrid, similar to hydrogen chloride | [2] |
| Boiling Point | 144-146 °C | [1][3][5] |
| Melting Point | < 0 °C | [3] |
| Density | 1.562 g/mL at 25 °C | [1][3][5] |
| Vapor Pressure | 12 mm Hg at 40 °C | [5] |
| Vapor Density | 9.2 | [5] |
| Flash Point | 78 °C | [3] |
| Refractive Index | 1.475 | [1][2] |
| Solubility | Soluble in chloroform, dichloromethane, benzene, THF. Reacts violently with water and alcohols. | [1][3] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance.[7] It is corrosive and water-reactive, posing significant risks if not handled properly.[5] The primary hazard stems from its violent reaction with water, moisture, or steam, which produces hydrogen chloride gas.[2][5][7]
Table 2: Toxicological Data for this compound
| Parameter | Value | Source(s) |
| Acute Toxicity Estimate (ATE), Oral | 238.000 mg/kg body weight | [8] |
| Acute Toxicity Estimate (ATE), Vapors | 1.680 mg/l/4h | [8] |
| Acute Toxicity Estimate (ATE), Dust/Mist | 1.680 mg/l/4h | [8] |
Health Effects:
-
Eye Contact: Causes severe eye burns and can lead to serious, potentially irreversible damage or blindness.[5][7] Vapors and mists are extremely irritating.[7]
-
Skin Contact: Causes severe skin burns.[5][7] Contact with acidic corrosives can result in deep burns that heal slowly.[7]
-
Inhalation: Causes chemical burns to the respiratory tract.[5] Inhalation of vapors may lead to lung edema (fluid in the lungs).[7] It may also cause respiratory irritation.[2][8]
-
Ingestion: May cause severe and permanent damage to the digestive tract, including burns to the mouth, throat, and esophagus.[5][7]
Experimental Protocols: Detailed experimental protocols for the determination of the acute toxicity values (e.g., LD50, LC50) are not provided in the reviewed safety data sheets. These values are typically determined through standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. For example, OECD Test Guideline 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity) would be the standard methodologies employed.
Reactivity and Stability
This compound is stable in sealed, corrosion-resistant containers under a dry, inert atmosphere.[2] However, it is highly reactive with certain substances and conditions.
-
Reaction with Water: Reacts violently with water or moisture to produce hydrogen chloride.[2][7]
-
Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and strong bases.[1][2][8]
-
Hazardous Decomposition: When exposed to water or open flame, it can produce irritating fumes of hydrogen chloride and organic acid vapors.[2][8]
-
Thermal Stability: It can ignite in the air when heated to temperatures above 150°C.[2][8]
-
Shock Sensitivity: There are reports of shock-sensitive detonations after long-term storage (greater than one year), especially when there is evidence of package seal deterioration and partial hydrolysis.[2][8][9]
References
- 1. This compound | 13465-77-5 [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. This compound CAS#: 13465-77-5 [m.chemicalbook.com]
- 4. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | Cl6Si2 | CID 83497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
Methodological & Application
Application Note: Hexachlorodisilane (HCDS) for High-Quality Silicon Nitride (SiN) Thin Film Deposition
Audience: Researchers, scientists, and professionals in semiconductor manufacturing and materials science.
Introduction
Silicon nitride (SiN) films are critical dielectric materials in the semiconductor industry, serving as insulation layers, etch stops, hard masks, and passivation layers.[1] The increasing complexity and shrinking dimensions of integrated circuits, along with the use of thermally sensitive materials, demand low-temperature deposition processes without compromising film quality.[2] Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD) are key techniques for SiN deposition.[3] While traditional precursors like dichlorosilane (B8785471) (DCS) require high temperatures (≥700°C), hexachlorodisilane (Si₂Cl₆, HCDS) has emerged as a superior alternative for low-temperature applications.[2][4] HCDS enables the deposition of high-quality, conformal SiN films at significantly lower temperatures, making it ideal for advanced semiconductor device fabrication.[2]
Advantages of this compound (HCDS)
HCDS offers several distinct advantages over conventional silicon precursors:
-
Low-Temperature Deposition: HCDS facilitates the deposition of SiN films at temperatures as low as 250°C, a significant reduction compared to the >700°C required for DCS.[2] This is attributed to the reactive Si-Si bond in the HCDS molecule, which lowers the activation energy for the deposition reaction.
-
Higher Deposition Rates: At comparable temperatures, HCDS exhibits significantly higher deposition rates than DCS. For instance, at 700°C, the deposition rate for HCDS-SiN can be about six times higher than that for DCS-SiN.
-
Excellent Conformality: SiN films deposited from HCDS show excellent step coverage, often achieving 100% on high-aspect-ratio structures, which is crucial for modern 3D device architectures.[5]
-
High-Quality Films: The resulting films possess desirable properties, including low wet etch rates, high density, and good electrical characteristics, making them suitable as barrier layers for copper interconnects.[3][6]
Data Presentation: Process Parameters and Film Properties
The following tables summarize quantitative data for SiN deposition using HCDS via LPCVD and PEALD techniques.
Table 1: LPCVD Process Parameters for SiN Deposition using HCDS
| Parameter | Value Range | Unit | Source |
|---|---|---|---|
| Deposition Temperature | 250 - 850 | °C | [4] |
| Pressure | 0.5 - 1.4 (66.7 - 186.6) | Torr (Pa) | [7] |
| HCDS Flow Rate | 10 | sccm | |
| NH₃ Flow Rate | 1000 | sccm |
| NH₃/HCDS Flow Ratio | 60 - 100 | - |[4] |
Table 2: Properties of SiN Films Deposited via LPCVD using HCDS
| Property | Value | Deposition Conditions | Source |
|---|---|---|---|
| Deposition Rate | 5.3 | 700°C, 0.5 Torr | |
| Deposition Rate | ~0.6 | 450°C, 1.4 Torr | |
| Activation Energy | ~1.0 (29.3) | eV (kcal/mole) | [4] |
| Refractive Index | ~2.0 | 650°C | |
| Wet Etch Rate (1:200 HF) | ~1 | nm/min | |
| Film Stress | 3 x 10⁹ (Tensile) | dyn/cm² | |
| Permittivity (k) | 5.4 | 450°C | [2] |
| Step Coverage | 100% | Aspect Ratio 2.4 | |
Table 3: PEALD Process Parameters for SiN Deposition using HCDS
| Parameter | Value Range | Unit | Source |
|---|---|---|---|
| Substrate Temperature | ≤ 400 | °C | [5][8] |
| Plasma Gas | NH₃, N₂/NH₃, Ar/NH₃ | - | [5][9] |
| HCDS Pulse Time | Varies | s |
| NH₃ Plasma Exposure | Varies | s | |
Table 4: Properties of SiN Films Deposited via PEALD using HCDS
| Property | Value | Deposition Conditions | Source |
|---|---|---|---|
| Growth Per Cycle | ~1.2 | ≤ 400°C | [5][8] |
| Conformality | >95% | High Aspect Ratio | [5][8] |
| Hydrogen Content | ~23 | at. % | [5][8] |
| Wet Etch Rate (500:1 HF) | 1.2 | 300°C, Ar/NH₃ plasma | [3] |
| Chlorine Impurity | ~1 | % | [6] |
| Oxygen Impurity | 3 - 6 | % |[6] |
Experimental Protocols & Methodologies
Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN
This protocol describes a general procedure for depositing SiN films using HCDS and ammonia (B1221849) in a horizontal or vertical LPCVD furnace.
1. Substrate Preparation:
- Start with clean silicon wafers (or other suitable substrates).
- Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic contaminants.
- Load the wafers into the quartz boat and insert them into the LPCVD reaction tube.
2. System Pump-Down and Leak Check:
- Seal the furnace tube and pump down to base pressure using the vacuum system.
- Perform a leak check to ensure the integrity of the system.
3. Temperature Ramp-Up and Stabilization:
- Ramp up the furnace temperature to the desired deposition temperature (e.g., 450°C - 700°C) under a continuous flow of nitrogen (N₂).
- Allow the temperature to stabilize across all heating zones.
4. Deposition Process:
- Set the process pressure to the target value (e.g., 0.5 - 1.4 Torr).
- Introduce ammonia (NH₃) gas into the reaction tube and allow the flow to stabilize. A typical flow rate is 1000 sccm.
- Introduce HCDS vapor into the reaction tube. HCDS is a liquid at room temperature and requires a vaporizer or bubbler system. A typical flow rate is 10 sccm.
- The reaction between HCDS and NH₃ on the heated wafer surfaces forms a solid SiN film.
- Continue the deposition for the time required to achieve the target film thickness.
5. Process Termination and Cool-Down:
- Stop the HCDS flow.
- Purge the reaction tube with N₂ to remove unreacted precursors and byproducts.
- Stop the NH₃ flow.
- Turn off the furnace heaters and allow the system to cool down to a safe temperature under an N₂ atmosphere.
6. Wafer Unloading and Characterization:
- Vent the system to atmospheric pressure with N₂.
- Unload the wafers from the furnace.
- Characterize the deposited SiN films for thickness, refractive index (ellipsometry), stress, and etch rate.
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN
This protocol outlines the cyclic process for depositing SiN films using HCDS and an ammonia plasma.
1. Substrate Preparation:
- Load a clean substrate into the PEALD reaction chamber.
2. System Pump-Down and Temperature Stabilization:
- Pump the chamber down to the required base pressure.
- Heat the substrate to the desired deposition temperature (e.g., 300°C - 400°C).[5]
3. ALD Cycle (repeated to achieve desired thickness):
- Step 1: HCDS Pulse: Introduce a pulse of HCDS vapor into the chamber. The HCDS molecules chemisorb onto the substrate surface in a self-limiting reaction.[5]
- Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted HCDS and gaseous byproducts.
- Step 3: NH₃ Plasma Exposure: Introduce NH₃ gas and ignite a plasma. The reactive nitrogen species from the plasma react with the surface-adsorbed precursor layer to form SiN.[5][8] This step also removes chlorine ligands.[5]
- Step 4: Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts and residual plasma species.
4. Process Completion and Characterization:
- After completing the required number of cycles, cool down the substrate and vent the chamber.
- Remove the substrate and characterize the film properties.
Visualizations: Workflows and Pathways
Safety and Handling of this compound (HCDS)
HCDS is a combustible, corrosive, and water-reactive liquid that requires careful handling.[10][11] All personnel must be thoroughly trained and equipped with appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[10][12]
-
Skin Protection: Use Viton or similar synthetic rubber gloves. Wear appropriate protective clothing to prevent skin exposure.[10][13]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[10] If exposure limits are exceeded, use a full-face respirator.[12]
-
-
Handling and Storage:
-
Handle and store HCDS under an inert atmosphere (e.g., nitrogen).[10]
-
Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][14]
-
Ground and bond containers when transferring material to avoid static electricity.[11][14]
-
Do not allow HCDS to come into contact with water or moist air, as it can react violently.[10]
-
Long-term storage (greater than one year) is not recommended due to the potential formation of shock-sensitive byproducts.[11][14]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes. Get immediate medical attention.[10][14]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]
-
-
Spill and Fire Response:
Always consult the latest Material Safety Data Sheet (MSDS) before handling HCDS.[10][11][12][14]
References
- 1. Silicon Nitride and Hydrogenated Silicon Nitride Thin Films: A Review of Fabrication Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-asct.org [e-asct.org]
- 4. researchgate.net [researchgate.net]
- 5. Low-Temperature Conformal Atomic Layer Deposition of SiNx Films Using Si₂Cl₆ and NH₃ Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rasirc.com [rasirc.com]
- 7. data.epo.org [data.epo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Physical Properties of Plasma Enhanced Atomic Layer Deposited Silicon Nitride as Etch Stopper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. gelest.com [gelest.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. gelest.com [gelest.com]
Application Notes and Protocols for Atomic Layer Deposition of SiO2 using Hexachlorodisilane and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of conformal, pinhole-free films with atomic-level precision. This document provides detailed application notes and protocols for the deposition of high-quality silicon dioxide (SiO2) thin films using hexachlorodisilane (Si2Cl6, HCD) and water (H2O) as precursors. This process is of significant interest for a variety of applications, including gate dielectrics in microelectronics, insulating layers, and protective coatings in drug delivery systems and biomedical devices, due to the excellent electrical properties and biocompatibility of SiO2.
The ALD of SiO2 from HCD and H2O proceeds via self-limiting surface reactions, where the substrate is sequentially exposed to each precursor, separated by inert gas purges. This cyclic process ensures uniform film growth. The overall chemical reaction can be summarized as:
Si2Cl6 + 4H2O → 2SiO2 + 6HCl + H2
While this process can be performed without a catalyst at higher temperatures, the use of a Lewis base catalyst, such as pyridine (B92270), can significantly lower the deposition temperature, making it compatible with thermally sensitive substrates.[1][2][3]
Data Presentation
The following tables summarize key quantitative data for the ALD of SiO2 using HCD and H2O under different conditions.
| Precursor System | Deposition Temperature (°C) | Growth Per Cycle (GPC) (Å/cycle) | Refractive Index | Wet Etch Rate (nm/min) | Reference(s) |
| HCD + H2O | 453 | 3.2 | Not Reported | Not Reported | [1] |
| HCD + H2O (Pyridine catalyzed) | 27 | 2.1 | Not Reported | Not Reported | [1] |
| HCD + H2O (Pyridine catalyzed) | 75 | Not Reported | Not Reported | Not Reported | [3] |
| HCD + O3 | 453 | 3.2 | Not Reported | Not Reported | [1] |
| SiCl4 + H2O | 527 | 0.75 | Not Reported | Not Reported | [1] |
| SiCl4 + H2O (Pyridine catalyzed) | 32 | 1.35 | Not Reported | Not Reported | [1] |
Note: Data for refractive index and wet etch rate for HCD-based processes were not consistently reported in the initial search results. These properties are critical for film quality assessment and would typically be characterized in a research setting.
Experimental Protocols
This section provides a detailed methodology for the ALD of SiO2 using HCD and water, including both uncatalyzed and catalyzed processes.
Protocol 1: Thermal ALD of SiO2 (Uncatalyzed)
This protocol is suitable for substrates that can withstand higher temperatures.
1. Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Ensure the substrate is free of organic and particulate contamination.
-
Pre-heat the substrate in the ALD reactor to the desired deposition temperature (e.g., 453 °C) under a continuous flow of inert gas (e.g., N2 or Ar) to ensure a stable temperature and remove any physisorbed water.
2. ALD System Preparation:
-
Heat the HCD precursor bottle to a temperature that provides sufficient vapor pressure for delivery to the reactor (e.g., 40-60 °C).
-
Maintain the H2O precursor at room temperature.
-
Set the ALD reactor chamber pressure to the desired operating pressure (typically 0.1 - 1 Torr).
3. ALD Cycle: The ALD process consists of a sequence of four steps, repeated for the desired number of cycles to achieve the target film thickness.
-
Step 1: HCD Pulse: Introduce HCD vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2.0 seconds). The HCD will react with the hydroxyl (-OH) groups on the substrate surface.
-
Step 2: Inert Gas Purge: Purge the reactor with an inert gas (e.g., N2 or Ar) for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted HCD and gaseous byproducts.
-
Step 3: H2O Pulse: Introduce H2O vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2.0 seconds). The water molecules will react with the surface-bound silicon species.
-
Step 4: Inert Gas Purge: Purge the reactor with the inert gas for a sufficient time (e.g., 5 - 20 seconds) to remove unreacted water and gaseous byproducts (primarily HCl).
4. Post-Deposition:
-
After the desired number of cycles, stop the precursor pulses and cool down the reactor under a continuous flow of inert gas.
Protocol 2: Pyridine-Catalyzed ALD of SiO2 (Low-Temperature)
This protocol is suitable for temperature-sensitive substrates.[1][3]
1. Substrate Preparation:
-
Follow the same substrate preparation steps as in Protocol 1.
-
Pre-heat the substrate in the ALD reactor to the desired low deposition temperature (e.g., 30-100 °C).[1][3]
2. ALD System Preparation:
-
Prepare the HCD and H2O precursors as described in Protocol 1.
-
Heat the pyridine catalyst bottle to a temperature that provides adequate vapor pressure (e.g., room temperature or slightly elevated).
3. ALD Cycle (with Catalyst): The introduction of the pyridine catalyst can be done in several ways. One common method is to co-dose it with one or both of the precursors.
-
Step 1: HCD Pulse (with or without Pyridine): Introduce HCD vapor. Pyridine can be introduced simultaneously with the HCD or in a separate pulse before the HCD.
-
Step 2: Inert Gas Purge: Purge the reactor to remove unreacted precursors and byproducts.
-
Step 3: H2O Pulse (with Pyridine): Introduce H2O vapor co-dosed with pyridine vapor. The pyridine catalyzes the reaction of water with the silicon-containing surface.
-
Step 4: Inert Gas Purge: Purge the reactor to remove unreacted precursors, catalyst, and byproducts.
Visualizations
Atomic Layer Deposition Cycle
Caption: The four-step ALD cycle for SiO2 deposition.
Experimental Workflow
Caption: A typical experimental workflow for ALD film deposition.
Reaction Mechanism
The ALD of SiO2 using HCD and water involves two self-limiting half-reactions:
Half-reaction A: HCD exposure
The this compound reacts with the surface hydroxyl (-OH) groups. The silicon atoms in HCD adsorb onto the surface, releasing HCl as a byproduct. The simplified reaction on a hydroxylated surface can be represented as:
2(-OH)* + Si2Cl6 → (-O-)2Si2Cl4* + 2HCl
Here, the asterisk (*) denotes a surface species.
Half-reaction B: Water exposure
The subsequent water pulse reacts with the chlorine-terminated surface, replacing the chlorine atoms with hydroxyl groups and releasing more HCl. This restores the hydroxylated surface for the next ALD cycle.
(-O-)2Si2Cl4* + 4H2O → (-O-)2Si2(OH)4* + 4HCl
The newly formed hydroxyl groups can then condense to form a stable SiO2 network.
In the catalyzed process, a Lewis base like pyridine facilitates these reactions by activating the surface hydroxyl groups and the incoming precursor molecules, thereby lowering the activation energy barrier for the reactions and enabling deposition at lower temperatures.[1][2] Challenges at low temperatures without a catalyst arise from the high activation energy barrier for the reaction between HCD and the surface hydroxyl groups.[4][5]
Conclusion
The atomic layer deposition of SiO2 using this compound and water is a versatile technique for producing high-quality, conformal thin films. The process can be tailored for different substrate types by adjusting the deposition temperature and utilizing a catalyst when necessary. The provided protocols and data serve as a comprehensive guide for researchers and scientists to implement this process in their respective fields, from semiconductor fabrication to the development of advanced drug delivery systems. Careful control of the deposition parameters is crucial for achieving the desired film properties.
References
Application Notes and Protocols for Silicon Nanoparticle Synthesis using Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nanoparticles (SiNPs) have emerged as a promising platform in nanomedicine due to their biocompatibility, biodegradability, and unique optical properties.[1][2][3] Their high surface area-to-volume ratio allows for efficient drug loading, and their surfaces can be readily functionalized for targeted delivery and controlled release of therapeutic agents.[1][4] This document provides a detailed protocol for the synthesis of silicon nanoparticles using hexachlorodisilane (HCDS) as a precursor, adapted from established methods for other silicon halides. While direct literature on HCDS for nanoparticle synthesis is limited, this protocol leverages similar chemical principles for the reduction of silicon precursors in a solution-based approach.
Data Presentation: Properties of Silicon Nanoparticles from Various Synthesis Routes
The properties of silicon nanoparticles are highly dependent on the synthesis method and parameters employed. The following table summarizes typical quantitative data for silicon nanoparticles produced via different routes, providing a comparative overview for researchers.
| Synthesis Method | Precursor | Typical Size Range (nm) | Quantum Yield (%) | Key Features |
| Solution Reduction | SiCl₄ | 2 - 15 | Up to 48% | Good size control, scalable |
| Centrifugal Chemical Vapor Deposition (cCVD) | - | ~210 (aggregates) | - | Produces mesoporous structures suitable for drug loading.[4] |
| Laser Pyrolysis | Silane (SiH₄) | ~5 | - | Allows for controlled visible luminescence by etching.[2] |
| Microwave Reactor | Silane (SiH₄) | - | - | Enables investigation of particle formation and growth.[2] |
| Metallothermal Reduction | Mesoporous SiO₂ | - | Up to 48% | Gram-scale synthesis possible.[5][6] |
| Electrochemical Etching | Silicon Wafer | - | Up to 55% | Produces a range of fluorescence from blue to red.[5][6] |
| Non-thermal Plasma Synthesis | - | <5 | Up to 90% | High luminescence efficiency.[5][6] |
| Pyrolysis of Cyclohexasilane | Cyclohexasilane (Si₆H₁₂) | ~2.0 | 9 - 13% | Produces amorphous or crystalline nanoparticles.[7] |
Experimental Protocol: Solution-Based Synthesis of Silicon Nanoparticles using this compound (Adapted)
This protocol describes the synthesis of silicon nanoparticles via the reduction of this compound in an organic solvent. Caution: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (Si₂Cl₆)
-
Reducing agent (e.g., Sodium naphthalenide solution in THF, Lithium aluminum hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Glyme)
-
Capping agent (e.g., 1-octanol, allylamine)
-
Quenching solution (e.g., ethanol)
-
Anhydrous hexane (B92381)
-
Anhydrous ethanol (B145695)
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Cannula
-
Centrifuge
-
Sonicator
Procedure:
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere.
-
Dry all glassware in an oven at 120°C overnight and cool under vacuum before use.
-
-
Preparation of Reducing Agent (if using Sodium Naphthalenide):
-
In a separate flask under inert atmosphere, dissolve a stoichiometric amount of naphthalene (B1677914) in anhydrous THF.
-
Add small pieces of freshly cut sodium metal to the solution and stir until a deep green color persists, indicating the formation of sodium naphthalenide.
-
-
Reaction:
-
In the main reaction flask, dissolve a calculated amount of this compound in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the reducing agent solution dropwise to the this compound solution via a syringe or cannula while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction. The solution will typically turn dark brown or black, indicating the formation of silicon nanoparticles.
-
-
Surface Passivation/Capping:
-
To prevent oxidation and agglomeration, a capping agent is introduced.
-
Inject the chosen capping agent (e.g., 1-octanol) into the reaction mixture and stir for an additional 1-2 hours.
-
-
Quenching and Purification:
-
Carefully quench the reaction by slowly adding ethanol to consume any unreacted reducing agent.
-
Remove the solvent under reduced pressure.
-
Resuspend the resulting solid in a mixture of hexane and ethanol.
-
Sonicate the mixture to disperse the nanoparticles.
-
Centrifuge the suspension to collect the silicon nanoparticles.
-
Wash the nanoparticles multiple times with anhydrous ethanol and hexane to remove byproducts and excess capping agent.
-
Dry the purified silicon nanoparticles under vacuum.
-
Experimental Workflow
References
- 1. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicon nanoparticles: applications in cell biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable “snow lantern-like” aggregates of silicon nanoparticles suitable as a drug delivery platform - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Silicon Quantum Dots: Synthesis, Encapsulation, and Application in Light-Emitting Diodes [frontiersin.org]
- 6. Silicon Quantum Dots: Synthesis, Encapsulation, and Application in Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of silicon quantum dots using cyclohexasilane (Si6H12) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Conformal Silicon Nitride Thin Films Using Hexachlorodisilane (HCDS)
Abstract: This document provides detailed application notes and experimental protocols for the deposition of high-quality, conformal silicon nitride (SiNₓ) thin films using Hexachlorodisilane (HCDS) as a silicon precursor. It is intended for researchers, scientists, and professionals in semiconductor fabrication and drug development who require precise, low-temperature deposition of SiNₓ for applications such as gate sidewall spacers, encapsulation layers, and advanced biosensor or microfluidic device fabrication. The protocols focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD) techniques, summarizing key process parameters and expected film properties in structured tables and diagrams.
Introduction
Silicon nitride (SiNₓ) is a critical dielectric material in the manufacturing of advanced semiconductor devices due to its excellent properties, including high hardness, good chemical resistance, and strong electrical insulation.[1] For modern, highly scaled devices with complex 3D architectures, depositing thin films that are perfectly uniform and conformal over high-aspect-ratio (HAR) structures is essential.[2] Traditional deposition methods like conventional chemical vapor deposition (CVD) often require high temperatures (>700 °C), which are incompatible with the thermal budgets of advanced manufacturing processes.[3]
This compound (HCDS, Si₂Cl₆) has emerged as a key precursor for depositing SiNₓ at lower temperatures while achieving excellent film quality and conformality. Deposition can be achieved through methods like Plasma-Enhanced Atomic Layer Deposition (PEALD), which allows for atomic-scale thickness control at temperatures below 400 °C, and Low-Pressure Chemical Vapor Deposition (LPCVD), which can offer higher deposition rates.[4][5]
These low-temperature, conformal SiNₓ films are not only crucial for next-generation transistors but also enable the fabrication of sophisticated biomedical devices, such as implantable sensors and microfluidic chips for drug delivery and diagnostics, where process temperatures must remain low to protect sensitive underlying materials.[6]
Deposition Processes and Quantitative Data
HCDS can be used in various deposition systems to produce conformal SiNₓ films. The choice between PEALD and LPCVD depends on the specific requirements for temperature, thickness control, and throughput.
Plasma-Enhanced Atomic Layer Deposition (PEALD)
PEALD is a cyclic process that enables the deposition of highly conformal and uniform films at low temperatures by separating the precursor exposures.[3][5] The use of plasma provides the necessary energy to drive reactions at temperatures ≤400 °C.[4][7] This method is ideal for applications requiring precise thickness control on HAR structures.[2]
Table 1: Process Parameters and Film Properties for PEALD of SiNₓ using HCDS
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Precursors | |||
| Silicon Source | This compound (HCDS, Si₂Cl₆) | --- | [4][7] |
| Nitrogen Source | Ammonia (B1221849) (NH₃) Plasma | Radicals generated in the plasma react with the adsorbed precursor. | [4][7] |
| Process Conditions | |||
| Substrate Temperature | ≤400 °C | Lower temperatures (<300 °C) can increase chlorine contamination. | [7] |
| Growth Per Cycle (GPC) | ~1.2 Å/cycle | --- | [4][7] |
| Resulting Film Properties | |||
| Conformality | >95% | Measured on high aspect ratio nanostructures. | [4][7] |
| Impurities | Chlorine (<1%), Hydrogen (~23%) | Hydrogen is primarily incorporated as -NH groups. | [7] |
| Wet Etch Rate (WER) | ~1.2 nm/min (in 500:1 HF) | At a deposition temperature of 300 °C. | [5] |
| Refractive Index | ~1.8 - 1.9 | Can be increased with densification treatments. |[8] |
Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD involves the simultaneous supply of silicon and nitrogen source gases to the reaction chamber at elevated temperatures and low pressure.[9] While requiring higher temperatures than PEALD, HCDS-based LPCVD can achieve deposition at significantly lower temperatures than traditional SiNₓ LPCVD processes and offers excellent step coverage.
Table 2: Process Parameters and Film Properties for LPCVD of SiNₓ using HCDS
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Precursors | |||
| Silicon Source | This compound (HCDS, Si₂Cl₆) | --- | |
| Nitrogen Source | Ammonia (NH₃) | --- | [9] |
| Process Conditions | |||
| Substrate Temperature | 250 - 700 °C | SiNₓ films have been successfully deposited at temperatures as low as 250 °C. | |
| Pressure | 0.5 - 1.4 Torr | Higher pressure used for lower temperature depositions to increase the rate. | |
| Gas Flow Ratio (NH₃/HCDS) | 1000/10 sccm | Example ratio used in cited studies. | |
| Deposition Rate | 0.6 - 5.3 nm/min | Rate is temperature-dependent; 5.3 nm/min at 700°C. | |
| Resulting Film Properties | |||
| Conformality (Step Coverage) | 100% | Demonstrated on structures with an aspect ratio of 2.4. | |
| Dielectric Constant (k) | ~5.4 | For films deposited at 450 °C, making it a low-k dielectric. |
| Impurities | Chlorine | Amount is dependent on deposition temperature. | |
Reaction Mechanism and Experimental Workflow
PEALD Surface Reaction Pathway
The conformal growth of SiNₓ in a PEALD process using HCDS and NH₃ plasma is governed by self-limiting surface reactions. The process involves two distinct half-cycles.[7]
-
HCDS Half-Cycle: The Si₂Cl₆ precursor reacts with an amine-terminated (-NH₂) surface, leading to the formation of surface -NH species and a chlorine-terminated surface.[4][7]
-
NH₃ Plasma Half-Cycle: Radicals generated in the ammonia plasma (e.g., NH₂, H, N*) abstract the chlorine atoms from the surface and restore a reactive amine-terminated surface. The primary formation of Si-N-Si bonds occurs during this step.[4][7]
The following diagram illustrates this surface reaction pathway.
Experimental Protocols
The following protocols provide a general methodology for depositing conformal SiNₓ films. Parameters should be optimized for the specific deposition tool being used.
This protocol is based on the low-temperature process developed for high conformality.[4][7]
-
Substrate Preparation:
-
Load the substrate (e.g., silicon wafer with patterned structures) into the ALD reaction chamber.
-
Use a standard pre-deposition clean suitable for the substrate material.
-
-
Chamber Conditioning:
-
Heat the substrate to the target deposition temperature (e.g., 400 °C).
-
Maintain a stable chamber pressure and gas flows.
-
-
Deposition Cycle:
-
The ALD process consists of repeating the four steps shown in the workflow diagram below. The number of cycles determines the final film thickness (e.g., for a 12 nm film, ~100 cycles would be needed at 1.2 Å/cycle).
-
-
Post-Deposition:
-
Once the desired number of cycles is complete, stop the gas flows and cool the chamber under an inert atmosphere.
-
Remove the substrate for characterization (e.g., ellipsometry for thickness, SEM for conformality).
-
This protocol outlines the batch process for LPCVD, suitable for achieving good conformality at higher deposition rates.
-
Substrate Preparation:
-
Load a batch of substrates into a quartz boat and place them inside the LPCVD furnace tube.
-
-
System Pump and Leak Check:
-
Pump the furnace tube down to its base pressure.
-
Perform a leak check to ensure system integrity.
-
-
Process Execution:
-
Ramp the furnace to the desired deposition temperature (e.g., 450 °C for low-k films, or 650 °C for higher quality films).
-
Introduce the process gases, HCDS and NH₃, at the specified flow rates (e.g., 10 sccm HCDS, 1000 sccm NH₃).
-
Maintain a constant process pressure (e.g., 1.4 Torr).
-
The deposition time will determine the final film thickness (e.g., at 450 °C, a deposition rate might be ~1-2 nm/min).[10]
-
-
Post-Deposition:
-
After the deposition time is complete, stop the precursor flows and purge the furnace with an inert gas.
-
Cool the furnace to a safe temperature before unloading the wafers.
-
Summary
The use of HCDS as a silicon precursor enables the deposition of highly conformal and high-quality silicon nitride films at temperatures compatible with advanced semiconductor and biomedical device manufacturing. PEALD offers precise atomic-level control at temperatures ≤400 °C, making it ideal for HAR structures.[4][7] LPCVD provides a higher throughput alternative with excellent step coverage at moderately low temperatures. The choice of method and specific process parameters can be tailored to achieve desired film properties, such as a low dielectric constant or high etch resistance.
References
- 1. waferpro.com [waferpro.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e-asct.org [e-asct.org]
- 6. mdpi.com [mdpi.com]
- 7. Low-Temperature Conformal Atomic Layer Deposition of SiNx Films Using Si₂Cl₆ and NH₃ Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rasirc.com [rasirc.com]
- 9. US20090155606A1 - Methods of depositing a silicon nitride film - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
Application Notes and Protocols for Chemical Vapor Deposition using Hexachlorodisilane (Si₂Cl₆)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key parameters and protocols for the chemical vapor deposition (CVD) of silicon-based thin films using hexachlorodisilane (Si₂Cl₆) as a precursor. Si₂Cl₆ is a versatile precursor enabling lower temperature deposition of high-purity silicon, silicon nitride, and silicon dioxide films, which are critical in various research and manufacturing applications, including semiconductor devices and advanced materials development.
Overview of Si₂Cl₆ in CVD
This compound is a liquid precursor that offers several advantages over traditional silicon sources like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂). Its lower decomposition temperature allows for reduced thermal budgets, which is crucial for processes involving thermally sensitive substrates.[1][2] Furthermore, Si₂Cl₆ can lead to higher deposition rates at lower temperatures and provides excellent step coverage, making it suitable for fabricating complex device structures.
Deposition Parameters for Silicon Films
The use of Si₂Cl₆ for the growth of polycrystalline silicon films has been investigated across a range of conditions. The resulting film characteristics, such as crystallinity, are highly dependent on the deposition temperature.
| Parameter | Value | Notes | Reference |
| Precursor | This compound (Si₂Cl₆) | - | [3] |
| Carrier Gas | Hydrogen (H₂), Nitrogen (N₂) | Atmospheric pressure | [3] |
| Deposition Temperature | 450 - 900°C | Two growth regimes observed (high and low temp). | [3] |
| Amorphous to Polycrystalline Transition | 600 - 650°C | Films deposited at 600°C are initially amorphous and crystallize during growth. | [3][4] |
| Epitaxial Growth Temperature | 640 - 680°C | For source/drain stressors in FinFETs. | [5] |
| Growth Rate (Epitaxy) | 0.8 - 1.7 nm/minute | - | [5] |
Deposition Parameters for Silicon Nitride (Si₃N₄) Films
Si₂Cl₆, in combination with ammonia (B1221849) (NH₃), is widely used for depositing high-quality silicon nitride films, which serve as dielectric layers, passivation coatings, and etch stops.
| Parameter | Value | Notes | Reference |
| Precursors | Si₂Cl₆, Ammonia (NH₃) | - | [1][4] |
| Deposition Temperature (LPCVD) | 450 - 850°C | Kinetically controlled deposition. | [4] |
| Deposition Temperature (Low-k SiN) | Down to 250°C | For applications requiring low thermal budget. | |
| Pressure (LPCVD) | 0.7 Torr | - | [4] |
| Pressure (Low-k SiN) | 0.5 - 1.4 Torr | Pressure varied with temperature. | |
| NH₃/Si₂Cl₆ Flow Ratio | ≥ 60 | To obtain stoichiometric Si₃N₄ with no detectable chlorine at higher temperatures. | [4] |
| NH₃/Si₂Cl₆ Flow Ratio (Low-k SiN) | 1000/10 sccm | - | |
| Activation Energy | 29.3 kcal/mole | - | [4] |
Deposition Parameters for Silicon Dioxide (SiO₂) Films
Si₂Cl₆ can also be used with oxidizing agents to deposit silicon dioxide films, which are fundamental components of microelectronic devices.
| Parameter | Value | Notes | Reference |
| Precursors | Si₂Cl₆, Nitrous Oxide (N₂O) | - | [6] |
| Deposition Temperature (LPCVD) | 550 - 850°C | - | [6] |
| Activation Energy | 29 kcal/mole | - | [6] |
Experimental Protocols
General Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol for Si₃N₄
This protocol outlines the general steps for depositing silicon nitride films using a horizontal tube LPCVD furnace.
-
Substrate Preparation: Start with clean silicon wafers, typically following a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Wafer Loading: Load the cleaned wafers into a quartz boat and place the boat in the center of the LPCVD furnace tube.
-
System Pump-Down: Evacuate the furnace tube to a base pressure, typically in the mTorr range, to remove atmospheric gases.
-
Temperature Ramp-Up: Heat the furnace to the desired deposition temperature (e.g., 450-850°C) under a continuous flow of an inert gas like nitrogen.[4]
-
Process Gas Introduction: Once the temperature is stable, introduce the precursor gases, Si₂Cl₆ and NH₃, into the furnace at the specified flow rates and ratio (e.g., NH₃/Si₂Cl₆ ratio ≥ 60).[4]
-
Deposition: Maintain the process pressure (e.g., 0.7 Torr) and gas flows for the desired deposition time to achieve the target film thickness.[4]
-
Process Gas Purge: After the deposition period, stop the flow of precursor gases and purge the furnace with an inert gas to remove any unreacted precursors and byproducts.
-
Cool-Down and Wafer Unloading: Allow the furnace to cool down to a safe temperature before unloading the wafers.
Visualizations
Caption: General workflow for a typical Chemical Vapor Deposition (CVD) process.
Caption: Primary gas-phase decomposition reaction of Si₂Cl₆ at elevated temperatures.[7]
Surface Reaction Mechanism
The deposition of films from Si₂Cl₆ involves a series of surface reactions. For instance, in the atomic layer deposition (ALD) of silicon nitride, Si₂Cl₆ reacts with surface amine (-NH₂) groups.[8][9] In the subsequent step, a plasma or another reactant is introduced to react with the adsorbed species, leading to the formation of the silicon nitride film and the regeneration of a reactive surface for the next cycle.[8][9] Theoretical studies suggest that the reaction of Si₂Cl₆ on a silica (B1680970) surface has a significant energy barrier, indicating that higher temperatures are needed to initiate the reaction.[10][11]
Safety Considerations
This compound is a reactive and corrosive compound. It is crucial to handle it in a well-ventilated area, preferably within a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that the CVD system is designed to handle corrosive gases and that proper safety protocols are in place for handling and disposing of the precursor and any byproducts.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20130011984A1 - Using this compound as a Silicon Precursor for Source/Drain Epitaxy - Google Patents [patents.google.com]
- 6. This compound as a Precursor in the LPCVD of Silicon Dioxide and Silicon Oxynitride Films for JES - IBM Research [research.ibm.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-Temperature Conformal Atomic Layer Deposition of SiNx Films Using Si₂Cl₆ and NH₃ Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Initial Reaction of this compound on Amorphous Silica Surface for Atomic Layer Deposition Using Density Functional Theory | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application of Hexachlorodisilane (HCDS) in Epitaxial Silicon Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorodisilane (HCDS), with the chemical formula Si₂Cl₆, is a liquid precursor increasingly utilized in the semiconductor industry for the epitaxial growth of high-quality silicon and silicon-containing thin films. Its application is particularly prominent in the formation of silicon-based structures in advanced logic and memory devices. The use of HCDS in Chemical Vapor Deposition (CVD) processes offers several advantages, including high growth rates at relatively low temperatures, excellent film morphology, and the ability to perform in-situ doping. The presence of chlorine in the precursor contributes to a self-cleaning effect, reducing defects and improving the crystalline quality of the grown film.
These application notes provide a comprehensive overview of the use of HCDS for epitaxial silicon growth, including detailed experimental protocols, quantitative data, and visualizations of the process workflow and chemical pathways.
Data Presentation
Table 1: Process Parameters for Epitaxial Silicon Growth using HCDS
| Parameter | Typical Range | Notes |
| Precursor | This compound (Si₂Cl₆) | Liquid precursor, requires a bubbler system for vapor delivery. |
| Carrier Gas | H₂ (Hydrogen) | High purity hydrogen is used to transport the HCDS vapor. |
| Deposition Temperature | 600 - 950 °C | Lower temperatures are favored to minimize thermal budget. |
| Chamber Pressure | 10 - 200 Torr (Low Pressure CVD) | Reduced pressure enhances film uniformity and reduces gas-phase reactions. |
| HCDS Partial Pressure | 10 - 100 mTorr | Controls the silicon source concentration and growth rate. |
| H₂ Carrier Gas Flow Rate | 10 - 50 slm | Dilutes the precursor and helps in uniform distribution. |
| In-situ Etchant | HCl (Hydrogen Chloride) | Can be added to enhance selectivity and surface morphology. |
| Growth Rate | 0.8 - 15 nm/min | Dependent on temperature, pressure, and HCDS flow rate.[1] |
Table 2: Comparison of Silicon Precursors for Epitaxial Growth
| Precursor | Chemical Formula | Typical Growth Temperature (°C) | Growth Rate (nm/min at 650°C) | Key Advantages | Key Disadvantages |
| Silane | SiH₄ | 600 - 1000 | ~1 | Well-established, high purity films. | Low growth rates at lower temperatures. |
| Dichlorosilane (DCS) | SiH₂Cl₂ | 650 - 1100 | ~5 | Good film quality, higher growth rate than silane. | Higher deposition temperature than silane. |
| This compound (HCDS) | Si₂Cl₆ | 600 - 950 | ~10-15 (estimated) | High growth rate, good film quality, self-etching effect. | Liquid precursor handling, corrosive byproducts. |
| Neopentasilane (NPS) | Si₅H₁₂ | 550 - 700 | >100 | Very high growth rates at low temperatures.[2][3] | Less common and more expensive precursor. |
Experimental Protocols
Protocol 1: General Procedure for Epitaxial Silicon Growth using HCDS in a Low-Pressure Chemical Vapor Deposition (LPCVD) System
1. Substrate Preparation (Ex-situ Clean):
-
Start with a clean silicon wafer (e.g., p-type (100)).
-
Perform a standard RCA clean or a similar wet chemical cleaning process to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (dHF) is typically used to remove the native oxide and passivate the silicon surface with hydrogen.
2. Wafer Loading and System Pump-down:
-
Load the cleaned wafer into the load-lock of the LPCVD reactor.
-
Pump down the load-lock to the base pressure to minimize atmospheric contamination.
-
Transfer the wafer to the process chamber, which is maintained under high vacuum.
3. In-situ Cleaning:
-
Flow high-purity hydrogen (H₂) gas into the chamber.
-
Ramp up the temperature to 850-1000°C for a pre-bake step. This step desorbs any remaining contaminants and ensures a pristine silicon surface for epitaxial growth.
-
An optional in-situ etch using HCl gas can be performed at this stage to further improve surface morphology.
4. HCDS Delivery and Epitaxial Growth:
-
Reduce the temperature to the desired deposition temperature (e.g., 650-850°C).
-
Stabilize the chamber pressure to the target process pressure (e.g., 40 Torr).
-
Introduce HCDS vapor into the process chamber. The HCDS is typically stored in a bubbler heated to a constant temperature (e.g., 40-60°C) and a carrier gas (H₂) is bubbled through it to transport the HCDS vapor.
-
The flow rate of the carrier gas through the bubbler determines the HCDS partial pressure in the chamber.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
5. Post-Deposition Purge and Cool-down:
-
Stop the HCDS flow and purge the chamber with an inert gas (e.g., N₂ or Ar) or H₂.
-
Ramp down the temperature to a safe handling temperature.
-
Transfer the wafer back to the load-lock and vent the chamber.
-
Unload the wafer.
Protocol 2: In-situ Doping during HCDS Epitaxial Growth
1. N-type Doping (Phosphorus):
-
Follow steps 1-3 of the general procedure.
-
During the HCDS delivery step (Protocol 1, Step 4), introduce phosphine (B1218219) gas (PH₃, typically diluted in H₂) into the process chamber.
-
The flow rate of the PH₃ mixture is adjusted to achieve the desired phosphorus concentration in the epitaxial film. Typical PH₃/Si₂Cl₆ gas flow ratios are in the range of 1x10⁻⁴ to 1x10⁻².
-
The presence of phosphine can affect the silicon growth rate, often causing a slight decrease. Process conditions may need to be re-optimized.
2. P-type Doping (Boron):
-
Follow steps 1-3 of the general procedure.
-
During the HCDS delivery step (Protocol 1, Step 4), introduce diborane (B8814927) gas (B₂H₆, typically diluted in H₂) into the process chamber.
-
The flow rate of the B₂H₆ mixture is adjusted to achieve the desired boron concentration.
-
Diborane can sometimes enhance the silicon growth rate.
Mandatory Visualization
References
Application Notes and Protocols for the Growth of Polycrystalline Silicon Films from Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the growth of polycrystalline silicon (polysilicon) films using hexachlorodisilane (H₂SiCl₆) as a silicon source precursor. These guidelines are intended for professionals in research and development who require high-purity, conformal silicon layers for applications in microelectronics, solar cells, and other advanced material fields.
Introduction
This compound is a liquid silicon precursor that offers several advantages for the chemical vapor deposition (CVD) of silicon films.[1] Notably, it allows for lower deposition temperatures compared to traditional silicon sources like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂), which is crucial for processes with limited thermal budgets.[1][2] The use of H₂SiCl₆ can also lead to high deposition rates and excellent film conformity.[2][3]
This document outlines the protocols for both Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Low-Pressure Chemical Vapor Deposition (LPCVD), summarizing the key process parameters and their impact on the resulting film properties.
Health and Safety Precautions
This compound is a corrosive and moisture-sensitive chemical.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. H₂SiCl₆ reacts with moisture to produce hydrochloric acid (HCl), so it is critical to use dry glassware and inert gas handling techniques.
Experimental Protocols
Substrate Preparation
A pristine substrate surface is critical for achieving high-quality polysilicon films. The following protocol is a widely accepted method for cleaning silicon wafers with a native oxide layer.
Materials:
-
Silicon wafers
-
Acetone (B3395972) (semiconductor grade)
-
Methanol (B129727) (semiconductor grade)
-
Deionized (DI) water
-
Ammonium hydroxide (B78521) (NH₄OH, 27%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrofluoric acid (HF, 2% solution)
-
Nitrogen (N₂) gas, high purity
Protocol (RCA Clean):
-
Solvent Clean:
-
Place wafers in a beaker with acetone and sonicate for 10-15 minutes.
-
Transfer wafers to a beaker with methanol and sonicate for 10-15 minutes.
-
Rinse thoroughly with DI water.
-
-
SC-1 Clean (Organic Removal):
-
Prepare a solution of 5 parts DI water, 1 part NH₄OH, and 1 part H₂O₂ in a clean quartz beaker.
-
Heat the solution to 70-80°C.
-
Immerse the wafers in the SC-1 solution for 10-15 minutes.
-
Rinse thoroughly with DI water.
-
-
HF Dip (Oxide Removal):
-
Immerse the wafers in a 2% HF solution for 1-2 minutes to remove the native oxide layer.
-
Rinse thoroughly with DI water. A hydrophobic surface indicates successful oxide removal.
-
-
Drying:
-
Dry the wafers using a high-purity nitrogen gun.
-
Immediately load the wafers into the CVD reactor to minimize re-oxidation.
-
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Polysilicon
This protocol is based on the general findings for H₂SiCl₆ deposition at atmospheric pressure.[4][5]
Equipment:
-
Atmospheric pressure CVD reactor with a heated substrate holder.
-
This compound vapor delivery system (e.g., a bubbler with a temperature controller).
-
Mass flow controllers (MFCs) for carrier gases.
-
Exhaust gas scrubbing system.
Process Parameters:
-
Precursor: this compound (H₂SiCl₆)
-
Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)
-
Substrate Temperature: 450°C to 900°C[4]
-
Pressure: Atmospheric (approx. 760 Torr)
-
H₂SiCl₆ Bubbler Temperature: (Assuming a vapor pressure of ~5-10 Torr is desired, a temperature of ~40-60°C is a reasonable starting point. This needs to be optimized for the specific system.)
-
Carrier Gas Flow Rate: 100-1000 sccm (This is a typical range for APCVD and should be optimized).
Protocol:
-
Load the cleaned substrates into the reactor.
-
Purge the reactor with the carrier gas (H₂ or N₂) to remove any residual air and moisture.
-
Heat the substrate to the desired deposition temperature.
-
Set the H₂SiCl₆ bubbler to the desired temperature and allow it to stabilize.
-
Introduce the H₂SiCl₆ vapor into the reactor by flowing the carrier gas through the bubbler.
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
After deposition, stop the H₂SiCl₆ flow and cool the reactor under a continuous flow of the carrier gas.
Low-Pressure Chemical Vapor Deposition (LPCVD) of Polysilicon
This protocol is adapted from general LPCVD practices and specific findings for related chlorosilane chemistries.[2][4]
Equipment:
-
Low-pressure CVD reactor (typically a hot-wall tube furnace).
-
This compound vapor delivery system.
-
Mass flow controllers (MFCs).
-
Vacuum pump and pressure controller.
-
Exhaust gas scrubbing system.
Process Parameters:
-
Precursor: this compound (H₂SiCl₆)
-
Carrier Gas: Hydrogen (H₂) is often used to reduce chlorine incorporation.
-
Substrate Temperature: 550°C to 700°C (The transition from amorphous to polycrystalline occurs around 600-650°C).[4]
-
Pressure: 0.2 to 1.0 Torr
-
H₂SiCl₆ Flow Rate: 10-100 sccm (This is an estimated starting range and requires optimization).
-
Carrier Gas Flow Rate: 100-500 sccm (A common starting point is a 5:1 to 10:1 ratio of carrier gas to precursor).
Protocol:
-
Load the cleaned substrates into the quartz boat and place it in the center of the furnace tube.
-
Pump the reactor down to the base pressure and then purge with the carrier gas.
-
Ramp up the furnace to the desired deposition temperature.
-
Introduce the carrier gas and precursor vapor at the set flow rates and regulate the pressure.
-
Proceed with the deposition for the required duration.
-
After deposition, stop the precursor flow and cool the furnace under a carrier gas flow or in a vacuum.
Data Presentation
The following tables summarize the expected influence of key deposition parameters on the properties of polysilicon films grown from this compound, based on the available literature.
Table 1: Effect of Deposition Temperature on Film Structure and Properties
| Deposition Temperature (°C) | Film Structure | Expected Grain Size | Chlorine Content |
| 450 - 550 | Amorphous[4] | N/A | Higher |
| 600 - 650 | Mixed Amorphous/Polycrystalline[4] | Small | Moderate |
| > 650 | Polycrystalline[4] | Increases with temperature | Lower (<0.01 at.%)[4] |
Table 2: Influence of Carrier Gas on Deposition Rate
| Carrier Gas | Temperature Regime | Deposition Rate Behavior |
| Hydrogen (H₂) | High Temperature | Growth rate can be influenced by hydrogen's role in surface reactions. |
| Nitrogen (N₂) | High Temperature | Generally results in a different growth rate compared to H₂. |
| Hydrogen (H₂) | Low Temperature | Two distinct growth regimes (high and low temp) are observed.[4] |
| Nitrogen (N₂) | Low Temperature | Two distinct growth regimes (high and low temp) are observed.[4] |
Visualization of Workflows and Pathways
Experimental Workflow for CVD of Polysilicon
References
Application Note: Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride (SiNₓ) with Hexachlorodisilane (Si₂Cl₆) and Ammonia (NH₃) Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application data for the deposition of high-quality silicon nitride (SiNₓ) thin films using plasma-enhanced atomic layer deposition (PEALD). The process utilizes hexachlorodisilane (Si₂Cl₆) as the silicon precursor and an ammonia (B1221849) (NH₃) plasma as the nitrogen source, enabling low-temperature deposition with excellent conformality.
Process Overview
The PEALD of SiNₓ using Si₂Cl₆ and NH₃ plasma is a cyclic process consisting of four distinct steps:
-
Si₂Cl₆ Pulse: this compound is introduced into the deposition chamber and chemisorbs onto the substrate surface.
-
Purge: Excess Si₂Cl₆ and any byproducts are removed from the chamber by an inert gas flow.
-
NH₃ Plasma: The substrate is exposed to an ammonia plasma, which reacts with the adsorbed precursor to form silicon nitride.
-
Purge: Reaction byproducts are purged from the chamber.
This cycle is repeated to achieve the desired film thickness. The self-limiting nature of the surface reactions in each half-cycle ensures atomic-level control over the film thickness and high conformality on structured surfaces.
Experimental Data
Deposition Parameters
The following table summarizes the typical experimental parameters for the PEALD of SiNₓ with Si₂Cl₆ and NH₃ plasma.
| Parameter | Value |
| Precursors | |
| Silicon Precursor | This compound (Si₂Cl₆) |
| Nitrogen Source | Ammonia (NH₃) Plasma |
| Deposition Conditions | |
| Substrate Temperature | ≤ 400 °C |
| Film Properties | |
| Growth per Cycle (GPC) | ~1.2 Å |
| Conformality | > 95% |
| Hydrogen Content | ~23% |
Film Properties
The properties of the deposited SiNₓ films are highly dependent on the deposition parameters. Below is a summary of typical film properties obtained with this process.
| Property | Value | Notes |
| Composition | ||
| Hydrogen (H) Content | ~23 at. % | Primarily incorporated as -NH groups[1][2] |
| Physical Properties | ||
| Conformality | > 95% | On high-aspect-ratio nanostructures[1][2] |
| Optical Properties | ||
| Refractive Index | Varies with deposition temperature | |
| Etch Properties | ||
| Wet Etch Rate | Varies with film density and composition |
Experimental Protocols
Substrate Preparation
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material. For silicon substrates, a piranha clean followed by a dilute HF dip is recommended to remove organic contaminants and the native oxide layer.
-
Load the cleaned substrate into the ALD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 350-450 °C) under vacuum.
PEALD Cycle
The following is a representative PEALD cycle for SiNₓ deposition. The pulse and purge times should be optimized for the specific reactor geometry and process conditions.
-
Si₂Cl₆ Pulse:
-
Purge:
-
Stop the Si₂Cl₆ flow.
-
Flow an inert gas (e.g., Ar or N₂) through the chamber to remove any unreacted Si₂Cl₆ and volatile byproducts (e.g., 5 - 10 seconds).
-
-
NH₃ Plasma:
-
Purge:
-
Turn off the plasma and stop the NH₃ flow.
-
Flow an inert gas through the chamber to remove reaction byproducts (e.g., 5 - 10 seconds).
-
-
Repeat: Repeat the cycle until the desired film thickness is achieved.
Visualizations
PEALD Reaction Cycle
Caption: PEALD cycle for SiNₓ deposition.
Experimental Workflow
Caption: General experimental workflow.
Mechanism
The deposition of SiNₓ via PEALD with Si₂Cl₆ and NH₃ plasma proceeds through a series of surface reactions. During the Si₂Cl₆ pulse, the precursor reacts with surface amine (-NH₂) groups.[1][2] In the subsequent NH₃ plasma step, plasma radicals abstract surface chlorine atoms and restore an amine-terminated surface, with the primary formation of Si-N-Si bonds occurring during this half-cycle.[1][2] The resulting films contain a notable amount of hydrogen, primarily in the form of -NH groups.[1][2] This low-temperature process allows for the deposition of highly conformal SiNₓ films, making it suitable for applications in advanced semiconductor devices with high-aspect-ratio structures.[2]
References
Application Notes and Protocols for Trench Filling and Conformal Coating with Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Hexachlorodisilane (HCD or Si₂Cl₆) in trench filling and conformal coating applications, primarily focusing on the deposition of silicon nitride (SiNₓ) thin films. HCD is a versatile precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling the creation of high-quality films essential for advanced semiconductor devices and other nanotechnology applications.
Introduction to this compound for Deposition
This compound is a liquid silicon precursor that offers significant advantages for depositing silicon-based thin films at lower temperatures compared to traditional precursors like dichlorosilane. Its primary application lies in the fabrication of 3D NAND and DRAM structures, where highly conformal films and complete filling of high-aspect-ratio trenches are critical.[1] HCD thermally decomposes to reactive species like SiCl₂ and SiCl₄, which readily react with nitrogen sources such as ammonia (B1221849) (NH₃) to form silicon nitride.
Key Advantages of HCD:
-
Low-Temperature Deposition: Enables processes compatible with temperature-sensitive substrates.
-
High Conformality: Excellent for coating complex three-dimensional structures uniformly.[1][2]
-
Void-Free Trench Filling: Capable of filling high-aspect-ratio trenches without the formation of keyholes or voids.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for silicon nitride deposition using HCD, compiled from various experimental findings.
Table 1: Process Parameters for HCD-based Silicon Nitride Deposition
| Parameter | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |
| Substrate Temperature | 450°C - 700°C | 300°C - 550°C[1][2] |
| Pressure | 0.5 - 1.4 Torr | Varies (process dependent) |
| Precursors | HCD (Si₂Cl₆), Ammonia (NH₃) | HCD (Si₂Cl₆), Ammonia (NH₃) |
| Carrier Gas | N₂ or Ar | N₂ or Ar |
| NH₃/HCD Flow Ratio | 100 - 1000 | N/A (pulsed) |
Table 2: Film Properties of HCD-based Silicon Nitride
| Property | Typical Value / Observation |
| Conformality / Step Coverage | Excellent, >95% in high-aspect-ratio trenches.[2] |
| Deposition Rate (CVD) | Varies with temperature and pressure. |
| Growth Per Cycle (ALD) | ~0.11 nm/cycle at 550°C.[4] |
| Refractive Index | Decreases with decreasing deposition temperature. |
| Film Stress | Tensile |
| Chlorine Content | Decreases with increasing deposition temperature; ~4 x 10²⁰ cm⁻³ at 700°C. |
| Film Density | 2.65 - 2.73 g/cm³ (PEALD).[2] |
| Wet Etch Rate (0.1% HF) | 10 - 88 Å/min (PEALD, process dependent).[2] |
Experimental Protocols
Protocol for Conformal Silicon Nitride Coating via Atomic Layer Deposition (ALD)
This protocol describes a typical thermal ALD process for depositing a conformal silicon nitride film using HCD and ammonia.
3.1.1. Substrate Preparation:
-
Prepare the substrate with the desired trench structures.
-
Perform a standard cleaning procedure to remove organic and inorganic contaminants. A common method is the RCA clean.
-
If a native oxide is not desired, perform a dilute hydrofluoric acid (HF) dip to create a hydrogen-terminated surface.
-
Load the substrate into the ALD reactor chamber.
3.1.2. ALD Process Cycle:
The ALD process consists of sequential, self-limiting surface reactions. One cycle typically includes four steps:
-
HCD Pulse: Introduce HCD vapor into the chamber. The HCD molecules will adsorb and react with the substrate surface.
-
Pulse Time: 0.5 - 2 seconds (saturating pulse).
-
-
Purge 1: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted HCD and byproducts from the gas phase.
-
Purge Time: 5 - 20 seconds.
-
-
Ammonia (NH₃) Pulse: Introduce ammonia gas into the chamber. The NH₃ will react with the adsorbed silicon-containing species on the surface to form silicon nitride.
-
Pulse Time: 1 - 5 seconds (saturating pulse).
-
-
Purge 2: Purge the chamber with the inert gas to remove unreacted ammonia and reaction byproducts.
-
Purge Time: 5 - 20 seconds.
-
Repeat this cycle until the desired film thickness is achieved. The number of cycles can be calculated based on the known growth per cycle (GPC).
3.1.3. Process Parameters:
-
Substrate Temperature: 500°C - 550°C
-
HCD Source Temperature: 70°C - 90°C (to ensure adequate vapor pressure)
-
Carrier Gas Flow Rate: 100 - 300 sccm
-
Reactor Pressure: 0.1 - 1.0 Torr
Protocol for Void-Free Silicon Nitride Trench Filling via Chemical Vapor Deposition (CVD)
This protocol outlines a low-pressure CVD (LPCVD) process for filling high-aspect-ratio trenches with silicon nitride using HCD.
3.2.1. Substrate Preparation:
Follow the same substrate preparation steps as described in the ALD protocol (Section 3.1.1).
3.2.2. CVD Deposition Process:
-
Load the prepared substrate into the LPCVD furnace.
-
Pump the furnace down to the base pressure.
-
Ramp up the temperature to the desired deposition temperature under a continuous flow of inert gas (e.g., N₂).
-
Once the temperature is stable, introduce the process gases, HCD and ammonia, at the specified flow rates.
-
The deposition will proceed for the calculated time required to achieve the desired film thickness and complete trench fill.
-
After the deposition time is complete, stop the flow of HCD and ammonia.
-
Cool down the furnace to room temperature under a continuous flow of inert gas.
-
Unload the substrate.
3.2.3. Process Parameters:
-
Deposition Temperature: 650°C
-
Pressure: 0.5 Torr
-
HCD Flow Rate: 10 sccm
-
Ammonia (NH₃) Flow Rate: 1000 sccm
-
Carrier Gas: N₂
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Atomic Layer Deposition (ALD) experimental workflow.
Caption: Simplified CVD reaction pathway for SiNₓ deposition.
Safety and Handling of this compound
This compound is a corrosive and water-reactive liquid. Proper safety precautions are mandatory.
5.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear chemical-resistant gloves (e.g., Viton or nitrile), a lab coat, and closed-toe shoes. An acid-resistant apron is also recommended.
-
Respiratory Protection: Work in a well-ventilated fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.
5.2. Handling and Storage:
-
Handle HCD in an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and bases.
-
Ground all containers and transfer equipment to prevent static discharge.
5.3. Emergency Procedures for a Leak or Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify facility emergency response personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment (for trained personnel only):
-
For small spills, use a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.
-
Place the absorbed material in a sealed, properly labeled container for hazardous waste disposal.
-
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avsconferences.org [avsconferences.org]
- 3. US20030162363A1 - HDP CVD process for void-free gap fill of a high aspect ratio trench - Google Patents [patents.google.com]
- 4. jkps.or.kr [jkps.or.kr]
Application Notes & Protocols: Low-k Silicon Nitride Film Deposition Using Hexachlorodisilane (HCDS)
1. Introduction
In the fabrication of advanced very-large-scale integration (VLSI) devices, particularly those incorporating copper interconnects, there is a critical need for low-temperature deposition of high-quality insulating films with low dielectric constants (low-k). Silicon nitride (SiN) films are widely used as insulating layers, etch stoppers, and diffusion barriers.[1] Traditional low-pressure chemical vapor deposition (LPCVD) methods for SiN often require high temperatures (>700°C), which are incompatible with thermally sensitive components in modern integrated circuits.[2][3]
Hexachlorodisilane (HCDS, Si₂Cl₆) has emerged as a key precursor for depositing silicon nitride films at significantly lower temperatures.[2][4] HCDS enables the formation of SiN films with a low dielectric constant, excellent step coverage even on high-aspect-ratio structures, and superior barrier properties against copper diffusion and oxidation.[2] This makes HCDS-based SiN an advantageous material for high-performance VLSI devices.[2] Deposition can be achieved through methods such as Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD), offering processes suitable for a range of applications.[5][6]
2. Deposition Mechanisms and Advantages
The primary advantage of HCDS lies in its ability to decompose at relatively low temperatures. The deposition process typically involves the thermal decomposition of HCDS and its subsequent reaction with a nitrogen source, most commonly ammonia (B1221849) (NH₃).[3]
-
Low-Temperature Decomposition: HCDS decomposes to form reactive species like dichlorosilylene (B1217353) (SiCl₂) and silicon tetrachloride (SiCl₄) at lower temperatures than traditional precursors like dichlorosilane (B8785471) (DCS).[3] The reaction is: Si₂Cl₆ → SiCl₂ + SiCl₄.
-
Reaction with Ammonia: The highly reactive SiCl₂ species readily reacts with ammonia to form the silicon nitride film.[3]
-
Benefits: This pathway leads to higher deposition rates at lower temperatures compared to conventional methods.[5] The resulting films exhibit excellent conformality (step coverage) and can achieve a dielectric constant as low as 5.4 when deposited at 450°C.[2]
Data Presentation: Process Parameters and Film Properties
The properties of HCDS-derived silicon nitride films are highly dependent on the deposition conditions. The following tables summarize key quantitative data from various studies.
Table 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN using HCDS and NH₃
| Deposition Temp. (°C) | Pressure (Torr) | NH₃/HCDS Flow Ratio | Deposition Rate (nm/min) | Refractive Index (at 632.8 nm) | Dielectric Constant (k) | Etch Rate in 1:200 HF (nm/min) | Reference |
| 700 | 0.5 | 100 | ~3.0 | ~1.95 | ~7.5 | ~0.5 | |
| 650 | 0.5 | 100 | ~1.7 | ~1.92 | - | ~0.8 | |
| 550 | 1.4 | 100 | ~1.7 | ~1.88 | ~6.4 | ~2.5 | |
| 450 | 1.4 | 100 | ~0.6 | ~1.80 | 5.4 | ~12.0 | [2] |
| 250 | 1.4 | 100 | ~0.1 | ~1.65 | - | >100 |
Table 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using HCDS
| Deposition Temp. (°C) | Plasma Gas | Growth Per Cycle (Å/cycle) | Chlorine Content (at. %) | Wet Etch Rate (nm/min in 500:1 HF) | Reference |
| 400 | NH₃ | ~0.9 | <1 | - | [7] |
| 360 | NH₃ or N₂/H₂ | - | - | - | [8] |
| 300 | Ar/NH₃ | - | - | 1.2 | [9] |
| 270 | NH₃ or N₂/H₂ | - | - | - | [8] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible film deposition. The following sections provide protocols for LPCVD and PEALD techniques.
Protocol 1: LPCVD of Low-k SiN Film using HCDS and Ammonia
This protocol describes a typical process for depositing a low-k SiN film in a vertical LPCVD furnace.
1. Substrate Preparation:
- Start with clean silicon wafers (or other substrates).
- Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic contaminants.
- Load the wafers into the furnace boat.
2. Reactor Setup and Evacuation:
- Load the boat into the LPCVD reaction tube.
- Seal the furnace and pump down the reaction chamber to a base pressure.
3. Deposition Process:
- Ramp up the furnace temperature to the desired setpoint (e.g., 450°C for a low-k film).
- Once the temperature is stable, introduce the process gases.
- Ammonia (NH₃) flow rate: 1000 sccm.
- This compound (HCDS) flow rate: 10 sccm.
- Maintain the process pressure at the target value (e.g., 1.4 Torr for depositions below 550°C).
- Deposition time is determined by the target film thickness and the known deposition rate at the chosen conditions.
4. Post-Deposition:
- After the deposition is complete, stop the flow of precursor gases.
- Purge the chamber with an inert gas (e.g., N₂).
- Cool down the furnace to a safe temperature for unloading.
- Unload the wafers from the furnace.
5. Film Characterization:
- Thickness and Refractive Index: Measure using ellipsometry.
- Composition: Analyze using Auger Electron Spectroscopy (AES) or Fourier Transform Infrared (FTIR) spectroscopy.
- Step Coverage: Examine cross-sections using a Transmission Electron Microscope (TEM).
- Electrical Properties: Measure the dielectric constant using C-V measurements on fabricated capacitor structures.
node [
shape=box,
style="filled",
fillcolor="#4285F4",
fontcolor="#FFFFFF",
penwidth=1,
pencolor="#202124",
fontname="Arial",
fontsize=11,
width=2.5,
height=0.6
];
edge [
color="#202124",
penwidth=1.5,
arrowhead=normal
];
// Nodes
sub_prep [label="Substrate Preparation\n(Wafer Cleaning)"];
load [label="Load Wafers\ninto Furnace"];
pump [label="Pump Down & Leak Check"];
heat [label="Ramp to Deposition\nTemperature (e.g., 450°C)"];
gas_intro [label="Introduce Process Gases\n(HCDS + NH₃)"];
deposit [label="Film Deposition\n(Constant T and P)"];
purge [label="Stop Precursors & Purge\nwith N₂"];
cooldown [label="Cool Down Reactor"];
unload [label="Unload Wafers"];
char [label="Film Characterization\n(Ellipsometry, AES, C-V)"];
// Edges
sub_prep -> load;
load -> pump;
pump -> heat;
heat -> gas_intro;
gas_intro -> deposit;
deposit -> purge;
purge -> cooldown;
cooldown -> unload;
unload -> char;
}
Protocol 2: PEALD of SiN Film using HCDS and NH₃ Plasma
This protocol outlines a typical PEALD cycle for depositing a conformal SiN film at low temperatures.[7]
1. Substrate and Chamber Preparation:
- Load the substrate into the ALD reaction chamber.
- Heat the substrate to the desired deposition temperature (e.g., 300-400°C).[7]
- Maintain a constant low pressure in the chamber.
2. ALD Cycle (repeated to achieve target thickness):
- Step 1: HCDS Pulse: Introduce HCDS vapor into the chamber for a set duration to allow a self-limiting monolayer to adsorb onto the substrate surface.
- Step 2: Purge 1: Stop the HCDS flow and purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted HCDS and gaseous byproducts.
- Step 3: NH₃ Plasma Exposure: Introduce NH₃ gas and apply RF power to generate a plasma. The reactive nitrogen species from the plasma react with the adsorbed HCDS layer to form silicon nitride.
- Step 4: Purge 2: Turn off the plasma and gas flow, and purge the chamber again with an inert gas to remove reaction byproducts before the next cycle begins.
3. Post-Deposition and Characterization:
- After completing the required number of cycles, cool down the chamber and unload the substrate.
- Characterize the film using appropriate techniques (e.g., ellipsometry for thickness, X-ray reflectivity for density, FTIR for bonding states).[6]
node [
shape=ellipse,
style="filled",
penwidth=1,
pencolor="#202124",
fontname="Arial",
fontsize=11
];
edge [
color="#202124",
penwidth=1.5,
arrowhead=normal,
fontname="Arial",
fontsize=10
];
// Nodes
step1 [label="Step 1:\nHCDS Pulse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
step2 [label="Step 2:\nInert Gas Purge", fillcolor="#FBBC05", fontcolor="#202124"];
step3 [label="Step 3:\nNH₃ Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"];
step4 [label="Step 4:\nInert Gas Purge", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
step1 -> step2 [label="Adsorption"];
step2 -> step3 [label="Reactant Removal"];
step3 -> step4 [label="Surface Reaction"];
step4 -> step1 [label="Byproduct Removal", constraint=false, style=dashed];
// Invisible node for cycle label
cycle_label [shape=plaintext, label="One ALD Cycle", fontcolor="#5F6368", fontsize=14];
}
Chemical Reaction Pathway
The deposition of SiN from HCDS and ammonia is a multi-step chemical process. While the surface chemistry can be complex, a simplified pathway illustrates the key reactions.
4. Applications
-
Copper Diffusion Barrier: HCDS-SiN films show excellent barrier properties, preventing copper diffusion and oxidation, which is critical for modern interconnects.[2]
-
Etch Stop Layer: The films can be used as effective etch stop layers in advanced semiconductor processing due to their distinct etch characteristics compared to silicon dioxide.[6]
-
Low-k Interlayer Dielectric (ILD): The low dielectric constant of these films helps to reduce parasitic capacitance, leading to lower power consumption and reduced signal delay (crosstalk) in high-speed circuits.
-
Conformal Coatings: Due to the excellent step coverage, HCDS-SiN is ideal for coating complex, high-aspect-ratio topographies found in 3D device architectures like FinFETs.[7]
This compound is a versatile and highly effective precursor for the low-temperature deposition of low-k silicon nitride films. Through both LPCVD and PEALD methods, HCDS enables the fabrication of high-quality, conformal SiN layers with excellent electrical and barrier properties. These characteristics make HCDS-based SiN a crucial material for addressing the challenges in manufacturing next-generation semiconductor devices. The protocols and data presented provide a foundational guide for researchers and engineers working to implement this advanced deposition technology.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Physical Properties of Plasma Enhanced Atomic Layer Deposited Silicon Nitride as Etch Stopper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. e-asct.org [e-asct.org]
Troubleshooting & Optimization
Technical Support Center: Hexachlorodisilane (HCDS) Deposition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Hexachlorodisilane (HCDS, Si₂Cl₆) for thin-film deposition.
Troubleshooting Guide
This guide addresses common problems encountered during HCDS deposition experiments, offering potential causes and solutions in a direct question-and-answer format.
Q: My HCDS deposition rate is significantly lower than expected. What are the potential causes and how can I fix it?
A: A low deposition rate is a common issue that can stem from several factors related to process parameters, precursor integrity, and equipment status.
Potential Causes and Solutions:
-
Suboptimal Temperature: The deposition rate is highly dependent on the substrate temperature.[1][2] In thermally-driven Chemical Vapor Deposition (CVD), lower temperatures reduce the kinetic energy of gas molecules, making it harder for them to react on the substrate surface.[1][2]
-
Solution: Verify your substrate temperature is within the optimal range for HCDS, typically between 450°C and 900°C for CVD processes.[3][4] Gradually increase the temperature in small increments to find the optimal point for your specific process. For Low-Pressure CVD (LPCVD), an activation energy of 29.3 kcal/mole has been reported, indicating a strong temperature dependence.[3]
-
-
Incorrect Pressure: Chamber pressure affects the concentration of precursor molecules near the substrate and the boundary layer thickness.[5][6]
-
Low Precursor Flow Rate: An insufficient flow of HCDS into the chamber will naturally limit the growth rate.
-
Solution: Check and calibrate your mass flow controllers (MFCs). Ensure the HCDS source vessel is not empty and that the delivery lines are not clogged.
-
-
Precursor Degradation: HCDS is highly sensitive to moisture and can react or degrade if not stored properly, reducing its effectiveness.[8][9] It reacts violently with water and can form shock-sensitive hydrolyzed deposits.[8][10][11]
-
Carrier Gas Issues: The type and flow rate of the carrier gas can influence the partial pressure and residence time of HCDS.
-
Solution: Verify the flow rates of your carrier gas (e.g., H₂ or N₂). The presence of hydrogen can alter the growth regime and deposition rate.[4]
-
Q: The deposited film has poor thickness uniformity across the wafer. How can I improve it?
A: Poor uniformity is typically caused by inconsistencies in temperature, gas flow, or reactant concentration across the substrate surface.[12][13]
Potential Causes and Solutions:
-
Non-Uniform Temperature Distribution: Temperature gradients across the substrate are a primary cause of varying deposition rates and thus, thickness non-uniformity.[12]
-
Solution: Calibrate the heating system to ensure a uniform temperature profile across the substrate holder (susceptor). Allow for adequate thermal soaking time before starting deposition to ensure the substrate reaches a stable, uniform temperature.
-
-
Gas Flow Dynamics: The design of the reactor and gas inlet (showerhead) significantly impacts how precursor gases are distributed.[12] Uneven gas flow can lead to precursor depletion in certain areas.[14]
-
High Chamber Pressure: Higher operating pressures can decrease the mean free path of gas molecules, leading to more gas-phase reactions and non-uniform deposition, particularly near the wafer edge.[6]
-
Solution: Lowering the chamber pressure can enhance film uniformity.[16] This reduces unwanted gas-phase reactions and allows the deposition to be more surface-reaction limited.
-
-
Reactor Geometry and Conditioning: The reactor's physical design and the condition of its internal surfaces can create unpredictable flow patterns.[12]
-
Solution: Ensure the reaction chamber is clean. Perform regular chamber cleaning cycles to remove accumulated deposits that can flake off and alter gas flow. The placement of substrates within a batch furnace is also critical for wafer-to-wafer uniformity.[17]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Deposition Rate | Suboptimal Temperature | Verify and increase substrate temperature (Typical range: 450-900°C)[3][4] |
| Incorrect Pressure | Calibrate gauges; check for leaks (Typical LPCVD range: 0.4-0.7 Torr)[3][7] | |
| Precursor Degradation | Use high-purity HCDS; store and handle under inert gas[8][9] | |
| Insufficient HCDS Flow | Calibrate Mass Flow Controllers (MFCs); check for blockages | |
| Poor Film Uniformity | Non-Uniform Temperature | Calibrate heating system; ensure adequate thermal soak time |
| Gas Flow Dynamics | Optimize gas flow rates and ratios; adjust showerhead distance[14][15] | |
| High Chamber Pressure | Lower the process pressure to improve reactant diffusion[5][16] | |
| Reactor Contamination | Perform regular chamber cleaning and conditioning cycles |
Frequently Asked Questions (FAQs)
Q: What are the typical process parameters for HCDS deposition?
A: Process parameters vary depending on the specific deposition technique (e.g., LPCVD, APCVD) and desired film properties. However, typical ranges from various studies provide a good starting point. HCDS is often chosen over precursors like silane (B1218182) because it can achieve higher deposition rates at lower temperatures.
Typical HCDS LPCVD Process Parameters
| Parameter | Value | Notes |
| Substrate Temperature | 450°C - 900°C | The transition from amorphous to polycrystalline silicon growth occurs around 600-650°C.[3][4] |
| Chamber Pressure | 0.4 - 100 Torr | Lower pressures (<1 Torr) are common for LPCVD to improve uniformity.[7][16] |
| NH₃/Si₂Cl₆ Gas Ratio | 60 - 100 | For silicon nitride (Si₃N₄) deposition, a high ammonia (B1221849) ratio is used to achieve stoichiometric films.[3] |
| Carrier Gas | H₂, N₂ | Hydrogen can influence the growth kinetics and film properties.[4] |
Q: What are the primary safety concerns when working with HCDS?
A: HCDS is a hazardous material that requires strict safety protocols.[9]
-
Reactivity with Water: HCDS reacts violently with water and moisture to produce hydrochloric acid.[8] This reaction makes it corrosive and sensitive to atmospheric conditions.[8][9]
-
Toxicity: The chemical is toxic and can cause severe skin burns, eye damage, and respiratory problems if inhaled.[9][18]
-
Shock Sensitivity of Byproducts: The deposits formed from the hydrolysis of HCDS (reaction with water) are known to be shock-sensitive and can have explosive potential.[10][11][19]
-
Handling and Storage: HCDS should only be handled by trained personnel in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, goggles, and respirators.[18] It must be stored in tightly sealed containers under an inert gas atmosphere, away from moisture, acids, bases, and oxidizing agents.[8][9]
Q: How does HCDS deposition temperature affect the final film structure?
A: Temperature is a critical parameter that directly influences the film's crystallinity.
-
At lower temperatures (e.g., below 600°C), deposited silicon films are typically amorphous.[4]
-
The transition from amorphous to polycrystalline growth generally occurs in the range of 600-650°C.[4]
-
At higher temperatures (e.g., above 750°C), different crystalline orientations like <100> and <111> can develop depending on the film thickness.[4]
Experimental Protocols
Protocol for Optimizing Deposition Rate via Temperature Sweep
This protocol outlines a procedure to determine the optimal deposition temperature for maximizing the HCDS deposition rate while monitoring uniformity.
-
Substrate Preparation:
-
Select a set of uniform substrates (e.g., silicon wafers with a thermal oxide layer).
-
Perform a standard substrate clean to remove organic and particulate contamination.
-
Measure the initial thickness of the oxide layer using ellipsometry for baseline reference.
-
-
System Preparation:
-
Ensure the deposition chamber is clean and has passed a leak check.
-
Load the prepared substrates into the chamber.
-
Pump the chamber down to the base pressure.
-
-
Parameter Setup (Hold Constant):
-
Chamber Pressure: Set to a value known to yield good uniformity (e.g., 0.7 Torr).[3]
-
HCDS Flow Rate: Set to a mid-range value for your MFC (e.g., 10 sccm).
-
Carrier Gas (e.g., N₂) Flow Rate: Set to a standard value (e.g., 1000 sccm).
-
Deposition Time: Keep constant for all runs (e.g., 20 minutes) to ensure meaningful rate comparisons.
-
-
Execution of Temperature Sweep:
-
Perform a series of deposition runs, varying only the substrate temperature for each run. A suggested range is from 500°C to 850°C, in 50°C increments.
-
Before each run, allow the chamber to stabilize at the set temperature for at least 30 minutes to ensure thermal uniformity.
-
Run the deposition process with the fixed parameters from Step 3.
-
After each run, follow the standard procedure to cool the chamber and vent safely before removing the substrate.
-
-
Analysis and Data Collection:
-
After cooling, measure the final film thickness at multiple points across each wafer (e.g., center and four edge points) using ellipsometry.
-
Calculate the deposition rate for each temperature point (Rate = (Final Thickness - Initial Thickness) / Deposition Time).
-
Calculate the film non-uniformity for each wafer (Uniformity % = [(Max Thickness - Min Thickness) / (2 * Average Thickness)] * 100).
-
Plot the deposition rate as a function of temperature to identify the optimal processing window. An Arrhenius plot (ln(rate) vs. 1/T) can be used to determine the activation energy.
-
Plot the film non-uniformity as a function of temperature to ensure the chosen deposition rate does not compromise film quality.
-
Visualizations
// Checks check_temp [label="Is Substrate Temperature\nin Optimal Range?\n(e.g., 450-900°C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_pressure [label="Is Chamber Pressure\nCorrect and Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_flow [label="Are Gas Flow Rates\n(HCDS, Carrier) Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_precursor [label="Is HCDS Source\nViable and Pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="Any System Leaks or\nContamination?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Actions action_temp [label="Adjust Temperature;\nVerify with Calibrated\nThermocouple", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_pressure [label="Calibrate Gauges;\nPerform Leak Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_flow [label="Calibrate MFCs;\nCheck Gas Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_precursor [label="Replace HCDS Source;\nVerify Inert Storage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_system [label="Perform Full Leak Check;\nRun Chamber Clean Cycle", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End end_node [label="Deposition Rate\nImproved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_temp; check_temp -> action_temp [label="No"]; action_temp -> check_pressure; check_temp -> check_pressure [label="Yes"];
check_pressure -> action_pressure [label="No"]; action_pressure -> check_flow; check_pressure -> check_flow [label="Yes"];
check_flow -> action_flow [label="No"]; action_flow -> check_precursor; check_flow -> check_precursor [label="Yes"];
check_precursor -> action_precursor [label="No"]; action_precursor -> check_system; check_precursor -> check_system [label="Yes"];
check_system -> action_system [label="No"]; action_system -> end_node; check_system -> end_node [label="Yes"]; }
Caption: A logical workflow for diagnosing and resolving low HCDS deposition rates.
// Connections temp -> surface_reaction [color="#EA4335"]; temp -> film_props [color="#EA4335"]; pressure -> mean_free_path [color="#EA4335"]; pressure -> concentration [color="#EA4335"]; flow -> residence_time [color="#EA4335"]; flow -> concentration [color="#EA4335"];
surface_reaction -> dep_rate [color="#5F6368"]; concentration -> dep_rate [color="#5F6368"]; residence_time -> dep_rate [color="#5F6368"]; residence_time -> uniformity [color="#5F6368"]; mean_free_path -> uniformity [color="#5F6368"]; concentration -> uniformity [color="#5F6368"]; surface_reaction -> film_props [color="#5F6368"]; }
Caption: Relationships between primary inputs and final film outcomes in a CVD process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How Does Temperature Affect Deposition? Master The Science Of Gas-To-Solid Transformation - Kintek Solution [kindle-tech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simulation Study on the Effect of Growth Pressure on Growth Rate of GaN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1668668A2 - Deposition of silicon-containing films from this compound - Google Patents [patents.google.com]
- 8. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 9. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Uniformity Challenges in CVD Deposition [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. universitywafer.com [universitywafer.com]
- 17. researchgate.net [researchgate.net]
- 18. sarchemlabs.com [sarchemlabs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reducing Chlorine Contamination in Films Grown from Hexachlorodisilane (HCDS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with hexachlorodisilane (HCDS) for thin film deposition. The following sections offer solutions to common challenges encountered during experiments aimed at minimizing chlorine contamination in grown films.
Troubleshooting Guides
Issue: High Chlorine Content in As-Deposited Films
High residual chlorine is a common issue in films grown using chlorinated precursors like HCDS. This can negatively impact the film's electrical and material properties.
| Potential Cause | Recommended Solution |
| Low Deposition Temperature | Increase the deposition temperature. Higher temperatures provide more energy for the dissociation of Si-Cl bonds and the desorption of chlorine-containing byproducts. For silicon films, temperatures of 600-650°C or higher are recommended.[1] For silicon nitride (SiN) films, increasing the temperature also effectively reduces chlorine content.[2] |
| Inadequate Reactant Gas Ratio (for SiN films) | Increase the ratio of the nitrogen source (e.g., ammonia (B1221849), NH₃) to the HCDS precursor. For SiN deposition, an NH₃/Si₂Cl₆ ratio of 60 or greater has been shown to yield stoichiometric films with no detectable chlorine at elevated temperatures.[1][2] |
| High Deposition Pressure | Decrease the total pressure during the deposition process. Lowering the pressure can help in reducing the incorporation of chlorine into the growing film.[2] |
| Impure HCDS Source | Ensure the use of high or ultra-high purity HCDS. Low-purity sources can contain metallic and other impurities that may affect the deposition process and film quality.[3] HCDS can be purified to 99.9% purity through methods like combination adsorption and rectification.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of chlorine contamination when using HCDS?
A1: The primary cause of chlorine contamination is the incomplete reaction and removal of chlorine atoms from the HCDS (Si₂Cl₆) precursor during the chemical vapor deposition (CVD) process. The silicon-chlorine (Si-Cl) bonds in HCDS must be broken, and the resulting chlorine species must be effectively removed from the reaction chamber, typically as volatile byproducts like HCl. If the process conditions do not provide enough energy or the right chemical environment, chlorine can be incorporated into the growing film.
Q2: How does deposition temperature influence chlorine concentration in the film?
A2: Increasing the deposition temperature is a critical factor in reducing chlorine contamination. Higher temperatures enhance the surface mobility of adatoms, promote the breaking of Si-Cl bonds, and increase the desorption rate of chlorine-containing byproducts from the substrate surface. For polycrystalline silicon films grown from HCDS, increasing the temperature above 600°C can reduce chlorine content to less than 0.01 at.%.[1] Similarly, for silicon nitride films, higher deposition temperatures lead to a decrease in chlorine content.[2]
Q3: For silicon nitride (SiN) film growth, what is the role of the NH₃/HCDS gas ratio?
A3: In the deposition of SiN films, ammonia (NH₃) acts as the nitrogen source and also plays a crucial role in removing chlorine. A higher NH₃/HCDS ratio increases the availability of reactive nitrogen and hydrogen species. These species react with chlorine to form volatile and stable byproducts, such as hydrogen chloride (HCl), which are then exhausted from the chamber. At sufficiently high temperatures and an NH₃/Si₂Cl₆ ratio of 60 or greater, it is possible to grow stoichiometric Si₃N₄ films with no detectable chlorine.[1][2]
Q4: Can post-deposition annealing reduce chlorine contamination?
A4: While the primary focus should be on optimizing the deposition process itself, post-deposition annealing can sometimes help to reduce chlorine content, particularly in amorphous films. The thermal energy from the anneal can drive the diffusion of chlorine atoms to the surface, where they can desorb. However, the effectiveness of this approach depends on the film's density, thickness, and the annealing temperature and ambient. For crystalline films grown at high temperatures, the chlorine content is already low, and annealing may have a limited effect.
Experimental Protocols
Protocol 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of Low-Chlorine Silicon Nitride Films
This protocol outlines a general procedure for depositing SiN films with reduced chlorine content using HCDS and ammonia.
-
Substrate Preparation: Start with clean silicon wafers, typically cleaned using a standard RCA or similar cleaning procedure to remove organic and metallic contaminants.
-
Chamber Preparation: Load the wafers into a minibatch-type vertical LPCVD furnace.
-
Process Conditions:
-
Precursor: this compound (HCDS) and Ammonia (NH₃).
-
Deposition Temperature: Range from 550°C to 850°C. Higher temperatures within this range are generally better for lower chlorine content.[1][2]
-
Pressure: Maintain a low deposition pressure, for example, 0.7 Torr.[1][2]
-
Gas Flow Rates: Set the NH₃/HCDS gas flow ratio to be high, aiming for a ratio of 60:1 or greater (e.g., 1000 sccm NH₃ to 10 sccm HCDS).
-
-
Deposition: Initiate the gas flows and allow the deposition to proceed for the desired time to achieve the target film thickness.
-
Post-Deposition: After deposition, stop the precursor flow, and cool the chamber down under an inert gas flow (e.g., N₂) before unloading the wafers.
-
Characterization: Analyze the resulting films for chlorine content using techniques such as Secondary Ion Mass Spectrometry (SIMS) or X-ray Photoelectron Spectroscopy (XPS). Film thickness and refractive index can be measured using ellipsometry.
Quantitative Data Summary
The following table summarizes the key process parameters and their impact on chlorine concentration in films grown from HCDS, based on available literature.
| Film Type | Process Parameter | Value/Condition | Resulting Chlorine Content | Reference |
| Polycrystalline Silicon | Deposition Temperature | > 600-650°C | < 0.01 at.% | [1] |
| Silicon Nitride (Si₃N₄) | Deposition Temperature | Increasing Temperature | Decreased Cl Content | [2] |
| Silicon Nitride (Si₃N₄) | NH₃/Si₂Cl₆ Ratio | ≥ 60 | No detectable chlorine (at high temp.) | [1][2] |
| Silicon Nitride (Si₃N₄) | Total Pressure | Decreasing Pressure | Decreased Cl Content | [2] |
Visualizations
Caption: Workflow for reducing chlorine contamination in LPCVD.
Caption: Troubleshooting logic for high chlorine contamination.
References
Technical Support Center: Optimization of NH3 to Si2Cl6 Ratio in Silicon nitride Deposition
Welcome to the technical support center for the optimization of silicon nitride (SiNₓ) deposition using ammonia (B1221849) (NH₃) and hexachlorodisilane (Si₂Cl₆). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of silicon nitride films with NH₃ and Si₂Cl₆.
| Problem | Possible Causes | Suggested Solutions |
| Low Deposition Rate | - Low deposition temperature- Insufficient precursor flow rates- Low process pressure | - Increase the deposition temperature. Note that the activation energy for LPCVD using Si₂Cl₆ and NH₃ is approximately 29.3 kcal/mole[1].- Increase the flow rates of Si₂Cl₆ and/or NH₃.- Increase the total pressure within the deposition chamber. |
| Poor Film Uniformity | - Non-optimal precursor gas flow distribution- Temperature gradients across the substrate- Inadequate precursor ratio | - Adjust the showerhead-to-substrate distance or the gas inlet design.- Ensure uniform heating of the substrate holder.- Optimize the NH₃/Si₂Cl₆ ratio. A high ratio can sometimes lead to depletion effects. |
| High Chlorine Content in the Film | - Low deposition temperature- Insufficient NH₃/Si₂Cl₆ ratio | - Increase the deposition temperature. At higher temperatures, stoichiometric Si₃N₄ films with no detectable chlorine can be obtained[1].- Increase the NH₃/Si₂Cl₆ ratio to 60 or greater to ensure complete reaction and removal of chlorine-containing byproducts[1]. |
| Film is Silicon-Rich (Non-stoichiometric) | - Low NH₃/Si₂Cl₆ ratio | - Increase the NH₃/Si₂Cl₆ flow ratio to provide sufficient nitrogen for the reaction. A ratio of 10 or higher is recommended for nearly stoichiometric films when using dichlorosilane (B8785471), a related precursor[1]. |
| High Film Stress | - Deposition temperature- Precursor ratio | - Film stress for SiNₓ deposited with Si₂Cl₆ is typically tensile. Adjusting the deposition temperature can modify the stress; for instance, at 700°C, both DCS- and HCD-SiN films showed a tensile stress of 3 x 10⁹ dyn/cm². |
| Film Peeling or Poor Adhesion | - Substrate surface contamination- High film stress- Mismatch in thermal expansion coefficients | - Ensure the substrate is thoroughly cleaned before deposition.- Optimize deposition parameters to reduce film stress (see above).- Consider a buffer layer if there is a significant thermal mismatch between the substrate and the SiNₓ film. |
| Rough Film Surface | - High deposition rate- Non-optimal deposition temperature | - Decrease the deposition rate by reducing precursor flow rates or temperature.- Optimize the deposition temperature. The change from amorphous to polycrystalline growth, which can affect roughness, occurs around 600–650°C[1]. |
Frequently Asked Questions (FAQs)
1. What is the primary advantage of using Si₂Cl₆ over other silicon precursors like SiH₂Cl₂ or SiH₄?
This compound (Si₂Cl₆) allows for higher deposition rates at lower temperatures compared to dichlorosilane (SiH₂Cl₂)[2][3]. This is beneficial for processes with a limited thermal budget. Additionally, Si₂Cl₆ is a fully chlorine-substituted compound, which can lead to good step coverage in Low-Pressure Chemical Vapor Deposition (LPCVD).
2. How does the NH₃/Si₂Cl₆ ratio affect the properties of the deposited silicon nitride film?
The NH₃/Si₂Cl₆ ratio is a critical parameter that influences the film's stoichiometry, chlorine content, and electrical properties.
-
Stoichiometry: A higher ratio generally leads to a more stoichiometric Si₃N₄ film. Ratios of 60 or greater are recommended to achieve stoichiometric films with minimal chlorine at higher temperatures[1].
-
Chlorine Content: Increasing the NH₃/Si₂Cl₆ ratio helps to reduce the chlorine content in the film[1].
-
Electrical Properties: The trapped positive charge density in the silicon nitride film decreases with an increasing NH₃/SiCl₄ ratio (a related precursor system)[1].
3. What is a typical temperature range for silicon nitride deposition using Si₂Cl₆ and NH₃?
The deposition can be performed over a wide range of temperatures, depending on the deposition technique:
-
LPCVD: Temperatures can range from 450°C to 850°C[1].
-
Atomic Layer Deposition (ALD): Thermal ALD processes using Si₂Cl₆ and NH₃ have been reported at temperatures between 515°C and 557°C[2][3]. Plasma-Enhanced ALD (PEALD) can be performed at even lower temperatures, around 400°C[4].
4. Can I achieve conformal silicon nitride films on high-aspect-ratio structures with Si₂Cl₆ and NH₃?
Yes, both LPCVD and ALD processes using Si₂Cl₆ and NH₃ can produce highly conformal films. PEALD, in particular, has demonstrated over 95% conformality on high-aspect-ratio nanostructures at temperatures of 400°C or lower[4].
5. What is the expected growth rate for silicon nitride deposition with Si₂Cl₆?
The growth rate depends on the deposition method and parameters:
-
LPCVD: Growth rates are substantially higher than those obtained with SiH₂Cl₂ under similar conditions[1].
-
ALD: At 515°C and 557°C, self-limiting growth rates of 0.24 nm/cycle and 0.28 nm/cycle, respectively, have been observed[2][3]. PEALD can achieve a growth per cycle of approximately 1.2 Å[4].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on silicon nitride deposition using Si₂Cl₆ and NH₃.
Table 1: Deposition Parameters and Film Properties for ALD of Silicon Nitride
| Deposition Temperature (°C) | Si₂Cl₆ Exposure (L) | Growth Rate (nm/cycle) | Film Composition | Reference |
| 515 | > 2 x 10⁸ | 0.24 | Non-stoichiometric SiNₓ | [2][3] |
| 557 | > 2 x 10⁸ | 0.28 | Non-stoichiometric SiNₓ | [2][3] |
| 573 (wafer at 513°C) | Increasing | Increased with exposure | Non-stoichiometric SiNₓ | [2][3] |
| ≤ 400 (PEALD) | - | ~0.12 | SiNₓ with ~23% H | [4] |
Table 2: Effect of Deposition Temperature on HCD-SiN Film Properties (LPCVD)
| Deposition Temperature (°C) | Refractive Index | Film Density (g/cm³) | Film Stress (dyn/cm²) |
| 450 | Decreases with decreasing temp. | Decreases with decreasing temp. | Tensile |
| 550 | Higher at higher pressure | - | Tensile |
| 700 | - | - | 3 x 10⁹ (Tensile) |
| Data synthesized from |
Experimental Protocols
Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride
This protocol provides a general methodology for depositing silicon nitride films using Si₂Cl₆ and NH₃ in an LPCVD system.
-
Substrate Preparation:
-
Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer, followed by a deionized water rinse and nitrogen drying.
-
-
LPCVD System Preparation:
-
Load the cleaned substrates into the LPCVD furnace.
-
Pump down the reactor to the base pressure (typically in the mTorr range).
-
Ramp up the furnace to the desired deposition temperature (e.g., 450°C - 850°C)[1].
-
-
Deposition Process:
-
Stabilize the chamber pressure at the desired process pressure (e.g., 0.7 Torr)[1].
-
Introduce ammonia (NH₃) gas into the reactor at a specific flow rate.
-
Introduce this compound (Si₂Cl₆) vapor into the reactor at a specific flow rate to achieve the desired NH₃/Si₂Cl₆ ratio (e.g., ≥ 60 for stoichiometric films)[1].
-
Continue the deposition for the time required to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor gas flows and purge the reactor with an inert gas (e.g., N₂).
-
Cool down the furnace to a safe temperature for unloading.
-
Unload the coated substrates.
-
-
Characterization:
-
Measure the film thickness and refractive index using ellipsometry.
-
Analyze the film composition using techniques like X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
-
Evaluate the film stress using wafer curvature measurements.
-
Visualizations
Caption: LPCVD Experimental Workflow for Silicon Nitride Deposition.
Caption: Key Parameter Relationships in SiNₓ Deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth studies and characterization of silicon nitride thin films deposited by alternating exposures to Si2Cl6 and NH3 [inis.iaea.org]
- 4. Low-Temperature Conformal Atomic Layer Deposition of SiNx Films Using Si₂Cl₆ and NH₃ Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Hexachlorodisilane (HCDS) and Prevention of Shock-Sensitive Gel Formation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with hexachlorodisilane (HCDS). Adherence to these protocols is critical for ensuring laboratory safety and preventing the formation of hazardous, shock-sensitive byproducts.
Frequently Asked Questions (FAQs)
Q1: What is HCDS and why is it used?
A1: this compound (HCDS), with the molecular formula Si₂Cl₆, is a colorless, volatile liquid.[1] It is a crucial precursor in the semiconductor and electronics industries for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[2][3][4] Its properties allow for the deposition of high-quality silicon-containing thin films, such as silicon oxide and silicon nitride, at lower temperatures.[4]
Q2: What are the primary hazards associated with HCDS?
A2: HCDS is a corrosive and moisture-sensitive compound.[5][6] It reacts violently with water and moisture in the air to produce corrosive hydrogen chloride (HCl) gas and silicon oxides.[7][8][9] The most significant and dangerous hazard is the formation of shock-sensitive and potentially explosive "popping gels" or solid deposits upon hydrolysis.[2][10] These materials can detonate when subjected to mechanical shock, friction, or heat.[11][12]
Q3: What causes the formation of shock-sensitive gels from HCDS byproducts?
A3: The formation of shock-sensitive gels is a result of the hydrolysis of HCDS.[10][13] During this reaction with water or moisture, the silicon-silicon (Si-Si) bond in the HCDS molecule is preserved.[13][14] The resulting hydrolysis products contain these Si-Si bonds alongside silanol (B1196071) (Si-OH) groups. When subjected to a mechanical shock, the Si-Si bond can be cleaved, leading to a rapid, intramolecular oxidation reaction that produces hydrogen gas and a networked Si-O-Si structure, resulting in an explosion.[10][13][14]
Q4: Under what conditions are these shock-sensitive materials most likely to form?
A4: Shock-sensitive deposits are most likely to form when HCDS is exposed to limited amounts of moisture, such as humid air.[10][13] The risk of forming highly shock-sensitive materials increases when the hydrolysis products are allowed to dry.[10] Conversely, the presence of excess liquid water can suppress the shock sensitivity of the hydrolysis products.[13] Both liquid and vapor HCDS can form shock-sensitive materials upon hydrolysis.[10][13]
Q5: How can I prevent the formation of shock-sensitive gels in my experiments?
A5: The key to prevention is rigorous moisture control. Always handle HCDS under a dry, inert atmosphere (e.g., nitrogen or argon).[7][8] Use dry solvents and glassware, and ensure all reaction setups are properly sealed from the atmosphere. In case of accidental spills or when cleaning equipment, it is crucial to manage the hydrolysis process to avoid the formation of hazardous materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving HCDS.
| Problem | Potential Cause | Recommended Action |
| Visible white solid/gel formation in reaction vessel or exhaust lines. | Accidental introduction of moisture into the system, leading to HCDS hydrolysis. | IMMEDIATE ACTION: Do not attempt to scrape or mechanically disturb the solid material.[2] The area should be considered potentially hazardous. Carefully and slowly introduce a large excess of an inert, high-boiling point solvent to slurry the material, followed by a controlled quenching procedure (see Experimental Protocols). If the material is in an exhaust line, the line should be professionally decontaminated. |
| Unexpected pressure increase in a sealed reaction. | Reaction with residual moisture, producing HCl gas. | Vent the vessel through a suitable scrubbing system (e.g., a mineral oil bubbler followed by a caustic scrubber) to relieve pressure. The reaction should be cooled and then quenched carefully. |
| Cloudy or hazy appearance of HCDS liquid. | Partial hydrolysis due to improper storage or handling. | Do not use the HCDS. The material may be unstable. The container should be carefully prepared for disposal according to your institution's hazardous waste protocols. It is recommended that HCDS be stored for no longer than one year.[7][8] |
| "Popping" or crackling sound during handling or cleanup. | Presence of shock-sensitive hydrolysis products. | STOP all activity immediately. Evacuate the area and consult your institution's safety officer. Do not attempt to handle the material further without expert guidance. |
Experimental Protocols
Protocol 1: General Handling of HCDS
-
Inert Atmosphere: All manipulations of HCDS must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Dry Glassware and Solvents: All glassware must be oven-dried and cooled under vacuum or an inert atmosphere. Solvents must be rigorously dried using appropriate methods.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[15][16] A face shield is recommended when handling larger quantities.
-
Ventilation: Work in a well-ventilated fume hood.
-
Storage: Store HCDS in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water, acids, bases, and oxidizing agents.[5][7][8]
Protocol 2: Safe Quenching and Disposal of HCDS and its Byproducts
This protocol is for the controlled neutralization of small quantities of HCDS or potentially shock-sensitive byproducts.
-
Inert Slurry: In a well-ventilated fume hood, behind a blast shield, slowly add the HCDS or byproduct to a stirred, cooled (0 °C) slurry of a high-boiling point, inert solvent (e.g., mineral oil or a high-boiling point hydrocarbon). The volume of the solvent should be at least 10 times the volume of the HCDS.
-
Slow Hydrolysis: Slowly add a large excess of a 2-propanol/water mixture (e.g., 1:1 by volume) to the stirred slurry. The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas.
-
Neutralization: Once the initial reaction has subsided, slowly add a basic solution (e.g., 20 wt% aqueous KOH) to neutralize the acidic byproducts.[9] Monitor the pH to ensure complete neutralization.
-
Disposal: The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.
Visual Guides
Below are diagrams illustrating key concepts for the safe handling of HCDS.
Caption: Reaction pathway for the formation of shock-sensitive gels from HCDS hydrolysis.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. dchas.org [dchas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (HCDS) Market size, share and insights 2025-2031 North America, Europe, Asia-Pacific - Valuates Reports [reports.valuates.com]
- 5. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 6. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. cetjournal.it [cetjournal.it]
- 10. Characterization of Shock-Sensitive Deposits from the Hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Explosive and Shock Sensitive Chemicals - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 12. Shock Sensitive Chemicals | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. hmroyal.com [hmroyal.com]
- 16. blog.idrenvironmental.com [blog.idrenvironmental.com]
Technical Support Center: Safe Disposal of Hexachlorodisilane (HCDS) Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Hexachlorodisilane (HCDS) waste. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound (HCDS) is a colorless liquid that is highly reactive and presents several significant hazards.[1] It reacts violently with water and moisture to produce corrosive hydrogen chloride gas and silicon oxides.[2][1][3][4] A critical and severe hazard is the formation of shock-sensitive and potentially explosive hydrolysis byproducts, often referred to as "popping gels."[5][6][7][8] Mishandling these residues has led to fatal accidents.[5][6] The substance is also corrosive and can cause severe skin burns and eye damage.[1][9]
Q2: What immediate steps should I take in the event of an HCDS spill?
A2: For a small spill (up to 5 liters), absorb the material with a dry, inert absorbent such as dry sand or diatomaceous earth.[9] Do not use water.[9] For larger spills, create a dike or other containment.[9] In either case, it is crucial to work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[4][9] The resulting absorbed material will still react with water and must be labeled accordingly.[9]
Q3: How can I safely neutralize small quantities of HCDS waste from my experiments?
A3: Neutralization is the initial and most critical step in the disposal process.[4] A recommended laboratory-scale procedure involves a two-stage process of hydrolysis followed by alkaline cleavage.[5][10] This method is designed to safely convert HCDS into less hazardous substances. For vapors, an alkaline alcohol solution (e.g., 5 wt% potassium hydroxide (B78521) in n-butanol or isopropyl alcohol) can be used to convert HCDS vapor into non-hazardous silica.[11]
Q4: Why is it critical to handle the solid byproducts of HCDS hydrolysis with extreme caution?
A4: The solid and gel-like deposits formed from the hydrolysis of HCDS in moist air can be shock-sensitive.[6][7][8] These materials can detonate upon mechanical impact, such as scraping or even peeling a label off a contaminated piece of equipment.[6] A fatal explosion at a manufacturing facility in Japan in 2014 was attributed to the mishandling of such hydrolyzed deposits.[5][6]
Q5: What Personal Protective Equipment (PPE) is necessary when handling HCDS waste?
A5: When handling HCDS waste, comprehensive PPE is mandatory to protect against its corrosive and reactive nature.[4] This includes, but is not limited to, chemical-resistant gloves, safety goggles and a face shield, and impervious protective clothing.[12] All handling should be performed in a well-ventilated area, preferably within a fume hood.[12]
Q6: How should I store HCDS waste prior to disposal?
A6: HCDS waste must be stored in well-sealed, corrosion-resistant containers under a dry, inert atmosphere.[13][14] It is crucial to prevent any contact with moisture, as this will lead to a violent reaction and the production of corrosive hydrogen chloride gas, which can pressurize the container.[3][4] Containers should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids, strong bases, oxidizing agents, and alcohols.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| White fumes are emanating from the waste container. | The container seal may be compromised, allowing HCDS to react with ambient moisture. | Carefully check the container seal in a well-ventilated area while wearing appropriate PPE. If the seal is broken, transfer the contents to a new, dry, and properly sealed container under an inert atmosphere. |
| The waste container is warm to the touch or bulging. | HCDS is reacting with moisture or other incompatible substances within the container, generating heat and gas (hydrogen chloride). | Do not handle the container. Evacuate the immediate area and consult with your institution's environmental health and safety (EHS) office. The container may be at risk of rupture. |
| Solid, gel-like material has formed in the waste. | HCDS has hydrolyzed due to exposure to moisture. This material is potentially shock-sensitive. | Do not attempt to scrape or mechanically disturb the solid material.[6] Treat the entire waste stream as potentially explosive. Follow the detailed neutralization protocol and consult with your EHS office for guidance on handling shock-sensitive waste. |
Experimental Protocols
Two-Stage Neutralization of Liquid HCDS Waste
This protocol is adapted from a method developed for the safe and efficient disposal of liquid HCDS.[5][10]
Stage 1: Hydrolysis
-
In a suitable reaction vessel equipped with stirring, add water. The recommended weight ratio of HCDS to water is 1:25.[5][10]
-
Ensure the reaction is carried out in a well-ventilated area, such as a fume hood, and under an inert atmosphere (e.g., nitrogen) to prevent the accumulation of flammable hydrogen gas that may be evolved.[5]
-
With vigorous stirring, slowly add the liquid HCDS to the water. The reaction should be mild and without significant fuming.[5][10]
-
Continue stirring to ensure intimate mixing, as a passive oxide layer can form on the surface of the HCDS, preventing complete hydrolysis.[5]
Stage 2: Alkaline Cleavage
-
Prepare a 20 wt% aqueous solution of potassium hydroxide (KOH).[5][10]
-
Slowly add the KOH solution to the aqueous suspension from Stage 1 while continuing to stir. The required weight ratio of KOH to HCDS is approximately 2:1 to achieve a final pH of about 12.6.[5][10]
-
Hydrogen gas will be released as the pH of the solution rises above 5.[5] Ensure adequate ventilation to prevent the accumulation of flammable gas.
-
Continue the reaction until the residual hydrolyzed deposit is completely dissolved, which may take up to two hours.[5][10]
-
The final solution will contain potassium silicate, potassium chloride, and excess KOH, which can then be disposed of as hazardous chemical waste through an approved facility.[4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| HCDS to Water Ratio (by weight) | 1:25 | [5][10] |
| KOH Solution Concentration | 20 wt% | [5][10] |
| KOH to HCDS Ratio (by weight) | 2:1 | [5][10] |
| Final pH of Solution | ~12.6 | [5][10] |
| Time for Complete Dissolution | ~2 hours | [5][10] |
| Heat Release from Hydrolysis | 1455.8 J/g of HCDS | [5] |
Visualizations
Caption: Workflow for the two-stage neutralization of HCDS waste.
Caption: Decision-making flowchart for HCDS spill response.
References
- 1. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 2. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 3. This compound | 13465-77-5 [chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. cetjournal.it [cetjournal.it]
- 6. dchas.org [dchas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Safe and Efficient Disposal of this compound Liquid | Chemical Engineering Transactions [cetjournal.it]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. gelest.com [gelest.com]
- 14. gelest.com [gelest.com]
Technical Support Center: Low-Temperature ALD with Hexachlorodisilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during low-temperature Atomic Layer Deposition (ALD) with hexachlorodisilane (H6Si2Cl6 or Si2Cl6).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during low-temperature ALD using this compound. The questions are designed to help you quickly identify and resolve problems in your experimental workflow.
Q1: Why is my growth rate significantly lower than expected at low temperatures?
A1: Low growth per cycle (GPC) is a frequent challenge in low-temperature ALD with H6Si2Cl6 due to its reduced reactivity at lower thermal budgets. Several factors can contribute to this issue:
-
Incomplete Precursor Reaction: At low temperatures, H6Si2Cl6 and the co-reactant (e.g., water or ammonia) may not have sufficient thermal energy to react completely with the substrate surface within the allotted pulse time. This leads to a lower-than-expected material deposition in each cycle.
-
Insufficient Co-reactant Activation: For processes involving co-reactants like ammonia (B1221849) (NH3), thermal energy alone may not be enough to generate the reactive species needed for the surface reactions to proceed efficiently.
-
Short Pulse Times: The duration of the H6Si2Cl6 or co-reactant pulse may be too short for the precursor molecules to fully saturate the available surface reaction sites.
-
Precursor Condensation: At very low temperatures, the precursor may condense on the substrate surface, which can hinder the self-limiting nature of the ALD process and lead to non-uniform growth rather than a consistent low GPC.
Troubleshooting Steps:
-
Optimize Deposition Temperature: While the goal is low-temperature deposition, a slight increase in the substrate temperature can significantly enhance the reaction kinetics. Experiment with a temperature range to find the optimal balance for your specific application.
-
Utilize Plasma-Enhanced ALD (PEALD): Employing a plasma source to activate the co-reactant (e.g., NH3 plasma) provides the necessary energy for the surface reactions to occur at lower temperatures, often resulting in a higher GPC.
-
Increase Pulse Times: Systematically increase the pulse duration of both H6Si2Cl6 and the co-reactant to ensure surface saturation. Monitor the GPC at each step to find the saturation point.
-
Verify Precursor Delivery: Ensure the H6Si2Cl6 bubbler is heated to the appropriate temperature to achieve the desired vapor pressure and that the delivery lines are heated to prevent condensation.
Q2: I'm observing high levels of chlorine contamination in my deposited film. What is the cause and how can I reduce it?
A2: Chlorine impurities are a common issue in ALD processes using chlorosilane precursors like H6Si2Cl6, especially at lower deposition temperatures.
-
Incomplete Ligand Exchange: The primary reaction mechanism in ALD involves the exchange of ligands between the precursor and the surface. At low temperatures, this exchange can be incomplete, leaving behind chlorine-containing species on the surface.
-
Formation of Byproducts: In processes using ammonia, the reaction between H6Si2Cl6 and NH3 can form ammonium (B1175870) chloride (NH4Cl) as a byproduct. At lower temperatures, NH4Cl may not fully desorb from the surface and can be incorporated into the growing film. Temperatures below 300°C can lead to excess chlorine contamination due to the formation of NH4Cl.[1]
-
Insufficient Purge Times: Inadequate purging after the H6Si2Cl6 pulse can leave residual precursor molecules in the chamber, which can then react with the co-reactant in the gas phase or on the surface in a non-self-limiting manner, contributing to chlorine incorporation.
Troubleshooting Steps:
-
Increase Deposition Temperature: A higher substrate temperature can promote the complete desorption of byproducts like NH4Cl and enhance the efficiency of the ligand exchange reactions.
-
Optimize Purge Duration: Increase the purge time after both the H6Si2Cl6 and co-reactant pulses to ensure all unreacted precursors and volatile byproducts are removed from the chamber.
-
Utilize H2 Plasma Treatment: For silicon nitride deposition, introducing a hydrogen plasma step can help to remove chlorine from the surface.
-
Post-Deposition Annealing: A post-deposition anneal at a higher temperature can help to drive out incorporated chlorine from the film.
Q3: My film uniformity is poor across the wafer. What are the likely causes and solutions?
A3: Non-uniform film thickness is often related to non-ideal reactor conditions or process parameters.
-
Non-uniform Temperature Distribution: Temperature gradients across the substrate holder can lead to variations in reaction rates and, consequently, film thickness.
-
Inadequate Precursor Distribution: The design of the gas delivery system and the flow dynamics within the reactor can lead to an uneven distribution of the precursor vapor across the substrate surface.
-
Overlapping Pulses: If the purge times are too short, the precursor and co-reactant pulses can overlap, leading to a chemical vapor deposition (CVD)-like growth component that is not self-limiting and can result in non-uniformity.
-
Precursor Depletion: In some reactor configurations, the precursor can be depleted as it flows across the substrate, leading to a thinner film at the downstream edge.
Troubleshooting Steps:
-
Verify Temperature Uniformity: Check the temperature distribution across your substrate holder.
-
Optimize Gas Flow and Pressure: Adjust the carrier gas flow rate and the overall reactor pressure to improve the uniformity of precursor delivery.
-
Ensure Saturated Purges: As mentioned previously, ensure that purge times are sufficient to prevent any overlap between precursor and co-reactant pulses.
-
Check for Precursor Self-Decomposition: At the higher end of the "low-temperature" window, H6Si2Cl6 can begin to thermally decompose, which introduces a CVD component to the growth and can negatively impact uniformity. If you suspect this, try lowering the deposition temperature.
Q4: I'm concerned about the safety of handling this compound. What are the key safety precautions?
A4: this compound is a hazardous material that requires strict adherence to safety protocols. It is corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Respiratory protection may be necessary depending on your setup and ventilation.[2]
-
Inert Atmosphere Handling: H6Si2Cl6 is highly sensitive to moisture and air. All handling and transfers should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).
-
Proper Storage: Store H6Si2Cl6 in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from moisture, acids, alcohols, and oxidizing agents.[2] It is recommended to store bottles in a dry, inert environment and for no longer than one year, as explosive byproducts may form on extended storage.[2]
-
Ventilation: Use the ALD system in a well-ventilated area, preferably within a fume hood with a dedicated exhaust.
-
Emergency Procedures: Be familiar with the location and use of emergency equipment, including safety showers and eyewash stations. Have an appropriate spill response plan in place.
-
Disposal: Dispose of unused H6Si2Cl6 and any contaminated materials as hazardous waste according to your institution's and local regulations. A two-stage disposal method involving hydrolysis followed by alkaline cleavage has been shown to be safe and effective for larger quantities.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for low-temperature ALD processes using this compound.
Table 1: Process Parameters and Film Properties for PEALD of Silicon Nitride (SiNx)
| Parameter | Value | Reference |
| Precursor | This compound (Si2Cl6) | [4][5][6] |
| Co-reactant | Ammonia (NH3) Plasma | [4][5][6] |
| Substrate Temperature | ≤ 400 °C | [4][5][6] |
| Growth per Cycle (GPC) | ~1.2 Å | [4][5][6] |
| Conformality | > 95% on high aspect ratio structures | [4][5] |
| Hydrogen Content | ~23 at. % (primarily as -NH groups) | [4][6] |
| Chlorine Content | < 1 at. % (at 400 °C) | [1] |
Table 2: Comparison of Silicon Precursors for Silicon Nitride ALD
| Precursor | Typical Deposition Temperature Range (°C) | Advantages | Disadvantages | Reference |
| This compound (Si2Cl6) | Thermal: 515 - 650, PEALD: ≤ 400 | Higher GPC than SiH2Cl2, good conformality with plasma. | High deposition temperatures for thermal ALD, potential for chlorine contamination at low temperatures. | [1] |
| Dichlorosilane (SiH2Cl2) | Thermal: > 450 | Lower wet etch rates than SiCl4-based films. | Lower GPC than Si2Cl6. | [5][7] |
| Aminosilanes | PEALD: < 400 | Chlorine-free, can result in films with very low wet etch rates. | Lower GPC and poorer conformality compared to chlorosilanes. |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride (SiNx)
This protocol provides a general methodology for depositing SiNx thin films using H6Si2Cl6 and NH3 plasma at low temperatures.
1. Substrate Preparation:
- Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
- Load the substrate into the ALD reactor.
2. Reactor Setup and Pre-deposition Purge:
- Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).
- Heat the H6Si2Cl6 precursor to the recommended temperature to achieve adequate vapor pressure (consult precursor documentation).
- Ensure all precursor delivery lines are heated to a temperature above the precursor source to prevent condensation.
- Purge the reactor with a high-purity inert gas (e.g., Ar or N2) to establish a stable baseline pressure.
3. ALD Cycle: The ALD process consists of a repeated sequence of four steps:
- Step 1: H6Si2Cl6 Pulse: Introduce H6Si2Cl6 vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds). The precursor will react with the amine (-NHx) groups on the substrate surface.
- Step 2: Inert Gas Purge: Purge the reactor with the inert gas for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted H6Si2Cl6 and gaseous byproducts.
- Step 3: NH3 Plasma Pulse: Introduce NH3 gas into the reactor and ignite the plasma for a set duration (e.g., 5 - 30 seconds). The plasma radicals will react with the surface, removing chlorine ligands and forming Si-N bonds.
- Step 4: Inert Gas Purge: Purge the reactor with the inert gas (e.g., 5 - 20 seconds) to remove any unreacted ammonia and byproducts.
4. Deposition Completion and Post-Deposition:
- Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved.
- After the final cycle, perform a final purge with the inert gas.
- Cool down the reactor under an inert atmosphere before unloading the substrate.
Visualizations
Caption: A logical workflow for troubleshooting common issues in low-temperature ALD with H6Si2Cl6.
Caption: The sequential steps of a typical PEALD cycle for silicon nitride deposition using H6Si2Cl6.
References
- 1. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]
- 2. mdpi.com [mdpi.com]
- 3. atomiclimits.com [atomiclimits.com]
- 4. avsconferences.org [avsconferences.org]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study on the Precursors for the Atomic Layer Deposition of Silicon Nitride Thin Films -Korean Journal of Materials Research | Korea Science [koreascience.kr]
- 7. A comparative study on the Si precursors for the atomic layer deposition of silicon nitride thin films [inis.iaea.org]
Technical Support Center: Minimizing Particle Formation in HCDS-Based CVD Processes
Welcome to the Technical Support Center for Hexachlorodisilane (HCDS) based Chemical Vapor Deposition (CVD) processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize particle formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of particle formation in HCDS-based CVD?
A1: The primary cause of particle formation in HCDS-based CVD is homogeneous nucleation in the gas phase.[1][2] This occurs when HCDS precursor molecules or their reactive byproducts collide and react in the gas phase to form clusters. These clusters can then grow into larger particles that can deposit on your substrate, leading to defects in the deposited film.[1][2] The entire goal of a well-designed CVD process is to ensure that the chemical reactions and deposition occur primarily on the substrate surface (heterogeneous nucleation) rather than in the gas phase.[3]
Q2: How do process parameters influence particle formation?
A2: Several key process parameters significantly influence gas-phase nucleation and subsequent particle formation. These include:
-
Temperature: Higher temperatures increase the rate of HCDS decomposition. If the temperature is too high in the gas phase, it can lead to an increased concentration of reactive species, promoting homogeneous nucleation.[4][5][6][7]
-
Pressure: Higher process pressures increase the concentration of precursor molecules and the frequency of gas-phase collisions, which can lead to a higher rate of particle formation.[1] Below a certain critical pressure, particle nucleation can become negligible.[1]
-
Precursor Concentration and Flow Rate: A higher concentration of HCDS can increase the likelihood of gas-phase reactions. The flow rate of the precursor and carrier gases affects the residence time of the molecules in the reaction zone. Longer residence times can provide more opportunity for particles to nucleate and grow.[8]
-
Carrier Gas: The type of carrier gas (e.g., H₂, N₂, Ar) can influence the thermal profile and reaction kinetics within the chamber, thereby affecting particle formation.[9] Hydrogen, for instance, can enhance surface reactions and the removal of impurity atoms.
Q3: Are there any specific chemical reactions I should be aware of that lead to particle formation with HCDS?
A3: While the complete reaction mechanism is complex, the thermal decomposition of HCDS is a key initial step. HCDS can decompose into various reactive silicon-containing species. In processes using ammonia (B1221849) (NH₃) for silicon nitride (SiNₓ) deposition, gas-phase reactions between HCDS decomposition products and ammonia can form aminosilanes.[10] These intermediate species can then polymerize or cluster in the gas phase to form particles. The formation of Si-Si bonds during hydrolysis can also lead to the creation of networked Si-O-Si structures, which can be a source of particles.[5]
Q4: Can the design of my CVD reactor affect particle contamination?
A4: Absolutely. Reactor design plays a crucial role in controlling particle contamination. Key design aspects include:
-
Hot-wall vs. Cold-wall Reactors: In a hot-wall reactor, the entire chamber is heated, which can increase the likelihood of gas-phase reactions and particle formation on the chamber walls.[9] Cold-wall reactors, where only the substrate is heated, help to minimize these unwanted gas-phase reactions.[9][11]
-
Gas Flow Dynamics: The design of the gas inlet (showerhead) and exhaust systems is critical for ensuring uniform precursor delivery and efficient removal of byproducts.[12][13] Poor gas flow can lead to areas of high precursor concentration or recirculation zones where particles can form and grow.[14]
-
In-situ Monitoring: Modern CVD systems can be equipped with in-situ particle monitors that use techniques like laser light scattering to detect particles in the gas phase in real-time, allowing for immediate process adjustments.[15][16][17]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to particle formation in your HCDS-based CVD experiments.
Issue 1: High Particle Count on the Wafer Surface
| Potential Cause | Recommended Action | Experimental Protocol |
| Gas-Phase Nucleation | Optimize process parameters to favor surface reactions over gas-phase reactions. | Protocol 1: Process Parameter Optimization |
| Precursor Delivery Issues | Ensure the HCDS vaporizer and delivery lines are at the correct temperature to prevent condensation or premature decomposition. | Protocol 2: Precursor Delivery System Check |
| Chamber Contamination | Particles from previous runs or chamber wall deposits are flaking off. | Protocol 3: Chamber Cleaning and Conditioning |
| Contaminated Gases | Impurities in the HCDS precursor or carrier gases are acting as nucleation sites. | Use high-purity gases and install purifiers on gas lines. |
Issue 2: Poor Film Quality (e.g., hazy, rough surface)
| Potential Cause | Recommended Action | Experimental Protocol |
| Incorporation of Particles | Small particles are being incorporated into the growing film, disrupting the crystal structure. | Follow protocols to reduce the overall particle count in the chamber. See Issue 1 . |
| Non-uniform Deposition | Inconsistent precursor flow or temperature distribution across the substrate. | Optimize showerhead design, gas flow rates, and substrate temperature uniformity. |
| Incorrect Stoichiometry | Incorrect ratio of HCDS to reactant gas (e.g., NH₃ for SiNₓ deposition). | Adjust the flow rates of the precursor and reactant gases to achieve the desired film composition. |
Experimental Protocols
Protocol 1: Process Parameter Optimization for Minimizing Particle Formation
Objective: To determine the optimal process window (temperature, pressure, and gas flows) that minimizes particle formation for a specific HCDS-based CVD process.
Methodology:
-
Establish a Baseline: Begin with a standard recipe and measure the baseline particle count on the wafer surface using a surface scanning tool.
-
Temperature Matrix:
-
Keeping pressure and gas flows constant, vary the substrate temperature in increments of 25°C above and below the baseline temperature.
-
Deposit a thin film at each temperature setpoint.
-
Measure the particle count for each wafer.
-
-
Pressure Matrix:
-
Using the optimal temperature from the previous step, vary the chamber pressure in increments of 10-20% above and below the baseline pressure.
-
Deposit a thin film at each pressure setpoint.
-
Measure the particle count for each wafer.
-
-
Gas Flow Matrix:
-
At the optimal temperature and pressure, vary the HCDS and carrier gas flow rates. It is recommended to adjust one flow rate at a time.
-
Deposit a thin film for each flow rate combination.
-
Measure the particle count for each wafer.
-
-
Analysis: Analyze the data to identify the process window that consistently yields the lowest particle counts.
Protocol 2: Precursor Delivery System Check
Objective: To ensure the proper delivery of HCDS vapor to the reaction chamber without premature decomposition or condensation.
Methodology:
-
Vaporizer Temperature Verification:
-
Confirm that the HCDS vaporizer (bubbler) temperature is set according to the manufacturer's specifications to achieve the desired vapor pressure.
-
Ensure the temperature is stable and uniform.
-
-
Heated Line Inspection:
-
Verify that all gas lines between the vaporizer and the chamber are heated to a temperature above the vaporizer temperature to prevent condensation.
-
Use an infrared thermometer to check for any cold spots along the delivery lines.
-
-
Leak Check:
-
Perform a thorough leak check of the entire gas delivery system from the precursor source to the chamber inlet. Leaks can introduce contaminants that act as nucleation sites.
-
-
Purge Cycles:
-
Ensure that adequate purge cycles with an inert gas are performed before and after each deposition run to clear the lines of any residual precursor.
-
Protocol 3: Chamber Cleaning and Conditioning
Objective: To remove any accumulated deposits from the chamber walls and internal hardware that could be a source of particles.
Methodology:
-
Mechanical Cleaning:
-
Carefully disassemble the chamber components according to the manufacturer's guidelines.
-
Use appropriate cleaning techniques (e.g., bead blasting, wiping with cleanroom-grade solvents) to remove all visible deposits.
-
-
Plasma Cleaning:
-
After reassembly, perform a plasma clean using a suitable etchant gas (e.g., NF₃/Ar mixture).
-
The duration and power of the plasma clean should be sufficient to remove any remaining residues.
-
-
Chamber Seasoning:
-
After cleaning, it is often necessary to "season" the chamber by depositing a thin film on the chamber walls. This passivates the surfaces and helps to ensure process stability for subsequent wafer depositions.
-
The seasoning process should be run without a wafer in the chamber.
-
Quantitative Data Summary
While extensive quantitative data for particle formation in HCDS-based CVD is not widely published, the following table summarizes the expected qualitative impact of key process parameters based on general CVD principles and available literature. Researchers should use this as a guide for their experimental design.
| Process Parameter | Effect of Increasing the Parameter on Particle Formation | General Recommendation for Minimizing Particles |
| Substrate Temperature | Can increase if it leads to excessive gas-phase decomposition. | Optimize for the desired film properties while avoiding excessively high temperatures that promote gas-phase reactions. |
| Chamber Pressure | Increases | Operate at the lowest pressure that still provides an acceptable deposition rate and film quality.[1] |
| HCDS Flow Rate | Increases | Use the minimum flow rate required to achieve the target deposition rate. |
| Carrier Gas Flow Rate | Can decrease due to reduced residence time.[8] | Increase to reduce the residence time of precursors in the reaction zone. |
| NH₃/HCDS Ratio (for SiNₓ) | Can increase due to more complex gas-phase reactions. | Optimize for film stoichiometry while being mindful of potential particle formation. |
Visualizations
References
- 1. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 2. Multiscale Models of CVD Process: Review and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating E-Cigarette Particle Emissions and Human Airway Depositions under Various E-Cigarette-Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermography of cannabis extract vaporization cartridge heating coils in temperature- and voltage-controlled systems during a simulated human puff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 12. Chemical Vapor Deposition: Coating Techniques | Linde AMT [linde-amt.com]
- 13. mdpi.com [mdpi.com]
- 14. Low Pressure Chemical Vapor Deposition Systems [mks.com]
- 15. BLOG: What is Batch In-Situ Particle Monitoring - Particle Measuring Systems [pmeasuring.com]
- 16. In-situ monitoring for CVD processes [publica.fraunhofer.de]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Step Coverage in LPCVD with Hexachlorodisilane
Welcome to the Technical Support Center for enhancing step coverage in Low-Pressure Chemical Vapor Deposition (LPCVD) using Hexachlorodisilane (HCD or Si₂Cl₆). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during LPCVD processes using HCD for improved step coverage, particularly for polysilicon and silicon nitride films.
| Issue/Question | Possible Causes | Recommended Solutions |
| Poor Step Coverage or Non-Conformal Film | 1. Incorrect Deposition Temperature: The temperature may be too high, leading to a higher sticking coefficient and reduced surface migration of precursors. 2. Inappropriate Pressure: The deposition pressure might be too low, affecting the mean free path of the precursor molecules. 3. Incorrect Precursor Flow Rate: The HCD flow rate could be too high relative to the surface reaction rate. 4. Surface Contamination: The substrate surface may have residual contaminants that hinder uniform nucleation and film growth. | 1. Optimize Temperature: Lower the deposition temperature to enhance surface diffusion of the precursor species. For silicon nitride, excellent step coverage has been achieved at temperatures as low as 450°C. 2. Adjust Pressure: Increase the process pressure to decrease the mean free path and promote more uniform arrival of precursors to the substrate surface. 3. Optimize HCD Flow: Reduce the HCD flow rate to ensure the deposition is in the surface reaction-limited regime. 4. Substrate Cleaning: Ensure a thorough pre-deposition cleaning process to remove any organic or inorganic residues from the substrate. |
| Low Deposition Rate | 1. Low Deposition Temperature: The temperature might be too low for efficient thermal decomposition of HCD. 2. Low HCD Partial Pressure: The flow rate of HCD may be insufficient, or the total pressure in the chamber is too low. 3. Carrier Gas Effects: The type and flow rate of the carrier gas can influence the partial pressure and residence time of HCD. | 1. Increase Temperature: Gradually increase the deposition temperature. HCD is known to have higher deposition rates at lower temperatures compared to traditional precursors like dichlorosilane (B8785471) (DCS).[1] 2. Increase HCD Flow/Pressure: Increase the HCD flow rate or the total process pressure to increase the availability of the precursor at the substrate surface. 3. Adjust Carrier Gas Flow: Optimize the carrier gas flow to ensure adequate residence time for the HCD precursor. |
| Film Non-Uniformity | 1. Temperature Gradient: A non-uniform temperature profile across the wafer or along the length of the furnace tube. 2. Gas Flow Dynamics: Non-uniform gas flow patterns leading to localized depletion of the HCD precursor. 3. Wafer Spacing: In a batch furnace, the spacing between wafers may be too small, causing precursor depletion in the central wafers. | 1. Verify Temperature Uniformity: Profile the furnace temperature to ensure uniformity across the deposition zone. 2. Optimize Gas Flow: Adjust the total gas flow rate and the injector design to promote a more uniform distribution of HCD. 3. Adjust Wafer Spacing: Increase the spacing between wafers to allow for better precursor transport to all wafer surfaces. |
| High Film Stress | 1. Deposition Temperature: The deposition temperature can significantly influence the residual stress in the deposited film. 2. Gas Composition: The ratio of reactant gases (e.g., NH₃ to HCD for silicon nitride) can affect film stoichiometry and stress. | 1. Optimize Temperature: The relationship between deposition temperature and stress can be complex. For polysilicon deposited from silane (B1218182), stress can change from tensile to compressive with increasing temperature. A similar characterization is recommended for HCD. 2. Adjust Gas Ratios: For silicon nitride, a higher NH₃/HCD ratio can lead to stoichiometric Si₃N₄ with potentially different stress characteristics. |
| Particulate Contamination | 1. Gas Phase Nucleation: High precursor concentration or temperature can lead to the formation of particles in the gas phase.[2] 2. Flaking from Chamber Walls: Accumulation of deposited material on the chamber walls can flake off and contaminate the wafers. 3. Contaminated Precursor or Gases: Impurities in the HCD or carrier gases can lead to particle formation. | 1. Optimize Process Parameters: Reduce the HCD concentration and/or temperature to minimize gas-phase reactions. 2. Regular Chamber Cleaning: Implement a regular cleaning schedule for the LPCVD tube and other chamber components. 3. Use High-Purity Sources: Ensure the use of high-purity HCD and filter all process gases. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound (HCD) used to enhance step coverage in LPCVD?
A1: HCD is used to enhance step coverage in LPCVD for several reasons. It allows for the deposition of conformal films at lower temperatures compared to traditional silicon precursors like dichlorosilane (DCS) and silane (SiH₄).[3] This is advantageous for processes with a limited thermal budget. The use of a chlorine-containing precursor can lead to a lower sticking coefficient of the reactive species, which promotes surface migration and results in more uniform film thickness on complex topographies.
Q2: What is the typical temperature range for LPCVD using HCD?
A2: The deposition temperature for LPCVD using HCD can range from as low as 450°C up to 850°C.[1] For silicon nitride deposition, excellent step coverage has been demonstrated at 450°C and 650°C.[4] For polysilicon, the transition from amorphous to polycrystalline growth when using HCD occurs in the range of 600–650°C.[1]
Q3: How do process parameters like temperature and pressure affect step coverage with HCD?
A3:
-
Temperature: Generally, lower deposition temperatures improve step coverage by reducing the sticking coefficient of the film precursors, which allows them to migrate further into features before reacting. However, the temperature must be high enough to ensure adequate decomposition of the HCD precursor for a reasonable deposition rate.
-
Pressure: Higher deposition pressures can improve step coverage by decreasing the mean free path of gas molecules, leading to more isotropic arrival angles of the precursor at the wafer surface.
Q4: What kind of step coverage can be expected with HCD?
A4: Under optimized conditions, HCD can provide excellent, or 100%, step coverage. For example, in the deposition of silicon nitride (HCD-SiN), 100% step coverage has been reported for features with an aspect ratio of 2.4.
Q5: Are there any safety concerns when using this compound?
A5: Yes, HCD is a reactive and hazardous chemical. It is corrosive and will react with moisture to form hydrochloric acid.[5] It is also toxic and requires careful handling in a well-ventilated area with appropriate personal protective equipment. It is important to follow all safety data sheet (SDS) guidelines and institutional safety protocols when working with HCD.
Data Presentation
The following tables summarize quantitative data on the effect of process parameters on LPCVD film properties. While specific data for HCD-polysilicon step coverage is limited in publicly available literature, the data for HCD-SiN provides a strong indication of its capabilities. For comparison, typical process parameters for silane-based polysilicon LPCVD are also provided.
Table 1: Process Parameters for HCD-Based Silicon Nitride LPCVD with Excellent Step Coverage
| Parameter | Value | Resulting Step Coverage | Aspect Ratio of Feature | Reference |
| Temperature | 650°C | 100% | 2.4 | [4] |
| Pressure | 0.5 Torr | 100% | 2.4 | [4] |
| NH₃ Flow Rate | 1000 sccm | 100% | 2.4 | [4] |
| HCD Flow Rate | 10 sccm | 100% | 2.4 | [4] |
| Temperature | 450°C | 100% | 2.4 | [4] |
| Pressure | 1.4 Torr | 100% | 2.4 | [4] |
| NH₃ Flow Rate | 1000 sccm | 100% | 2.4 | [4] |
| HCD Flow Rate | 10 sccm | 100% | 2.4 | [4] |
Table 2: Typical Process Parameters for Silane-Based Polysilicon LPCVD
| Parameter | Typical Range |
| Temperature | 580 - 650°C |
| Pressure | 100 - 500 mTorr |
| Silane (SiH₄) Flow Rate | 50 - 200 sccm |
| Deposition Rate | 5 - 20 nm/min |
Experimental Protocols
Methodology for Enhancing Step Coverage of Polysilicon using HCD LPCVD
This protocol outlines a general procedure for optimizing the step coverage of polysilicon films deposited via LPCVD using this compound.
-
Substrate Preparation:
-
Start with a clean silicon wafer with patterned features (e.g., trenches or vias) of known aspect ratios.
-
Perform a standard RCA clean or equivalent solvent and acid cleaning procedure to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide just prior to loading into the LPCVD system.
-
-
LPCVD System Preparation:
-
Ensure the LPCVD furnace tube is clean and has been properly conditioned.
-
Perform a leak check to ensure the integrity of the vacuum system.
-
Ramp the furnace to the desired deposition temperature and allow it to stabilize.
-
-
Deposition Process:
-
Load the wafers into the furnace.
-
Pump the chamber down to the base pressure.
-
Introduce a carrier gas (e.g., N₂ or Ar) to stabilize the pressure at the desired deposition pressure.
-
Introduce the this compound (HCD) precursor at the desired flow rate. The HCD is typically delivered from a bubbler with a carrier gas.
-
Maintain the deposition parameters (temperature, pressure, gas flows) for the calculated time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the HCD flow and purge the chamber with the carrier gas.
-
Cool the furnace down to a safe temperature for wafer unloading.
-
Unload the wafers.
-
-
Characterization:
-
Measure the film thickness on the top surface and on the sidewalls and bottom of the features using a cross-sectional Scanning Electron Microscope (SEM).
-
Calculate the step coverage as the ratio of the film thickness at the bottom or sidewall to the film thickness on the top surface.
-
Analyze the film's microstructure (amorphous vs. polycrystalline) using X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for optimizing LPCVD step coverage with HCD.
Caption: Key parameter relationships for enhancing step coverage with HCD in LPCVD.
References
Technical Support Center: Purification of Industrial-Grade Hexachlorodisilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of industrial-grade hexachlorodisilane (HCDS). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in industrial-grade this compound (HCDS)?
A1: Industrial-grade HCDS typically contains several impurities, including other chlorosilanes such as tetrachlorosilane (B154696) (SiCl₄) and trichlorosilane (B8805176) (HSiCl₃).[1] Metallic impurities, notably aluminum and titanium, are also common.[2] Additionally, dissolved gases and hydrolysis byproducts like hexachlorodisiloxane (B76772) can be present, especially if the HCDS has been exposed to moisture.[1]
Q2: What is the primary method for purifying industrial-grade HCDS?
A2: The primary and most effective method for purifying industrial-grade HCDS is fractional distillation (rectification).[1][3][4][5] This process separates HCDS from other chlorosilanes and higher boiling point impurities based on differences in their boiling points.
Q3: Why is moisture control critical during HCDS purification and storage?
A3: HCDS is highly sensitive to moisture.[6] It reacts with water to form hydrochloric acid and various hydrolysis byproducts, including hexachlorodisiloxane, which can contaminate the final product.[1][6] Prolonged exposure to moisture can also lead to the formation of polymeric hydrolysates or gels, which have been associated with shock-sensitive behavior, posing a significant safety hazard.[7][8] Therefore, maintaining a dry, inert atmosphere (e.g., using dried nitrogen) is crucial throughout the purification and storage process.[1][9]
Q4: What analytical techniques are used to determine the purity of HCDS?
A4: The purity of HCDS is typically determined using gas chromatography (GC).[1][6] For the analysis of trace metallic impurities, more sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are employed.[10][11]
Q5: What are the target purity levels for high-purity HCDS?
A5: High-purity HCDS can reach purity levels of greater than 99.5%, with some processes achieving 99.9% or even 99.99%.[1][3][6] For applications in the semiconductor and electronics industries, metallic impurities are often reduced to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[2][10][12]
Troubleshooting Guide
Q1: My purified HCDS shows a new peak in the GC analysis that wasn't in the starting material. What could it be?
A1: A new peak in the gas chromatogram often indicates the formation of a byproduct during purification. If the peak has a higher retention time than HCDS, it could be a higher boiling point compound like hexachlorodisiloxane, which forms from the reaction of HCDS with trace amounts of moisture.[1] Ensure all glassware is rigorously dried and the entire system is purged with a dry, inert gas like nitrogen before starting the purification process.[1]
Q2: The distillation process is slow, and I'm not achieving good separation of HCDS from other chlorosilanes. What should I do?
A2: Poor separation during distillation can be due to several factors. Check the efficiency of your distillation column; a packed column with a sufficient number of theoretical plates is necessary for good separation.[1] Also, verify the distillation parameters, including the bottom temperature and the top temperature, which should be carefully controlled to selectively vaporize the desired fractions.[1] For instance, after removing tetrachlorosilane, the main fraction of HCDS is typically collected at a top temperature of 147 to 148°C under atmospheric pressure.[1]
Q3: I have detected significant levels of metallic impurities (e.g., Al, Ti) in my purified HCDS. How can I remove them?
A3: Distillation alone may not be sufficient to remove all metallic impurities, especially if they form volatile chlorides.[3] An adsorption step prior to distillation can be effective. This involves passing the industrial-grade HCDS through a column packed with an appropriate adsorbent resin or material that can chelate and remove the metal ions.[3][12] Another method involves adding a chelating agent to the HCDS to form heavier, non-volatile complexes that can be separated during distillation.[3]
Q4: I observe the formation of a white precipitate in my distillation apparatus. What is it and is it dangerous?
A4: The formation of a white precipitate, especially near the inlet of an inert gas, could be due to the reaction of HCDS with moisture introduced with the gas.[1] These precipitates can be siloxanes or other hydrolysis products. In some cases, these byproducts, especially those formed from prolonged storage with moisture exposure, can be shock-sensitive.[7][8] It is crucial to use a thoroughly dried inert gas for purging and blanketing the system.[1] If a precipitate is observed, exercise extreme caution.
Data Presentation
Table 1: Typical Purity Levels and Impurity Concentrations in HCDS Purification
| Parameter | Industrial-Grade HCDS | High-Purity HCDS |
| Purity (by GC) | Variable, may contain significant amounts of SiCl₄ | > 99.5% to 99.99%[1][3][6] |
| Tetrachlorosilane (SiCl₄) | Can be a major component (e.g., 68% in a mixture)[1] | Significantly reduced |
| Trichlorosilane (HSiCl₃) | May be present in trace amounts[1] | Typically below detection limits |
| Hexachlorodisiloxane | Present if exposed to moisture[1] | Minimized by using dry inert gas[1] |
| Metallic Impurities (Al, Ti) | Present[2] | < 0.5 ppb to 4 ppb[3][12] |
Experimental Protocols
Detailed Methodology for Purification of HCDS by Adsorption and Distillation
This protocol is a composite based on methods described in the literature and is intended for researchers in a controlled laboratory setting.[3][12] Extreme caution must be exercised when working with HCDS due to its hazardous nature. [6][7][9][13][14] All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][13]
1. Pre-treatment: Adsorption of Metallic Impurities
-
Objective: To remove metallic impurities such as aluminum and titanium.
-
Apparatus: A glass column packed with a suitable adsorption resin. All glassware must be oven-dried and cooled under a stream of dry nitrogen.
-
Procedure:
-
Introduce the industrial-grade HCDS into an exchange column filled with the adsorption resin.
-
Maintain the column temperature between 50-65°C.
-
Control the flow rate of HCDS through the column at 0.2-2 bed volumes per hour.[3]
-
Collect the HCDS that has passed through the column in a dry, nitrogen-purged flask. This material is now ready for distillation.
-
2. Purification: Fractional Distillation
-
Objective: To separate HCDS from other chlorosilanes and residual impurities.
-
Apparatus: A distillation setup consisting of a round-bottom flask, a packed distillation column (e.g., filled with 304 stainless steel packing), a condenser, and receiving flasks. The entire system must be leak-tight and under a dry nitrogen atmosphere.[1][3]
-
Procedure:
-
Transfer the pre-treated HCDS into the distillation flask.
-
Begin heating the flask. A gentle stream of dry nitrogen (e.g., 1 L/min) can be introduced to prevent bumping and local overheating, and to maintain an inert atmosphere.[3]
-
Initially, collect the first fraction, which will be rich in lower-boiling impurities like tetrachlorosilane (boiling point ~57.6°C).
-
Gradually increase the bottom temperature. The main fraction of this compound (boiling point ~145°C) will start to distill.[1][2]
-
Maintain the purification temperature in the range of 145-153°C and control the pressure in the column (e.g., 0.013-0.017 MPa).[3]
-
Collect the high-purity HCDS in a dry, nitrogen-purged receiving flask.
-
After collecting the main fraction, stop the distillation and allow the apparatus to cool down completely under a nitrogen atmosphere before dismantling.
-
Mandatory Visualizations
Caption: Overall workflow for the purification of industrial-grade this compound.
Caption: Troubleshooting decision tree for HCDS purification issues.
References
- 1. US20100221169A1 - Process for preparing high-purity this compound - Google Patents [patents.google.com]
- 2. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 3. CN111643916B - Process for preparing high-purity this compound - Google Patents [patents.google.com]
- 4. US6846473B2 - Process for producing this compound - Google Patents [patents.google.com]
- 5. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Detection of Tiniest Impurities in this compound (HCDS) [csp.fraunhofer.de]
- 11. Ultratrace Analysis [csp.fraunhofer.de]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Managing Hexachlorodisilane (HCDS) in Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely handling and managing the moisture sensitivity of hexachlorodisilane (HCDS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound (Si₂Cl₆) is a colorless liquid chemical intermediate used in various applications, including as a precursor for silicon-containing thin films in the semiconductor industry and as a reducing agent in chemical synthesis.[1][2][3] It is highly sensitive to moisture and reacts readily with water or moist air.[1][2] This reaction, a hydrolysis, breaks the silicon-silicon and silicon-chlorine bonds to form silicon oxides and corrosive hydrogen chloride (HCl) gas.[4][5] This reactivity is a key aspect of its utility in processes like chemical vapor deposition (CVD).[1]
Q2: What are the primary hazards associated with HCDS moisture sensitivity?
A2: The primary hazards stem from its vigorous reaction with water, which liberates corrosive hydrogen chloride gas.[6] This can cause severe skin burns, eye damage, and respiratory irritation.[4][7] Furthermore, prolonged storage, especially with exposure to moisture, can lead to the formation of shock-sensitive and potentially explosive byproducts.[4][7] Incidents of shock-sensitive detonations have been reported for material stored for over a year, particularly when the package seal has deteriorated.[4]
Q3: How should I properly store this compound?
A3: HCDS must be stored in a tightly closed, sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][6][8] It is crucial to store it under a dry, inert atmosphere, such as nitrogen.[9][10] Storage for longer than one year is not recommended due to the potential formation of explosive byproducts.[4][6] Regularly inspect containers for any signs of damage or seal deterioration.[6]
Q4: What personal protective equipment (PPE) is necessary when handling HCDS?
A4: When handling HCDS, it is essential to use comprehensive personal protective equipment to avoid all contact with the substance. This includes:
-
Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[4][6]
-
Hand Protection: Neoprene or nitrile rubber gloves.[4][6] Viton and similar synthetic rubbers also offer good protection.[11]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[4][9]
-
Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended, especially where inhalation exposure may occur.[4][6]
Q5: What are the immediate first aid procedures in case of exposure to HCDS?
A5: In case of any exposure, seek immediate medical attention.[4][7]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[4][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]
-
Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so.[4][7]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White fumes or solid precipitate forming around the container cap or valve. | Exposure to atmospheric moisture leading to hydrolysis. | Immediately move the container to a fume hood. Tighten the cap or valve. If the leak persists, transfer the material to a new, dry, inert-atmosphere container following proper handling procedures. |
| Unexpected or vigorous reaction upon addition of HCDS to a reaction mixture. | Contamination of the reaction solvent or reagents with water. | Ensure all solvents and reagents are rigorously dried before use. Use anhydrous techniques for all manipulations. |
| Formation of a gel or polymeric material in the HCDS container. | Partial hydrolysis and polymerization due to long-term storage or moisture ingress. | Do not use the material. The presence of polymeric hydrolysates can be associated with shock sensitivity.[4] Contact your institution's environmental health and safety office for guidance on safe disposal. |
| Inconsistent experimental results (e.g., low yield, byproduct formation). | Degradation of HCDS due to improper storage or handling. | Use freshly opened HCDS or material that has been stored correctly for less than a year. Verify the purity of the HCDS if possible. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | Si₂Cl₆ | [1] |
| Molecular Weight | 268.89 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 144-145.5 °C | [2] |
| Melting Point | -1 °C | [12] |
| Density | 1.562 g/mL at 25 °C | [2] |
| Vapor Pressure | 12 mm Hg @ 40 °C | [9] |
| Flash Point | 78 °C | [2] |
| Storage Recommendation | Store for no longer than one year. | [4][6] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
Objective: To safely transfer HCDS from a storage container to a reaction vessel using anhydrous and inert atmosphere techniques.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (e.g., nitrogen or argon).
-
Work within a well-ventilated fume hood.
-
Have appropriate quenching materials (e.g., dry sand, isopropanol) and spill kits readily available.
-
Don the required personal protective equipment (PPE).
-
-
Inert Atmosphere Setup:
-
Assemble the reaction glassware and purge with a dry inert gas. Use a bubbler to maintain a positive pressure of the inert gas.
-
-
Transfer:
-
Using a syringe that has been purged with inert gas, carefully draw the desired volume of HCDS from the storage container.
-
Ensure the tip of the needle is below the liquid surface to avoid drawing gas into the syringe.
-
Slowly transfer the HCDS to the reaction vessel, ensuring the needle tip is below the surface of the solvent in the reaction flask if applicable.
-
After transfer, rinse the syringe with a dry, inert solvent compatible with the reaction.
-
Protocol 2: Quenching of Residual this compound
Objective: To safely neutralize small quantities of residual HCDS in experimental apparatus.
Methodology:
-
Preparation:
-
Perform the quenching procedure in a fume hood.
-
Cool the flask containing the residual HCDS in an ice bath (0 °C).
-
Maintain an inert atmosphere over the reaction mixture.
-
-
Quenching Process:
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled flask with vigorous stirring.[13] The reaction can be exothermic, so control the rate of addition to maintain a safe temperature.
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[13]
-
Finally, slowly add water to ensure all reactive material is consumed.[13]
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[13]
-
-
Disposal:
-
Neutralize the resulting solution with an appropriate acid or base as required by your institution's waste disposal guidelines.
-
Visualizations
Caption: Workflow for a typical experiment involving HCDS.
Caption: Logic for troubleshooting moisture-related issues with HCDS.
References
- 1. This compound | HCDS | (SiCl3)2 – Ereztech [ereztech.com]
- 2. This compound | 13465-77-5 [chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. cetjournal.it [cetjournal.it]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. altogenchemicals.com [altogenchemicals.com]
- 13. chemistry.nd.edu [chemistry.nd.edu]
Increasing the yield of Hexachlorodisilane synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hexachlorodisilane (Si₂Cl₆).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (HCDS)?
A1: The main industrial and laboratory methods for HCDS synthesis include:
-
Catalyzed reaction of silicon tetrachloride (SiCl₄) with silicon (Si) powder: This method utilizes a catalyst, typically a monovalent copper complex, to facilitate the reaction between silicon tetrachloride and silicon powder, offering high yields under relatively mild conditions.[1]
-
Recovery from polysilicon production exhaust gas (Siemens process): HCDS is a byproduct of the Siemens process for producing high-purity polycrystalline silicon. It can be recovered from the exhaust gas stream through condensation and distillation.[2][3]
-
Chlorination of silicides: This traditional method involves the reaction of chlorine with silicon-containing alloys, such as calcium silicide (CaSi₂) or ferrosilicon.
Q2: What is a typical yield for the catalyzed reaction of SiCl₄ with Si powder?
A2: With a monovalent copper complex as a catalyst, yields of over 70% have been reported under optimized conditions.[1]
Q3: How can the yield of HCDS be increased when recovering from the Siemens process?
A3: The yield can be enhanced by introducing chlorine gas to the residual liquid after the distillation of silicon tetrachloride. This additional chlorination step converts other polychlorosilanes in the mixture to this compound.
Q4: What are the common impurities in HCDS synthesis, and how do they affect the reaction?
A4: Common impurities depend on the synthesis route. In methods using metallurgical grade silicon, metallic impurities like aluminum, iron, and calcium can be converted into their respective chlorides (e.g., AlCl₃, FeCl₃, CaCl₂), which can complicate purification. In the Siemens process, the exhaust gas contains other chlorosilanes and unreacted hydrogen. The purity of the final HCDS product is crucial for its applications in the semiconductor and electronics industries.[2]
Q5: What are the safety concerns associated with HCDS synthesis?
A5: this compound is a reactive and hazardous compound. It reacts violently with water and moisture, releasing hydrochloric acid. A significant safety concern is the formation of shock-sensitive and explosive "popping gels" from the hydrolysis of HCDS and its byproducts, particularly other polychlorosilanes.[4] Proper handling in a dry, inert atmosphere and appropriate personal protective equipment are essential.
Troubleshooting Guides
Low Reaction Yield
A low yield of this compound can be attributed to several factors. The following guide provides a systematic approach to troubleshooting and improving your reaction outcome.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low this compound yield.
Formation of Undesired Byproducts
The formation of other polychlorosilanes (e.g., Si₃Cl₈) is a common issue that can reduce the yield of HCDS and complicate purification.
Q: My reaction produces a significant amount of higher-order polychlorosilanes. How can I minimize their formation?
A:
-
Reaction Temperature: In some synthesis routes, higher temperatures can favor the formation of higher-order silanes. Carefully controlling the reaction temperature within the optimal range for HCDS formation is crucial.
-
Reactant Stoichiometry: Adjusting the molar ratio of the reactants can influence the product distribution.
-
Post-synthesis Chlorination: A stream rich in higher-order polychlorosilanes can be treated with chlorine gas to cleave the Si-Si bonds and convert them to the more stable this compound.
Q: I am observing the formation of a gel-like substance in my reaction or purification apparatus. What is it and how should I handle it?
A: This is likely a "popping gel," which is a shock-sensitive and explosive material formed from the hydrolysis of HCDS and other chlorosilanes upon exposure to moisture.[4]
-
Prevention: The most critical step is to maintain a strictly anhydrous and inert atmosphere (e.g., dry nitrogen or argon) throughout the synthesis and purification process. Ensure all glassware and reagents are thoroughly dried.
-
Handling: If a gel is formed, do not attempt to scrape or mechanically remove it, as this can trigger a detonation.[4] The affected equipment should be handled with extreme caution by trained personnel. Neutralization procedures using appropriate reagents should be carried out under controlled conditions.
Data Presentation
Table 1: Reaction Parameters for Catalyzed Synthesis of HCDS
| Parameter | Range | Optimal Conditions (Reported) | Expected Yield |
| Reaction Temperature | 30-200°C | 90-120°C | >70%[1] |
| Reaction Time | 3-24 hours | 8-12 hours | |
| Molar Ratio (Si powder : SiCl₄) | 1:1 to 1:10 | 1:1.5 to 1:2 | |
| Molar Ratio (Catalyst : SiCl₄) | 1:100 to 1:1000 | 1:500 to 1:600 |
Data sourced from patent CN103011173B, which describes the use of a monovalent copper complex as a catalyst.[1]
Experimental Protocols
Method 1: Catalyzed Reaction of SiCl₄ with Si Powder
This protocol is based on the method described in patent CN103011173B.[1]
-
Preparation:
-
Thoroughly dry all glassware and the reaction vessel (a stirred-tank reactor is suitable).
-
Charge the reactor with the desired amounts of silicon powder and the monovalent copper complex catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction:
-
Add silicon tetrachloride to the reactor while maintaining the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120°C) with continuous stirring.
-
Maintain the reaction temperature for the specified duration (e.g., 8-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove unreacted silicon powder and the catalyst.
-
The filtrate is then subjected to fractional distillation. Collect the fraction boiling at 145-147°C, which is the this compound product.
-
Method 2: Recovery from Siemens Process Exhaust Gas
This protocol is a general guide based on the process described in patent US6846473B2.[2]
Experimental Workflow for HCDS Recovery
Caption: Workflow for the recovery and purification of HCDS from polysilicon exhaust gas.
-
Condensation: The exhaust gas from the Siemens reactor, containing HCDS, trichlorosilane, silicon tetrachloride, and unreacted hydrogen, is cooled to approximately -60°C. This condenses the chlorosilanes while the hydrogen remains in the gaseous state.[2]
-
Separation: The uncondensed hydrogen gas is separated and can be recycled back into the Siemens reactor. The liquid condensate is collected for purification.
-
Fractional Distillation:
-
The condensate is first distilled to separate the more volatile trichlorosilane.
-
A second distillation is performed to remove silicon tetrachloride.
-
The remaining liquid is then distilled, and the this compound fraction is collected at its boiling point of approximately 145-147°C.
-
-
Yield Enhancement (Optional): To increase the yield, the residue from the second distillation (after SiCl₄ removal) can be treated with chlorine gas. This converts other polychlorosilanes into HCDS, which is then recovered in the final distillation step.
References
- 1. CN103011173B - Synthetic method for this compound - Google Patents [patents.google.com]
- 2. HCDS this compound | Altogen Chemicals [altogenchemicals.com]
- 3. CN116102018B - Method for separating this compound from polysilicon byproduct oligomeric chlorosilane - Google Patents [patents.google.com]
- 4. dchas.org [dchas.org]
Technical Support Center: Overcoming High Reaction Energy Barriers of Hexachlorodisilane (HCDS) on Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexachlorodisilane (HCDS) for surface deposition, primarily in Atomic Layer Deposition (ALD).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate a reaction with HCDS on surfaces at low temperatures?
A1: The primary challenge with HCDS is its high reaction energy barrier on many surfaces, such as amorphous silica (B1680970) (SiO₂).[1][2] Theoretical studies using Density Functional Theory (DFT) have shown that the energy required to activate the HCDS reaction is greater than the energy of its physical adsorption to the surface.[1][3] This means that without sufficient additional energy, the HCDS molecule is more likely to desorb from the surface than to react with it.[1][2]
Q2: What are the primary strategies to overcome the high reaction energy barrier of HCDS?
A2: There are three main strategies to provide the necessary activation energy for HCDS surface reactions:
-
Thermal Atomic Layer Deposition (ALD) at High Temperatures: By increasing the substrate temperature (e.g., up to 700°C for SiO₂), the HCDS molecules gain enough kinetic energy to overcome the reaction barrier upon collision with the surface.[1]
-
Catalytic Thermal ALD: Introducing a Lewis base catalyst, such as pyridine (B92270), can significantly lower the reaction temperature.[4][5][6][7] The catalyst activates the surface hydroxyl groups, making them more reactive towards HCDS, enabling deposition at much lower temperatures (e.g., 300 K).[4][7]
-
Plasma-Enhanced Atomic Layer Deposition (PEALD): Using a plasma (e.g., NH₃, N₂, or Ar/NH₃ plasma) provides highly reactive species that can readily react with the adsorbed HCDS precursor at lower temperatures (e.g., 300-400°C).[8][9][10]
Q3: What is a "self-limiting" reaction, and why is it important for HCDS in ALD?
A3: A self-limiting reaction is a core principle of ALD where the reaction automatically stops after one full layer of precursor has adsorbed and reacted on the surface. DFT studies confirm that the reaction energy barrier for a second HCDS molecule to react with an already-adsorbed HCDS-derived species is significantly higher than the initial reaction with the surface.[1][2] This ensures that the film grows in a layer-by-layer fashion, which is crucial for achieving the precise thickness control and conformality that ALD is known for.
Q4: Can HCDS be used to deposit materials other than silicon dioxide?
A4: Yes, HCDS is a versatile precursor. It is commonly used for the ALD of silicon nitride (SiNₓ) by reacting it with a nitrogen source like ammonia (B1221849) (NH₃) or hydrazine (B178648) (N₂H₄). PEALD processes using HCDS and NH₃ plasma are particularly effective for depositing high-quality SiNₓ films at lower temperatures.[11]
Q5: Are there alternatives to HCDS for low-temperature silicon-based ALD?
A5: Yes, while HCDS is a cost-effective and widely used precursor, other classes of silicon precursors are available, especially for lower-temperature processes. These include aminosilanes (e.g., bis(tert-butylamino)silane - BTBAS) and other chlorosilanes like dichlorosilane (B8785471) (DCS). However, these alternatives may have different growth characteristics, impurity profiles, and costs.
Troubleshooting Guides
Issue 1: Low or No Film Growth in Thermal ALD
| Possible Cause | Suggested Solution | Explanation |
| Insufficient Thermal Energy | 1. Increase the substrate temperature in increments of 25-50°C. 2. For temperature-sensitive substrates, consider switching to a catalytic or plasma-enhanced process. | The kinetic energy of the incoming HCDS molecules may be too low to overcome the reaction barrier. Increasing the temperature provides this necessary energy.[1] |
| Incorrect Surface Termination | 1. Ensure the substrate has the appropriate surface termination (e.g., -OH groups for SiO₂ growth). 2. Perform a pre-deposition surface treatment, such as an O₂ plasma or a wet chemical clean, to generate hydroxyl groups. | HCDS reaction often relies on specific surface sites like hydroxyls. An improperly prepared surface will lack these reactive sites, hindering film nucleation and growth. |
| Precursor Desorption | 1. Increase precursor partial pressure or extend the pulse time. 2. If using a catalyst like pyridine, ensure it is co-dosed or that the surface is adequately soaked to activate the surface sites before the HCDS pulse.[12][13] | Because the adsorption energy of HCDS is lower than its reaction energy barrier, it can desorb before it has a chance to react. Increasing the precursor dose can increase the probability of a reactive collision.[1][3] |
Issue 2: Poor Film Quality (e.g., High Impurity Content)
| Possible Cause | Suggested Solution | Explanation |
| Chlorine Contamination | 1. Ensure complete reaction of the co-reactant (e.g., water, NH₃ plasma) by increasing its pulse time and/or power (for PEALD). 2. Increase the deposition temperature if possible to enhance the removal of chlorine-containing byproducts. 3. Perform a post-deposition anneal. | Incomplete reactions can leave behind Si-Cl bonds in the film. Chlorine impurities can degrade the electrical properties and reliability of the device.[14][15] |
| Hydrogen Incorporation (in SiNₓ) | 1. Optimize plasma parameters (e.g., use N₂ plasma instead of or in addition to NH₃ plasma) to reduce the amount of hydrogen incorporated into the film. 2. Increase the deposition temperature to promote the desorption of hydrogen-containing species. | Hydrogen impurities in SiNₓ films, often in the form of -NH groups, can affect the film's density and wet etch rate.[11] |
| Incomplete Reaction Byproduct Removal | 1. Increase the duration of the purge steps after each precursor pulse. 2. Optimize the flow of the inert purge gas to ensure efficient removal of unreacted precursors and reaction byproducts from the chamber. | Insufficient purging can lead to the incorporation of byproducts (like HCl or ammonium (B1175870) chloride) into the film, or cause parasitic Chemical Vapor Deposition (CVD) reactions, leading to poor film quality and loss of thickness control.[15] |
Issue 3: Low Growth Per Cycle (GPC) in PEALD or Catalytic ALD
| Possible Cause | Suggested Solution | Explanation |
| Insufficient Plasma Power/Time (PEALD) | 1. Increase the plasma exposure time. 2. Increase the RF plasma power. | The plasma needs to generate a sufficient density of reactive radicals to fully react with the adsorbed precursor layer. Inadequate plasma exposure will lead to incomplete reactions and a lower GPC.[9] |
| Catalyst Desorption or Deactivation (Catalytic ALD) | 1. Ensure the catalyst (e.g., pyridine) is present during both the HCDS and water half-reactions for optimal growth.[4][5][6] 2. Check the catalyst delivery system for any issues. 3. Be aware that residual catalyst can be an issue on OH-terminated surfaces due to strong bonding.[16] | The catalyst is crucial for activating the surface and the incoming precursors at low temperatures. If the catalyst desorbs prematurely or is not supplied adequately, the GPC will decrease. |
| Steric Hindrance | 1. This is an inherent property of the precursor and surface. While difficult to change for a given process, a lower-than-expected GPC can sometimes be attributed to the size of the precursor molecule preventing it from accessing all available reaction sites. | The size and shape of the HCDS molecule and its adsorbed fragments can limit the number of molecules that can fit on the surface in a single cycle, thus defining the maximum GPC. |
Quantitative Data Tables
Table 1: HCDS Thermal ALD Parameters for SiO₂ Deposition
| Parameter | Value | Surface | Notes | Reference(s) |
| Deposition Temperature | > 600 K | Amorphous SiO₂ | High temperature is required to provide sufficient kinetic energy to overcome the reaction barrier. | [1] |
| Reaction Energy Barrier (ΔEba) on -OH site | > Adsorption Energy (ΔEad) | Amorphous SiO₂ | This is the fundamental reason for the high required temperature. | [1][3] |
| Self-Limiting Barrier | Reaction rate is 10¹² times lower on a reacted HCDS site | Amorphous SiO₂ | Confirms the self-limiting nature of the process. | [1] |
Table 2: Pyridine-Catalyzed HCDS ALD Parameters for SiO₂ Deposition
| Parameter | Value | Surface | Notes | Reference(s) |
| Deposition Temperature | ~300 K (27°C) | Hydroxylated SiO₂ | The pyridine catalyst drastically reduces the required deposition temperature. | [4] |
| Growth Per Cycle (GPC) | ~2.1 Å/cycle | Hydroxylated SiO₂ | Significantly higher than non-catalyzed thermal ALD at higher temperatures. | [4] |
| Reactant Exposure | ~10⁴ L | Hydroxylated SiO₂ | Reduced from ~10⁹ L for the non-catalyzed process. | [4] |
Table 3: HCDS PEALD Parameters for SiNₓ Deposition
| Parameter | Value | Plasma Gas | Notes | Reference(s) |
| Deposition Temperature | 300 - 400°C | NH₃ or Ar/NH₃ | Lower temperature process compared to thermal SiNₓ ALD. | [9][10] |
| Wet Etch Rate (in 500:1 HF) | 1.2 nm/min | Ar/NH₃ at 300°C | A key metric for film quality and density. | [9][10] |
| Primary Impurities | Hydrogen (-NH), Chlorine (<1%) | NH₃ | Conformal deposition is a key advantage. | |
| GPC | ~0.78 Å/cycle (with PCDS, a similar precursor) | Hollow Cathode Plasma | GPC is dependent on plasma conditions and co-reactants. |
Experimental Protocols
Methodology 1: Generalized Protocol for Catalytic Thermal ALD of SiO₂ using HCDS/Pyridine/H₂O
-
Substrate Preparation:
-
Load the substrate (e.g., Si wafer with a native oxide layer) into the ALD reactor.
-
Perform an in-situ surface treatment if necessary to ensure a hydroxylated surface (e.g., O₃ or H₂O pulse at elevated temperature).
-
-
Set Process Conditions:
-
Set substrate temperature to the desired low temperature, e.g., 50-150°C.
-
Set precursor and catalyst source temperatures to achieve adequate vapor pressure.
-
Establish a stable flow of inert carrier gas (e.g., N₂ or Ar).
-
-
ALD Cycle (repeat N times for desired thickness):
-
Step 1: HCDS + Pyridine Pulse: Introduce HCDS and pyridine vapor into the chamber for a predetermined time (e.g., 0.5-2 seconds). Pyridine can be co-dosed with HCDS or introduced in a "soak" step just before the HCDS pulse.[12][13]
-
Step 2: Purge 1: Purge the chamber with inert gas to remove unreacted precursors and byproducts (e.g., 5-10 seconds).
-
Step 3: H₂O + Pyridine Pulse: Introduce H₂O vapor and pyridine into the chamber (e.g., 0.5-2 seconds).
-
Step 4: Purge 2: Purge the chamber with inert gas to remove unreacted water and byproducts (e.g., 5-10 seconds).
-
-
Process Completion:
-
After the final cycle, cool down the reactor under an inert atmosphere before removing the substrate.
-
Methodology 2: Generalized Protocol for PEALD of SiNₓ using HCDS/NH₃ Plasma
-
Substrate Preparation:
-
Load the substrate into the PEALD reactor.
-
Perform a pre-deposition clean if necessary (e.g., brief Ar plasma etch).
-
-
Set Process Conditions:
-
Set substrate temperature to the desired value, e.g., 300-400°C.
-
Set HCDS source temperature for adequate vapor pressure.
-
Establish stable gas flows (Ar carrier, NH₃).
-
-
ALD Cycle (repeat N times for desired thickness):
-
Step 1: HCDS Pulse: Introduce HCDS vapor into the chamber (e.g., 0.5-2 seconds).
-
Step 2: Purge 1: Purge the chamber with inert gas (e.g., 5-15 seconds).
-
Step 3: NH₃ Plasma: Introduce NH₃ gas and strike a plasma for a set time and power (e.g., 10-30 seconds at 100-300 W). The plasma provides the reactive nitrogen species.
-
Step 4: Purge 2: Purge the chamber to remove remaining reactants and byproducts (e.g., 5-15 seconds).
-
-
Process Completion:
-
Cool down the reactor under an inert atmosphere before substrate removal.
-
Visualizations
References
- 1. :: Journal of the Korean Ceramic Society [jkcs.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Pyridine-Catalyzed Atomic Layer Deposition of SiO2 from this compound and Water: An In Situ Mechanistic Study - Chemistry of Materials - Figshare [acs.figshare.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. e-asct.org [e-asct.org]
- 10. swb.skku.edu [swb.skku.edu]
- 11. researchgate.net [researchgate.net]
- 12. US7897208B2 - Low temperature ALD SiO2 - Google Patents [patents.google.com]
- 13. KR100980900B1 - Low Temperature Atomic Layer Deposition - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Silicon Films Deposited from Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of silicon films deposited using hexachlorodisilane (HCD) as a precursor, benchmarked against films grown from conventional silicon sources like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (DCS). The information presented is supported by experimental data from peer-reviewed studies, offering a clear perspective on the advantages and characteristics of HCD-derived films.
Executive Summary
This compound has emerged as a promising alternative precursor for the chemical vapor deposition (CVD) of silicon-based thin films, including polycrystalline silicon and silicon nitride. A key advantage of HCD is its ability to facilitate film growth at significantly lower temperatures compared to traditional precursors, offering a wider processing window and compatibility with thermally sensitive substrates. Films deposited from HCD often exhibit higher deposition rates and excellent step coverage, crucial for advanced semiconductor device fabrication. This guide will delve into the quantitative comparison of film properties, detailed experimental methodologies, and a logical workflow for precursor selection and film characterization.
Performance Comparison: HCD vs. Alternatives
The selection of a silicon precursor profoundly impacts the deposition process and the resulting film's properties. Below is a comparative analysis of silicon films deposited from HCD, silane, and dichlorosilane.
Deposition Parameters
| Parameter | This compound (HCD) | Silane (SiH₄) | Dichlorosilane (DCS) |
| Deposition Temperature Range (°C) | 450 - 900[1][2] | 580 - 850[3] | ~750 - 1100[4] |
| Typical Deposition Pressure | Atmospheric[1][2] to Low Pressure (e.g., 0.7 Torr for SiN)[2] | Low Pressure (e.g., 300 mTorr)[5] | Low Pressure[6] |
| Amorphous to Polycrystalline Transition | ~600 - 650°C[1][2] | Deposition at ≤ 650°C can be amorphous[7] | N/A (typically used for epitaxial growth at higher temperatures) |
Film Properties
| Property | This compound (HCD) | Silane (SiH₄) | Dichlorosilane (DCS) |
| Deposition Rate | Substantially higher than DCS under similar conditions for SiN[2]. At least three times higher than SiH₂Cl₂ or SiH₄ for SiO₂[2] | Generally lower than HCD at lower temperatures.[4] | Lower than HCD and silane at comparable low temperatures.[4] |
| Film Purity (Chlorine Content) | Less than 0.01 at.% in high-temperature films.[1][2] | No chlorine incorporation. | Can lead to chlorine incorporation.[8] |
| Step Coverage | Excellent, with reports of 100% step coverage for SiN films.[9] | Generally good, but can be challenging for high aspect ratio structures. | Good, often used for selective epitaxial growth.[6] |
| Electrical Resistivity of Polysilicon | Dependent on doping levels; intrinsic films have high resistivity. | Highly dependent on doping concentration and post-deposition heat treatments.[10] | Dependent on doping and crystal quality. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the typical experimental procedures for the deposition and characterization of silicon films.
Low-Pressure Chemical Vapor Deposition (LPCVD)
A standard LPCVD system is utilized for the deposition of silicon films. The setup consists of a quartz tube furnace, a vacuum system capable of reaching pressures in the mTorr range, a gas delivery system with mass flow controllers for precise precursor and carrier gas control, and a programmable temperature controller.[11][12]
Procedure:
-
Substrate Loading: Silicon wafers are cleaned using a standard RCA cleaning procedure and loaded into the quartz boat.
-
Pump Down and Leak Check: The furnace tube is pumped down to the base pressure, and a leak check is performed.
-
Temperature Ramp-up: The furnace is ramped up to the desired deposition temperature under a continuous flow of an inert gas (e.g., N₂).
-
Gas Introduction: Once the temperature is stable, the precursor gas (HCD, silane, or DCS) and any other reactant or carrier gases are introduced into the chamber at controlled flow rates.
-
Deposition: The deposition is carried out for a predetermined time to achieve the desired film thickness.
-
Gas Purge and Cool Down: After deposition, the precursor gas flow is stopped, and the chamber is purged with an inert gas. The furnace is then cooled down to room temperature before the wafers are unloaded.
Characterization Techniques
XRD is employed to determine the crystalline structure and orientation of the deposited films.
Procedure:
-
Sample Mounting: The silicon wafer with the deposited film is mounted on the XRD sample stage.
-
Instrument Setup: A typical setup uses a Cu Kα radiation source (λ = 0.1541 nm).[13] The instrument is configured for a θ-2θ scan.
-
Data Acquisition: The scan is performed over a specific 2θ range (e.g., 20° to 60°) with a defined step size and acquisition time per step.[13][14]
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic phases present (e.g., Si (111), (220), (311) peaks for polycrystalline silicon) and to estimate the grain size using the Scherrer equation.[13]
TEM provides high-resolution imaging of the film's microstructure, including grain size, morphology, and interface quality.
Procedure:
-
Sample Preparation: Cross-sectional TEM samples are prepared by cleaving the wafer, followed by mechanical polishing and ion milling to achieve electron transparency (typically <100 nm thick).[15][16] Plan-view samples can also be prepared.[15]
-
Imaging: The sample is loaded into the TEM. Bright-field and dark-field imaging are used to visualize the overall microstructure. High-resolution TEM (HRTEM) is used to observe the crystal lattice. Selected Area Electron Diffraction (SAED) is used to determine the crystal structure.
Raman spectroscopy is a non-destructive technique used to assess the crystallinity and stress in the silicon films.
Procedure:
-
Sample Placement: The wafer is placed on the microscope stage of the Raman spectrometer.
-
Instrument Setup: A laser (e.g., 532 nm) is focused onto the film surface.[11][17] The laser power is carefully controlled to avoid laser-induced crystallization of amorphous films.[17]
-
Spectral Acquisition: Raman spectra are collected. Crystalline silicon exhibits a sharp peak around 521 cm⁻¹, while amorphous silicon shows a broad peak centered around 480 cm⁻¹.[11]
-
Analysis: The ratio of the integrated intensities of the crystalline and amorphous peaks can be used to estimate the crystalline fraction of the film.[11]
This technique is used to measure the sheet resistance and calculate the electrical resistivity of the deposited films.
Procedure:
-
Instrument Setup: A four-point probe head with equally spaced collinear probes is used. A current source applies a current through the outer two probes, and a voltmeter measures the voltage across the inner two probes.[1][18][19]
-
Measurement: The probe head is brought into contact with the film surface. The current and voltage are measured.
-
Calculation: The sheet resistance (Rs) is calculated using the formula Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I) for a thin film.[19] The resistivity (ρ) is then calculated by multiplying the sheet resistance by the film thickness (ρ = Rs * t).[19]
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the decision-making process for precursor selection and the experimental workflow for film characterization.
Caption: Decision workflow for selecting a silicon precursor based on key process requirements.
Caption: Experimental workflow for the deposition and characterization of silicon films.
References
- 1. tek.com [tek.com]
- 2. researchgate.net [researchgate.net]
- 3. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural and electrical properties of polycrystalline silicon films deposited by low pressure chemical vapor deposition with and without plasma enhancement | Semantic Scholar [semanticscholar.org]
- 8. nepp.nasa.gov [nepp.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. briefs.techconnect.org [briefs.techconnect.org]
- 18. universitywafer.com [universitywafer.com]
- 19. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
A Comparative Guide to Hexachlorodisilane (HCDS) and Dichlorosilane (DCS) as Silicon Precursors
In the fabrication of advanced semiconductor devices, the choice of precursor is critical to achieving desired film properties and process efficiencies. This guide provides a detailed comparison of two common silicon precursors, Hexachlorodisilane (Si₂Cl₆, HCDS) and Dichlorosilane (B8785471) (SiH₂Cl₂, DCS), for researchers, scientists, and professionals in drug development who utilize thin-film deposition technologies. The comparison focuses on their application in depositing silicon-based films, such as silicon nitride (SiNₓ) and epitaxial silicon, supported by experimental data from various studies.
Quantitative Performance Comparison
The selection of a precursor is often dictated by the desired deposition temperature, growth rate, and the resulting film's quality. The following tables summarize the key performance metrics for HCDS and DCS based on available experimental data. It is important to note that the data presented is compiled from multiple sources and may not represent direct side-by-side experiments under identical conditions unless otherwise specified.
Table 1: Deposition Characteristics for Silicon Nitride (SiNₓ)
| Parameter | This compound (HCDS) | Dichlorosilane (DCS) |
| Deposition Temperature Range (°C) | 450 - 850[1] | 700 - 900 (LPCVD)[2] |
| Deposition Rate | ~1 nm/min at 600°C[3] | ~4 nm/min at 740°C[4] |
| Substantially higher than DCS under similar conditions[1] | ||
| Activation Energy (eV) | 1.0 - 1.27[1] | 1.49 - 1.9[1][4] |
Table 2: General Properties and Application Notes
| Property | This compound (HCDS) | Dichlorosilane (DCS) |
| Chemical Formula | Si₂Cl₆ | SiH₂Cl₂ |
| Key Advantage | Enables lower temperature deposition of SiNₓ films.[1] | Well-established precursor for SiNₓ and epitaxial Si.[2][5] |
| Primary Decomposition Products | SiCl₂ and SiCl₄[3] | SiCl₂ and SiHCl[6] |
| Film Purity Considerations | Can result in chlorine impurities, especially at lower temperatures.[7][8] | Can lead to the formation of ammonium (B1175870) chloride (NH₄Cl) byproduct in SiNₓ deposition with ammonia.[9] |
| Conformality | Can achieve conformal deposition on high aspect ratio structures in PEALD.[8] | Known for providing good conformal coverage.[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the deposition of silicon nitride using HCDS and DCS, based on parameters reported in the literature.
Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride using HCDS
This protocol is based on the conditions reported for SiNₓ film growth as an alternative to DCS.[1]
-
Substrate Preparation: Use standard silicon wafers, cleaned using a conventional RCA or similar cleaning procedure to remove organic and metallic contaminants.
-
Deposition System: A hot-wall LPCVD reactor.
-
Process Parameters:
-
Precursors: this compound (HCDS) and Ammonia (NH₃).
-
Deposition Temperature: 450°C to 850°C.
-
Pressure: 0.7 Torr.
-
Gas Flow Rates: Maintain an NH₃/HCDS ratio of 60 or greater to achieve stoichiometric Si₃N₄ films with no detectable chlorine at higher temperatures.
-
-
Deposition: Introduce the precursor gases into the reactor chamber and maintain the specified temperature and pressure for the desired deposition time to achieve the target film thickness.
-
Post-Deposition: Purge the chamber with an inert gas (e.g., N₂) and allow the substrates to cool down before removal.
Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride using DCS
This protocol is based on a single wafer rapid thermal processing (RTP) system for LPCVD of SiNₓ.[4]
-
Substrate Preparation: Utilize standard silicon wafers, subjected to a pre-deposition cleaning process.
-
Deposition System: A single wafer rapid thermal processing (RTP) module configured for LPCVD.
-
Process Parameters:
-
Precursors: Dichlorosilane (DCS) and Ammonia (NH₃).
-
Deposition Temperature: 740°C.
-
Pressure: 0.5 Torr.
-
Gas Flow Rates:
-
DCS: 25 sccm
-
NH₃: 75 sccm
-
-
-
Deposition: Introduce DCS and NH₃ into the reaction chamber. A 1-minute deposition time under these conditions yields a Si₃N₄ film of approximately 40 Å (4 nm).
-
Post-Deposition: After the deposition period, stop the precursor flow, purge the chamber with nitrogen, and cool down the wafer before unloading.
Deposition Mechanisms and Pathways
The underlying chemical reactions in the gas phase and on the substrate surface determine the deposition characteristics and final film properties. The following diagrams illustrate the proposed mechanisms for SiNₓ deposition using HCDS and DCS.
Caption: Proposed reaction pathway for SiNₓ deposition using HCDS.
Caption: Proposed reaction pathway for SiNₓ deposition using DCS.
Conclusion
Both this compound (HCDS) and Dichlorosilane (DCS) are viable precursors for the deposition of silicon-based thin films. The choice between them depends on the specific requirements of the application.
HCDS is particularly advantageous for processes requiring lower deposition temperatures.[1] Its ability to decompose at lower temperatures and potentially offer higher growth rates under certain conditions makes it a strong candidate for applications with limited thermal budgets.[1] However, the potential for chlorine incorporation into the film is a factor that needs to be carefully managed.[7][8]
DCS is a well-established and widely used precursor, particularly for LPCVD of silicon nitride and selective epitaxial growth of silicon.[2][5] Its reaction mechanisms have been more extensively studied, providing a deeper understanding of the deposition process.[6][10][11] While it typically requires higher deposition temperatures than HCDS, it is known for producing high-quality, conformal films.[4]
Ultimately, the optimal precursor selection will involve a trade-off between deposition temperature, desired growth rate, film purity requirements, and cost. The data and experimental protocols provided in this guide serve as a valuable starting point for researchers and engineers in making an informed decision for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [논문]Kinetic Study of Silicon Nitride Growth from Dichlorosilane and Ammonia [scienceon.kisti.re.kr]
- 7. Investigation of the Physical Properties of Plasma Enhanced Atomic Layer Deposited Silicon Nitride as Etch Stopper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 9. 12.6 The Mechanism of Deposition of Silicon Nitride [iue.tuwien.ac.at]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Hexachlorodisilane Purity
For Researchers, Scientists, and Drug Development Professionals
Hexachlorodisilane (HCDS), a critical precursor in the semiconductor and advanced materials industries, demands stringent purity control. Even trace impurities can significantly impact the performance and reliability of end products. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of this compound, offering insights into their methodologies, performance, and applications.
Comparison of Analytical Techniques
The determination of this compound purity involves assessing both organic and inorganic impurities. The three principal analytical methods employed are Gas Chromatography (GC) for analyzing volatile silicon-containing compounds and overall purity, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for quantifying trace metallic impurities, and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying functional groups and certain molecular impurities.
Quantitative Performance
The following table summarizes the typical performance characteristics of GC, ICP-MS, and FTIR for the analysis of this compound. Data for HCDS is supplemented with data from closely related chlorosilanes where specific HCDS data is not publicly available.
| Parameter | Gas Chromatography (GC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Primary Analytes | Other chlorosilanes (e.g., SiCl₄, SiHCl₃), organic impurities, overall HCDS purity. | Trace and ultra-trace metallic elements (e.g., Al, Fe, Ca, Na, K, etc.).[1][2] | Functional groups, molecular impurities (e.g., siloxanes). |
| Typical Purity Assay | > 99.5% | - | - |
| Detection Limits | ppm to sub-ppm for chlorosilane impurities.[3] | ppt to sub-ppb for most metallic elements.[4][5] | Generally in the % to high ppm range for quantitative analysis. |
| Precision (%RSD) | < 1% for major components.[6] | < 5% for most elements. | Variable, depends on the specific impurity and concentration. |
| Accuracy (% Recovery) | Typically 95-105%. | 90-110% with appropriate internal standards.[5] | Dependent on the calibration model. |
| Sample Throughput | Moderate | High | High |
| Key Advantages | Excellent for separating and quantifying volatile silicon compounds. High precision for purity assessment. | Unmatched sensitivity for trace metal detection. Multi-element analysis capability. | Non-destructive, provides structural information. |
| Key Limitations | Sample introduction can be challenging due to HCDS reactivity.[7] Potential for column degradation. | Requires sample digestion, which can be complex for reactive materials. Susceptible to matrix effects from high silicon content.[5] | Lower sensitivity compared to GC and ICP-MS. Spectral overlap can complicate analysis of complex mixtures.[8] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for each technique.
Gas Chromatography (GC)
Gas chromatography is the primary method for determining the purity of HCDS and quantifying other chlorosilane impurities. A Thermal Conductivity Detector (TCD) is often preferred for its universal response to different compounds.[9]
Experimental Protocol for GC-TCD:
-
Sample Handling: Due to the high reactivity of HCDS with moisture, sample handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.[7]
-
Instrumentation: A gas chromatograph equipped with a Thermal Conductivity Detector (TCD) and a gas sampling valve for sample introduction is recommended.[7][10]
-
GC Conditions:
-
Column: A packed column such as 10% diethyl phthalate (B1215562) on a 6201 support (60-80 mesh) in a 3m x 5mm i.d. stainless-steel column is a suitable option for separating chlorosilanes.[6]
-
Carrier Gas: Hydrogen or Helium at a flow rate of approximately 60 mL/min.[6][11]
-
Injector Temperature: 110 °C.[6]
-
Oven Temperature Program: Isothermal at 60 °C.[6]
-
Detector Temperature: 140 °C.[6]
-
-
Data Analysis: The purity of HCDS is determined by calculating the area percent of the HCDS peak relative to the total area of all peaks in the chromatogram. Quantification of specific impurities is achieved by calibrating with certified reference standards.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for determining trace and ultra-trace metallic impurities in high-purity materials like HCDS, which is essential for semiconductor applications.[1][2]
Experimental Protocol for ICP-MS:
-
Sample Preparation (Digestion):
-
Caution: This procedure involves strong acids and the highly reactive HCDS and must be performed in a suitable fume hood with appropriate personal protective equipment.
-
In a pre-cleaned PTFE vessel, carefully add a known weight of the HCDS sample.
-
Slowly add high-purity nitric acid (HNO₃) and hydrofluoric acid (HF) to digest the sample and volatilize the silicon matrix as silicon tetrafluoride (SiF₄).[1][5]
-
Gently heat the sample to facilitate the digestion and removal of the silicon matrix.
-
After digestion, the sample is reconstituted in a dilute nitric acid solution (e.g., 2% HNO₃).[4]
-
-
Instrumentation: An ICP-MS system equipped with an inert sample introduction kit (PFA nebulizer and spray chamber) is used.[4]
-
ICP-MS Conditions:
-
Plasma Power: ~1550 W.
-
Carrier Gas Flow: ~1 L/min.
-
Makeup Gas Flow: ~0.2 L/min.
-
Collision/Reaction Cell: Helium or hydrogen can be used to remove polyatomic interferences.[4]
-
-
Data Analysis: Quantification is performed using external calibration with multi-element standards. Internal standards are used to correct for matrix effects and instrumental drift.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a valuable tool for identifying functional groups and can be used for the qualitative and semi-quantitative analysis of molecular impurities, such as siloxanes, which can form from the partial hydrolysis of HCDS.
Experimental Protocol for FTIR:
-
Sample Handling: A liquid sample of HCDS is carefully introduced into a liquid transmission cell with windows transparent to infrared radiation (e.g., KBr or NaCl).[12] The cell must be sealed to prevent exposure to atmospheric moisture. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which simplifies sample handling.[12]
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty cell (or clean ATR crystal) is collected.
-
The sample is introduced, and the sample spectrum is recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: The presence of impurities is identified by characteristic absorption bands in the infrared spectrum. For example, the Si-O-Si stretching vibration, indicative of siloxane impurities, would appear in the spectrum. Quantitative analysis can be performed by creating a calibration curve based on the absorbance of a characteristic peak of the impurity.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for each method.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. EP2862840A1 - Method for producing high-purity polycrystalline silicon - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. Determination of Metal Impurities in Semiconductor Precursors by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Europub [europub.co.uk]
- 6. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of BCl3 and PCl3 in chlorosilane samples by GC - Chromatography Forum [chromforum.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. JSSS - Silicon-based thermal conductivity detector for gas sensing and gas chromatography [jsss.copernicus.org]
- 11. infinitalab.com [infinitalab.com]
- 12. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Hexachlorodisilane and Silane for Polycrystalline Silicon Growth
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical decision in the chemical vapor deposition (CVD) of polycrystalline silicon (polysilicon), a material fundamental to the semiconductor and solar energy industries. This guide provides a detailed comparison of two common silicon precursors: hexachlorodisilane (HCDS, Si₂Cl₆) and silane (B1218182) (SiH₄). The following sections present a comprehensive analysis of their performance based on experimental data, including deposition characteristics, resultant film properties, and detailed experimental protocols.
Performance Comparison: this compound vs. Silane
A side-by-side comparison of HCDS and silane reveals distinct advantages and disadvantages for each precursor, primarily centering on deposition temperature, growth rate, and the chemical nature of the byproducts.
Quantitative Data Summary
The following tables summarize key quantitative data for the LPCVD of polysilicon using HCDS and silane. It is important to note that the data is compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions.
| Parameter | This compound (HCDS) | Silane (SiH₄) |
| Deposition Temperature Range | 450 - 900°C | 575 - 700°C[1] |
| Amorphous to Polycrystalline Transition | 600 - 650°C | ~580°C |
| Typical Deposition Rate | Substantially higher than chlorosilanes for nitride deposition, suggesting potentially higher rates for polysilicon. | 6 - 20 nm/min (at 580-650°C)[2] |
| Activation Energy (Ea) | ~29.3 kcal/mol (~1.27 eV) for silicon nitride deposition | ~1.7 eV[3] |
| Primary Impurities in Film | Chlorine (< 0.01 at. % at high temperatures) | Hydrogen |
Table 1: Comparison of Deposition Parameters
| Film Property | This compound (HCDS) | Silane (SiH₄) |
| Crystallinity | Amorphous below ~600-650°C, polycrystalline at higher temperatures. | Amorphous below ~580°C, polycrystalline above. Crystallinity increases with temperature and decreases with pressure.[1] |
| Grain Structure | Information not readily available in comparative studies. | At temperatures above 630°C, a columnar grain structure is often observed.[4] |
| Film Stress | Information not readily available in comparative studies. | Can be tensile or compressive depending on deposition temperature.[4] |
Table 2: Comparison of Resulting Polysilicon Film Properties
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for polysilicon deposition using both HCDS and silane.
Polycrystalline Silicon Growth using this compound (Atmospheric Pressure CVD)
This protocol is based on the general descriptions found in the literature for polysilicon growth from HCDS.
-
Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic surface contaminants. A thin layer of silicon dioxide (SiO₂) is often thermally grown on the wafer surface to act as a substrate for polysilicon deposition.
-
CVD Reactor Setup: The cleaned wafers are loaded into an atmospheric pressure chemical vapor deposition (APCVD) reactor.
-
Precursor and Carrier Gas Delivery: this compound is used as the silicon source. Hydrogen (H₂) or nitrogen (N₂) is used as a carrier gas. The HCDS is typically held in a bubbler, and its vapor is transported to the reactor by the carrier gas.
-
Deposition Process:
-
The reactor is heated to the desired deposition temperature, typically in the range of 450°C to 900°C.
-
The carrier gas containing HCDS vapor is introduced into the reactor.
-
The deposition is carried out for a specific duration to achieve the desired film thickness.
-
-
Post-Deposition: After deposition, the precursor flow is stopped, and the reactor is purged with an inert gas (e.g., nitrogen) while it cools down.
Polycrystalline Silicon Growth using Silane (Low-Pressure CVD)
This protocol is a typical example of an LPCVD process for polysilicon deposition from silane.[1]
-
Substrate Preparation: Wafers are prepared in the same manner as for the HCDS process, with a standard cleaning and optional thermal oxidation.
-
LPCVD Furnace Setup: The wafers are loaded into a horizontal or vertical LPCVD furnace tube.
-
Process Conditions:
-
The furnace is pumped down to a base pressure in the range of 200 to 500 mTorr.
-
The furnace is heated to the deposition temperature, typically between 575°C and 700°C.
-
-
Deposition Process:
-
Pure silane (SiH₄) is introduced into the furnace at a controlled flow rate.
-
The pressure is maintained at the desired level during deposition.
-
The deposition proceeds for a time calculated to achieve the target polysilicon thickness.
-
-
Post-Deposition: The silane flow is shut off, and the furnace is purged with nitrogen and allowed to cool before the wafers are unloaded.
Visualizing the Deposition Processes
The following diagrams illustrate the chemical vapor deposition workflows for both this compound and silane.
Caption: APCVD workflow for polysilicon growth using HCDS.
Caption: LPCVD workflow for polysilicon growth using silane.
Chemical Pathways
The underlying chemical reactions for polysilicon deposition differ significantly between HCDS and silane.
Caption: Simplified chemical pathways for polysilicon deposition.
Conclusion
The choice between this compound and silane for polycrystalline silicon growth depends on the specific requirements of the application.
This compound offers the potential for higher deposition rates and a wider processing temperature window. The lower deposition temperatures achievable with HCDS can be advantageous for applications with thermal budget constraints. The primary byproduct, hydrogen chloride (HCl), can be corrosive and requires appropriate handling and reactor materials.
Silane is a well-established and widely used precursor for polysilicon deposition. Its primary advantage is the production of relatively clean byproducts (hydrogen gas). However, it has a narrower process window for polycrystalline growth and can be prone to gas-phase nucleation at higher temperatures, which can lead to particle contamination.
Further research directly comparing the two precursors under identical, controlled conditions is necessary to provide a more definitive quantitative assessment of their respective performances. This guide serves as a summary of the current understanding based on available experimental data.
References
In-Situ Analysis of HCDS Atomic Layer Deposition: A Comparative Guide to FTIR and QCM Techniques
For researchers, scientists, and professionals in drug development, the precise deposition of thin films is paramount. Atomic Layer Deposition (ALD) using hexachlorodisilane (HCDS) as a precursor is a key process for creating high-quality silicon-based films. To optimize and control this process, in-situ monitoring techniques are indispensable. This guide provides a detailed comparison of two powerful in-situ analytical methods: Fourier Transform Infrared (FTIR) spectroscopy and Quartz Crystal Microbalance (QCM), offering insights into their respective strengths and how they can be synergistically employed for a comprehensive understanding of HCDS ALD.
This comparison is based on experimental data from studies utilizing these techniques to monitor the surface reactions and growth characteristics of ALD processes. By presenting quantitative data, detailed experimental protocols, and visual representations of the analytical workflow, this guide aims to equip researchers with the knowledge to effectively implement these techniques in their own work.
Unveiling the Surface Chemistry: The Power of In-Situ FTIR
In-situ FTIR spectroscopy is a non-invasive technique that provides real-time information about the chemical species present on the substrate surface during each ALD half-cycle. By monitoring the changes in vibrational frequencies of chemical bonds, researchers can identify surface functional groups, track the removal of precursor ligands, and elucidate the reaction mechanisms at a molecular level.
Quantifying Growth with Precision: The Role of In-Situ QCM
In-situ QCM is a highly sensitive technique that measures mass changes on the surface of a quartz crystal resonator with sub-nanogram resolution. This direct measurement of mass gain or loss during each precursor pulse and purge step allows for the precise determination of the growth rate per cycle (GPC), confirmation of the self-limiting nature of the ALD reactions, and the study of precursor adsorption and desorption kinetics.
Comparative Analysis: FTIR vs. QCM
| Feature | In-Situ Fourier Transform Infrared (FTIR) Spectroscopy | In-Situ Quartz Crystal Microbalance (QCM) |
| Primary Measurement | Changes in infrared absorption, indicating the presence and transformation of chemical bonds on the surface. | Changes in the resonant frequency of a quartz crystal, directly corresponding to mass changes on the surface.[1][2] |
| Information Obtained | Identification of surface functional groups (e.g., -OH, Si-Cl, Si-H), reaction intermediates, and byproducts. Elucidation of reaction mechanisms.[3] | Real-time, quantitative measurement of mass gain/loss per half-cycle and full cycle. Determination of Growth Per Cycle (GPC). Confirmation of self-limiting reactions.[1][2] |
| Strengths | - Provides detailed chemical information about surface reactions. - Enables the identification of reaction pathways and surface termination after each half-cycle. - Non-invasive and can be used with a variety of substrates. | - Extremely sensitive to mass changes, allowing for precise growth rate determination. - Provides direct evidence of self-limiting behavior by observing mass saturation with increasing precursor exposure. - Relatively simple to implement and interpret for growth rate analysis. |
| Limitations | - Can be challenging to quantify the absolute number of surface species. - Signal intensity can be low, requiring high-purity precursors and careful experimental design. - Interpretation of spectra can be complex, especially for multi-component films. | - Does not provide direct chemical information about the surface species. - The measured mass can be influenced by temperature fluctuations and pressure changes in the reactor. - Requires a specialized QCM sensor to be integrated into the ALD reactor. |
Quantitative Data from In-Situ Analysis of HCDS ALD
The following table summarizes typical quantitative data that can be obtained from in-situ FTIR and QCM analysis of HCDS ALD. The values presented are illustrative and can vary depending on the specific process parameters such as temperature, precursor pulse times, and substrate material.
| Parameter | In-Situ FTIR Observation | In-Situ QCM Measurement |
| HCDS Pulse | Decrease in the intensity of hydroxyl (-OH) absorption bands. Appearance of Si-Cl and potentially Si-H stretching modes. | Mass increase corresponding to the adsorption of HCDS fragments. |
| Purge after HCDS | Removal of physisorbed HCDS, with some remaining chemisorbed species. | Slight mass decrease due to the removal of physisorbed precursor. |
| Co-reactant (e.g., H₂O) Pulse | Disappearance of Si-Cl bands. Regeneration of -OH bands. | Mass change (increase or decrease) depending on the reaction stoichiometry and removal of ligands. |
| Purge after Co-reactant | Removal of excess co-reactant and reaction byproducts. | Stabilization of mass at a net gain for the full cycle. |
| Growth Per Cycle (GPC) | Inferred from the cyclical changes in surface species. | Directly measured from the net mass gain per cycle. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for conducting in-situ FTIR and QCM analysis of HCDS ALD.
In-Situ FTIR Spectroscopy Protocol
-
Substrate Preparation: A suitable infrared-transparent substrate (e.g., high-resistivity silicon) is cleaned to remove any organic or particulate contamination.
-
Background Spectrum Acquisition: A background FTIR spectrum of the clean substrate is recorded at the desired deposition temperature within the ALD reactor under vacuum or inert gas flow.
-
ALD Cycle Execution: The HCDS ALD cycles are initiated.
-
In-Situ Spectra Collection: FTIR spectra are collected in-situ after each half-reaction (HCDS pulse and co-reactant pulse) and subsequent purge steps.
-
Data Analysis: Difference spectra are calculated by subtracting the initial background spectrum or the spectrum from the previous step to highlight the changes in surface chemistry. The evolution of characteristic absorption bands is then analyzed to understand the surface reactions.
In-Situ QCM Protocol
-
QCM Sensor Integration: A QCM sensor with a suitable coating (e.g., a starting surface for the ALD process) is integrated into the ALD reactor in close proximity to the substrate.
-
Thermal Stabilization: The QCM sensor is allowed to thermally stabilize at the deposition temperature until a stable baseline frequency is achieved.
-
ALD Cycle Execution: The HCDS ALD process is commenced.
-
Real-Time Frequency Monitoring: The resonant frequency of the QCM crystal is monitored continuously throughout the ALD cycles.
-
Data Conversion and Analysis: The change in frequency is converted to a change in mass using the Sauerbrey equation. The mass gain per cycle is then calculated to determine the GPC. Saturation curves can be generated by plotting the mass gain as a function of precursor pulse time to confirm self-limiting growth.
Visualizing the Process: Workflow and Data Correlation
To better understand the experimental process and the interplay between FTIR and QCM data, the following diagrams are provided.
References
Hexachlorodisilane (HCDS) for Source/Drain Epitaxy: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of smaller, faster, and more efficient semiconductor devices, the fabrication of highly engineered source/drain (S/D) regions is a critical step. Selective epitaxial growth of silicon (Si) and silicon-germanium (SiGe) alloys in these regions is paramount for creating the strain necessary to enhance carrier mobility and improve transistor performance. The choice of the silicon precursor for this chemical vapor deposition (CVD) process significantly impacts the quality, performance, and manufacturability of the final device. This guide provides an objective comparison of hexachlorodisilane (HCDS) with other common silicon precursors—dichlorosilane (DCS), trichlorosilane (B8805176) (TCS), and silane (B1218182) (SiH₄)—for S/D epitaxy, supported by available experimental data.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor for S/D epitaxy is a trade-off between growth rate, selectivity, film quality, and doping control. HCDS has emerged as a strong candidate, particularly for low-temperature, highly selective processes.
Key Performance Metrics:
| Precursor | Chemical Formula | Typical Growth Temperature (°C) | Growth Rate | Selectivity | Film Quality & Defect Density | Doping Incorporation |
| This compound (HCDS) | Si₂Cl₆ | 450 - 650 | High | Excellent | Good, chlorine helps in defect reduction | Good, especially for boron |
| Dichlorosilane (DCS) | SiH₂Cl₂ | 650 - 850 | Moderate | Good | Good, widely used in production | Well-characterized |
| Trichlorosilane (TCS) | SiHCl₃ | 850 - 1100 | Low to Moderate | Excellent | High, but at higher temperatures | Good |
| Silane | SiH₄ | 550 - 700 | High | Poor | Prone to defects and gas-phase nucleation | Can be challenging to control |
Data Summary:
The following table summarizes quantitative data on the performance of different silicon precursors. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is a synthesis of findings from various sources.
| Performance Metric | HCDS | DCS | TCS | Silane |
| Growth Rate (nm/min) | High, enables lower thermal budget | Moderate, temperature-dependent | Lower, requires higher temperatures | High, but with selectivity challenges |
| Typical Deposition Temperature (°C) | 450 - 650 | 650 - 850 | 850 - 1100 | 550 - 700 |
| Boron Incorporation Efficiency | High | Good | Good | Moderate |
| Phosphorus Incorporation Efficiency | Good | Moderate | Good | High |
| Defect Density | Low, due to in-situ etching effect of Cl | Low to Moderate | Low | Moderate to High |
| Selectivity | Excellent | Good | Excellent | Poor |
In-depth Analysis of Precursor Performance
Growth Rate and Temperature
One of the primary advantages of HCDS is its ability to achieve high growth rates at significantly lower temperatures compared to other chlorinated silanes like DCS and TCS. This is crucial for advanced transistor architectures, such as FinFETs, where minimizing the thermal budget is essential to prevent dopant diffusion and preserve the integrity of the delicate fin structures.[1][2] While silane also offers high growth rates at low temperatures, it suffers from poor selectivity, leading to unwanted deposition on dielectric surfaces. A comparison of growth rates for various precursors shows that higher-order silanes generally exhibit higher growth rates at lower temperatures.[3][4]
Selectivity
Selective epitaxial growth is the ability to deposit crystalline silicon only on exposed silicon surfaces while preventing nucleation on dielectric materials like silicon dioxide (SiO₂) or silicon nitride (SiN). The chlorine content in the precursor plays a crucial role in achieving selectivity. The chlorine atoms provide an in-situ etching mechanism that removes silicon atoms that loosely adsorb on the dielectric surface. HCDS, with its high chlorine content, offers excellent selectivity.[5] This is a significant advantage over silane, which typically requires the addition of an external etchant gas like hydrogen chloride (HCl) to achieve selectivity, adding complexity to the process.[4]
Doping Incorporation
The ability to incorporate high concentrations of dopants like boron (for p-type) and phosphorus (for n-type) is critical for reducing contact resistance in the source/drain regions. The precursor chemistry can influence the efficiency of dopant incorporation. For instance, in SiGe:B epitaxy for pMOS devices, achieving high active boron concentrations is a key objective.[6][7] The presence of germanium can influence boron incorporation, and the choice of silicon precursor can further impact this complex interaction.[8] While detailed comparative studies on doping efficiency with HCDS are still emerging, the lower processing temperatures associated with HCDS can be beneficial in reducing dopant segregation and achieving sharper doping profiles.
Film Quality and Defect Density
The crystalline quality of the epitaxial film is paramount for device performance. Defects such as dislocations and stacking faults can act as leakage paths and degrade carrier mobility. The chlorine in HCDS can contribute to a lower defect density by promoting a more ordered crystal growth and providing a self-cleaning effect on the growth surface.[9] However, the optimization of pre-epitaxial cleaning steps remains crucial for all precursors to ensure a high-quality starting surface for epitaxy.[2]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized methodologies for selective epitaxial growth using HCDS and DCS.
General Experimental Workflow for Selective Epitaxial Growth
Caption: A generalized workflow for a typical selective epitaxial growth process.
Key Experiment: Selective Epitaxial Growth of SiGe:B for pMOS Source/Drain
Objective: To grow a highly boron-doped SiGe film selectively in the recessed source/drain regions of a p-type FinFET.
Methodology using HCDS:
-
Pre-Cleaning: The wafer is subjected to an ex-situ wet clean, typically involving a dilute hydrofluoric acid (HF) dip to remove the native oxide from the silicon fins.
-
In-situ Bake: Inside the CVD reactor, an in-situ bake in a hydrogen (H₂) ambient is performed at a temperature range of 780-800°C to further clean the silicon surface without damaging the fins.[1][2]
-
Epitaxial Growth:
-
Precursors: this compound (HCDS) as the silicon source, Germane (GeH₄) as the germanium source, and Diborane (B₂H₆) as the boron dopant source.
-
Carrier Gas: Hydrogen (H₂).
-
Temperature: 450 - 650°C.
-
Pressure: Reduced pressure, typically in the range of 10-100 Torr.
-
Process: The precursor and dopant gases are introduced into the reactor. The flow rates are controlled to achieve the desired Ge content and boron concentration in the SiGe film. The excellent selectivity of HCDS minimizes the need for an additional etchant gas.
-
Methodology using DCS:
-
Pre-Cleaning: Similar to the HCDS process, an ex-situ wet clean with a dilute HF dip is performed.
-
In-situ Bake: A hydrogen bake is carried out at a similar temperature range (780-800°C).
-
Epitaxial Growth:
-
Precursors: Dichlorosilane (DCS) as the silicon source, Germane (GeH₄), and Diborane (B₂H₆).
-
Etchant Gas: Hydrogen Chloride (HCl) is often co-flowed to ensure selectivity.
-
Carrier Gas: Hydrogen (H₂).
-
Temperature: 650 - 850°C.
-
Pressure: Reduced pressure (e.g., 20-40 Torr).
-
Process: The flow rates of DCS, GeH₄, B₂H₆, and HCl are carefully controlled to manage the growth rate, Ge incorporation, boron doping level, and selectivity.[10]
-
Logical Flow for Precursor Selection
The choice of precursor is dictated by the specific requirements of the device technology node.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. theory.cm.utexas.edu [theory.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Silicon Nitride Films from High-Density Plasma Chemical Vapor Deposition (HCD)
Silicon nitride (SiN) thin films are integral to a wide range of applications, from passivation layers in microelectronics to structural components in microelectromechanical systems (MEMS). The deposition method significantly influences the film's mechanical properties, which are critical for device performance and reliability. This guide provides an objective comparison of the mechanical properties of SiN films deposited using high-density plasma chemical vapor deposition (HCD), also known as inductively coupled plasma chemical vapor deposition (ICP-CVD), with other common techniques like plasma-enhanced chemical vapor deposition (PECVD) and low-pressure chemical vapor deposition (LPCVD).
Performance Comparison of SiN Deposition Techniques
The choice of deposition technique for SiN films often involves a trade-off between deposition temperature, film quality, and mechanical properties. HCD is a newer technique that offers the advantage of high-quality film deposition at lower temperatures with minimal hydrogen content compared to traditional PECVD.[1] LPCVD, while producing high-purity films, requires significantly higher temperatures.[2]
The mechanical integrity of a film is primarily defined by its hardness, Young's modulus, and residual stress. Hardness indicates the film's resistance to localized plastic deformation, while the Young's modulus measures its stiffness. Residual stress, which can be either tensile or compressive, is the internal stress present in the film after deposition and can significantly impact device performance, leading to issues like wafer bowing, film cracking, or delamination.[3][4]
Studies show that SiN films deposited by HCD using precursors like hexachlorodisilane (HCD) can exhibit lower hardness and elastic modulus compared to films deposited using dichlorosilane (B8785471) (DCS).[5] However, the mechanical properties of HCD nitride films can be tailored by adjusting deposition parameters such as temperature, gas flow ratios, or by performing post-deposition annealing.[5] PECVD films show a strong correlation between their mechanical properties and deposition conditions, where higher density, and thus higher modulus and hardness, can be achieved with increased substrate temperature and plasma power.[2] LPCVD films are known for their high tensile stress.[6][7]
Quantitative Data Summary
The following table summarizes the mechanical and optical properties of silicon nitride films deposited by various methods as reported in the literature.
| Deposition Method | Precursors | Hardness (GPa) | Young's Modulus (GPa) | Residual Stress (GPa) | Refractive Index |
| HCD / ICP-CVD | SiH₄ + N₂ | - | - | 0.08 (Compressive)[8] | 1.81 - 1.92[8] |
| LPCVD (HCD) | Si₂Cl₆ (HCD) + NH₃ | Lower than DCS-LPCVD[5] | Lower than DCS-LPCVD[5] | 0.3 - 1.4 (Tensile) | ~2.0 |
| PECVD | SiH₄ + NH₃ + N₂ | 13 - 23[6][9] | 110 - 160 (Biaxial)[10] | -0.95 to 0.3 (Comp. to Tensile)[6] | 1.8 - 1.96[9] |
| LPCVD | SiH₂Cl₂ (DCS) + NH₃ | ~23.4[9] | ~220[9] | 0.135 - 0.235 (Tensile)[6] | ~2.01[6][9] |
Experimental Methodologies
The characterization of mechanical properties of thin films requires specialized techniques due to the influence of the underlying substrate. The primary methods used are nanoindentation for hardness and modulus, and wafer curvature for residual stress.
Nanoindentation for Hardness and Young's Modulus
Nanoindentation is a widely used technique to measure the mechanical properties of thin films.[11][12][13] It involves indenting the film with a tip of known geometry and mechanical properties while continuously measuring the load and displacement.
Experimental Protocol:
-
Sample Preparation: The SiN film on its substrate is securely mounted on the nanoindenter stage.
-
Indenter Selection: A Berkovich indenter, which has a three-sided pyramidal shape, is commonly used for its self-similar geometry.
-
Indentation Process:
-
The indenter approaches the film surface and makes contact.
-
The load is applied at a controlled rate to a predefined maximum load or indentation depth. To minimize substrate effects, the indentation depth is typically kept below 10% of the film thickness.[14]
-
The load is held constant for a short period (dwell time) to allow for any time-dependent plastic deformation.
-
The indenter is then unloaded at a controlled rate until it is fully withdrawn from the surface.
-
-
Data Analysis:
-
A load-displacement curve is generated from the recorded data.[14]
-
The hardness (H) is calculated as the maximum load (P_max) divided by the projected contact area (A_c) at that load.
-
The reduced modulus (E_r) is determined from the slope of the initial portion of the unloading curve (the stiffness, S).
-
The Young's modulus of the film (E_f) is then calculated from the reduced modulus, taking into account the Young's modulus and Poisson's ratio of the indenter tip.[10]
-
Wafer Curvature for Residual Stress
The residual stress in a thin film causes the substrate on which it is deposited to bend. By measuring the change in the wafer's curvature, the film stress can be calculated using the Stoney equation.[3][15]
Experimental Protocol:
-
Initial Curvature Measurement: The curvature of the bare substrate (wafer) is measured before film deposition. This is typically done using a non-contact method like laser scanning, where a laser beam is scanned across the wafer surface, and the deflection of the reflected beam is used to determine the curvature.[16][17]
-
Film Deposition: The silicon nitride film is deposited onto the substrate using the desired technique (e.g., HCD).
-
Final Curvature Measurement: After deposition and cooling to room temperature, the curvature of the film-coated wafer is measured again using the same technique.
-
Stress Calculation: The average residual stress (σ) in the film is calculated using the Stoney equation:
σ = [E_s / (1 - ν_s)] * [h_s² / (6 * h_f)] * (1/R - 1/R₀)
where:
-
E_s and ν_s are the Young's modulus and Poisson's ratio of the substrate, respectively.
-
h_s and h_f are the thicknesses of the substrate and the film, respectively.
-
R₀ is the initial radius of curvature of the substrate, and R is the final radius of curvature of the coated substrate.[16]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the deposition and characterization of silicon nitride thin films.
Caption: Workflow for SiN film deposition and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Residual stress in silicon nitride films for Journal of Electronic Materials - IBM Research [research.ibm.com]
- 5. Nanoindentation measurements of silicon nitride films deposited using this compound as the si icon precursor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Silicon Nitride and Hydrogenated Silicon Nitride Thin Films: A Review of Fabrication Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. "Nanoindentation Techniques for the Evaluation of Silicon Nitride Thin " by Weston T. Mangin [digitalcommons.calpoly.edu]
- 12. Nanoindentation | Mechanical Characterization | EAG Laboratories [eag.com]
- 13. Nanoindentation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. repositum.tuwien.at [repositum.tuwien.at]
- 17. apps.mnc.umn.edu [apps.mnc.umn.edu]
A Comparative Guide to Silicon Dioxide (SiO2) Deposition: Si2Cl6 vs. SiH2Cl2
For researchers, scientists, and professionals in drug development, the precise deposition of high-quality silicon dioxide (SiO2) thin films is critical for a multitude of applications, from gate dielectrics in transistors to coatings for biomedical devices. The choice of precursor is a key determinant of the deposition process characteristics, primarily influencing the growth rate and resultant film quality. This guide provides an objective comparison of SiO2 growth rates using two common chlorosilane precursors: hexachlorodisilane (Si2Cl6) and dichlorosilane (B8785471) (SiH2Cl2), supported by experimental data.
This comparison covers two primary deposition techniques: Low-Pressure Chemical Vapor Deposition (LPCVD) and Atomic Layer Deposition (ALD), highlighting the performance of each precursor in these regimes.
Quantitative Data Summary
The growth rate of SiO2 is highly dependent on the deposition method and process parameters. The following tables summarize the key quantitative data for Si2Cl6 and SiH2Cl2 as precursors for both LPCVD and ALD processes.
Low-Pressure Chemical Vapor Deposition (LPCVD)
| Precursor | Oxidant | Temperature Range (°C) | Pressure (Torr) | Growth Rate | Activation Energy (kcal/mol) | Key Film Properties |
| Si2Cl6 | N2O | 550 - 850 | Comparable to SiH2Cl2 | At least 3x higher than SiH2Cl2[1] | 29[1] | Comparable to films from SiH2Cl2[1] |
| SiH2Cl2 | N2O | 850 - 950 | 0.35 - 0.69 | Not explicitly stated, used as baseline | - | Mirror-like surface at 900°C[2] |
Atomic Layer Deposition (ALD)
| Precursor | Oxidant | Temperature Range (°C) | Saturated Growth Rate (nm/cycle) | Key Film Properties |
| Si2Cl6 | O3 | 403 - 453 | 0.32 @ 453°C[3] | Excellent electrical properties, equivalent to LPCVD films[3] |
| SiH2Cl2 | O3 | 250 - 450 | 0.25 @ 350°C[4], 0.17 - 0.21 @ 350-400°C[5] | Stoichiometric SiO2 with low surface roughness[5][6] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for SiO2 deposition using Si2Cl6 and SiH2Cl2 based on published experimental data.
LPCVD of SiO2 using SiH2Cl2 and N2O
This protocol is based on experiments conducted in a horizontal tube furnace.
-
Substrate Preparation: P-type silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer. The wafers are then rinsed with deionized water and dried with nitrogen.
-
Reactor Setup: The cleaned wafers are loaded into a quartz boat and placed in the center of the LPCVD reactor tube.
-
Pump Down and Temperature Ramp: The reactor is pumped down to a base pressure. The temperature is then ramped to the desired deposition temperature, typically around 900°C[2].
-
Gas Introduction and Deposition: Dichlorosilane (SiH2Cl2) and nitrous oxide (N2O) are introduced into the reactor at controlled flow rates. The pressure is maintained within the optimal range of 0.35 to 0.69 Torr[2]. The deposition proceeds for the time required to achieve the desired film thickness.
-
Post-Deposition: After deposition, the reactant gas flow is stopped, and the chamber is purged with an inert gas like nitrogen. The reactor is then cooled down before the wafers are unloaded.
ALD of SiO2 using SiH2Cl2 and O3
This protocol describes a typical thermal ALD process.
-
Substrate Preparation: Silicon wafers are prepared similarly to the LPCVD protocol, with a final HF dip to ensure a hydrogen-terminated surface.
-
Reactor Setup: The substrate is placed in the ALD reactor chamber.
-
Pump Down and Temperature Stabilization: The reactor is pumped to its base pressure, and the substrate is heated to the desired deposition temperature, for instance, between 350°C and 400°C[5].
-
ALD Cycles: The SiO2 film is grown by repeating a sequence of self-limiting surface reactions:
-
Pulse A (SiH2Cl2): A pulse of SiH2Cl2 is introduced into the chamber, which reacts with the hydroxyl groups on the substrate surface.
-
Purge A: The chamber is purged with an inert gas (e.g., N2) to remove any unreacted SiH2Cl2 and byproducts.
-
Pulse B (O3): A pulse of ozone (O3), often generated by a corona discharge, is introduced to oxidize the silicon precursor layer, forming a layer of SiO2 and regenerating surface hydroxyl groups.[6][7]
-
Purge B: The chamber is again purged with an inert gas to remove unreacted O3 and byproducts.
-
-
Film Growth: Steps 4a through 4d constitute one ALD cycle. The desired film thickness is achieved by repeating this cycle.
-
Cool Down and Unloading: After the desired number of cycles, the precursor flows are stopped, and the reactor is cooled down under an inert atmosphere before the sample is removed.
Visualized Experimental Workflow
The logical flow of a typical deposition experiment, from precursor selection to film characterization, is illustrated below.
References
- 1. This compound as a Precursor in the LPCVD of Silicon Dioxide and Silicon Oxynitride Films for JES - IBM Research [research.ibm.com]
- 2. physics.byu.edu [physics.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Investigation of Silicon Oxide Thin Films Prepared by Atomic Layer Deposition Using SiH2Cl2 and O3 as the Precursors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Shock Sensitivity of HCDS Hydrolysis Products: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the hazardous properties of chemical precursors is paramount for ensuring laboratory and manufacturing safety. This guide provides a comprehensive comparison of the shock sensitivity of hydrolysis products from hexachlorodisilane (HCDS) against other common silicon precursors, supported by experimental data and detailed methodologies.
This compound (HCDS) is a key precursor in the semiconductor industry for the deposition of silicon-containing films. However, its hydrolysis products have been found to exhibit shock sensitivity under certain conditions, posing a significant safety risk. This guide aims to elucidate the conditions leading to this sensitivity and compare it with the hydrolysis products of alternative silicon precursors such as trichlorosilane (B8805176) (TCS), dichlorosilane (B8785471) (DCS), and silicon tetrachloride (SiCl4).
Comparative Analysis of Shock Sensitivity
The hydrolysis of HCDS in the presence of moisture can lead to the formation of complex, shock-sensitive silicon-based polymeric materials. In contrast, the hydrolysis products of other common chlorosilanes, such as trichlorosilane, dichlorosilane, and silicon tetrachloride, are generally considered not to be shock-sensitive.[1] The presence of Si-Si bonds in the HCDS hydrolysis products is believed to be a key factor in their shock sensitivity.[1][2]
Data Summary: Shock Sensitivity of Hydrolysis Products
| Precursor | Hydrolysis Product | Impact Sensitivity (Limiting Impact Energy - LIE) | Friction Sensitivity | Electrostatic Discharge (ESD) Sensitivity |
| This compound (HCDS) | Complex polysiloxanes with Si-Si bonds | 5 - 15 J (highly sensitive, dependent on hydrolysis conditions)[1] | Sensitive (formation of "popping gels")[3] | Data not available, but considered a potential ignition source |
| Trichlorosilane (TCS) | Polysiloxanes | Not Sensitive[1][2] | Not Sensitive | Not Sensitive |
| Dichlorosilane (DCS) | Polysiloxanes | Not Sensitive[2] | Not Sensitive | Not Sensitive |
| Silicon Tetrachloride (SiCl4) | Silicon dioxide (SiO2) and hydrochloric acid (HCl) | Not Sensitive[1] | Not Sensitive | Not Sensitive |
Understanding the Hydrolysis and Shock Sensitivity Mechanism
The hydrolysis of HCDS is a complex process that can result in the formation of a mixture of linear and cross-linked polysiloxanes. The retention of Si-Si bonds within this polymeric structure is a critical factor contributing to its shock sensitivity.[1] Mechanical impact can initiate a rapid exothermic decomposition of these materials.
Figure 1: HCDS Hydrolysis and Decomposition Pathway
Experimental Protocols
A thorough understanding of the methodologies used to assess shock sensitivity is crucial for interpreting the presented data. The following are detailed protocols for key experiments.
Impact Sensitivity Testing (BAM Fallhammer Method)
Objective: To determine the minimum impact energy required to cause a reaction (e.g., explosion, decomposition, or visible smoke) in a substance.
Apparatus: BAM Fallhammer apparatus, consisting of a drop weight of known mass, a sample holder (anvil), and a guide for the drop weight.
Procedure:
-
A small, precisely measured amount of the test substance is placed on the anvil.
-
A drop weight of a specific mass is released from a predetermined height, impacting the sample.
-
The outcome of the impact (reaction or no reaction) is observed and recorded.
-
The "up-and-down" or Bruceton method is typically employed, where the drop height is adjusted based on the previous result (increased after a "no-go" and decreased after a "go").
-
This process is repeated a statistically significant number of times to determine the height at which there is a 50% probability of initiation (H50).
-
The Limiting Impact Energy (LIE) is calculated from the H50 value and the mass of the drop weight.
Figure 2: Impact Sensitivity Testing Workflow
Friction Sensitivity Testing (BAM Friction Apparatus)
Objective: To determine the sensitivity of a substance to frictional stimuli.
Apparatus: BAM friction apparatus, which includes a fixed porcelain pin and a movable porcelain plate, both with specified surface roughness. A weighted lever arm applies a known load to the pin.
Procedure:
-
A small amount of the test substance is spread on the porcelain plate.
-
The porcelain pin is lowered onto the sample, and a specific load is applied via the lever arm.
-
The porcelain plate is moved back and forth under the pin at a constant speed for a set distance.
-
The test is observed for any signs of reaction, such as sparks, crackling, or decomposition.
-
The test is repeated multiple times at a given load.
-
If no reaction is observed, the load is incrementally increased until a reaction occurs.
-
The lowest load at which a reaction is observed is reported as the friction sensitivity.
Electrostatic Discharge (ESD) Sensitivity Testing
Objective: To determine the susceptibility of a substance to initiation by an electrostatic discharge.
Apparatus: An ESD generator capable of delivering a spark of known energy, a sample holder, and a needle electrode.
Procedure:
-
A small, weighed sample of the substance is placed in the sample holder.
-
The needle electrode is positioned at a specific distance from the sample.
-
The ESD generator is charged to a specific voltage and capacitance, corresponding to a known energy level.
-
The stored energy is discharged as a spark through the needle electrode to the sample.
-
The sample is observed for any signs of ignition or decomposition.
-
The test is repeated at various energy levels to determine the minimum ignition energy (MIE).
Conclusion and Safety Recommendations
The hydrolysis products of HCDS present a significant shock sensitivity hazard that is not observed with other common silicon precursors like TCS, DCS, and SiCl4. This is a critical consideration for process safety and handling procedures in research and manufacturing environments.
Key recommendations for mitigating the risks associated with HCDS hydrolysis include:
-
Strict Moisture Control: Preventing the ingress of moisture into HCDS storage and delivery systems is the most effective way to prevent the formation of shock-sensitive hydrolysis products.
-
Inert Atmosphere: Handling HCDS under a dry, inert atmosphere (e.g., nitrogen or argon) can minimize the potential for hydrolysis.
-
Avoid Mechanical Shock: Equipment and lines that may contain HCDS residues or its hydrolysis products should be handled with extreme care to avoid mechanical impact or friction.
-
Proper Cleaning and Decontamination: Develop and strictly follow procedures for the safe cleaning and decontamination of equipment that has been in contact with HCDS. This may involve controlled hydrolysis with an excess of a suitable quenching agent.
By understanding the unique hazards associated with HCDS hydrolysis and implementing robust safety protocols, researchers and professionals can safely utilize this important precursor in their work.
References
Comparison of Gas Chromatography Methods for HCDS Analysis
An Objective Guide to Gas Chromatography Methods for Hexachlorodisilane (HCDS) Analysis
For researchers, scientists, and professionals in drug development and semiconductor industries, accurate analysis of this compound (HCDS) is critical for ensuring material purity and process integrity. Gas chromatography (GC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential GC methodologies for HCDS analysis, supported by experimental data drawn from the analysis of related chlorosilane compounds.
The selection of a gas chromatography method for HCDS analysis is contingent on the specific analytical objective, such as routine purity assessment or trace impurity identification. Below is a comparison of two common approaches: Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) for purity analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of trace impurities.
Table 1: Comparison of GC-TCD and GC-MS for this compound Analysis
| Parameter | GC-TCD Method (Purity Analysis) | GC-MS Method (Trace Impurity Identification) |
| Primary Application | Quantifying the main HCDS peak and major impurities. | Identifying and quantifying unknown trace impurities. |
| Detector | Thermal Conductivity Detector (TCD) | Mass Spectrometer (MS) |
| Typical Column | Packed column (e.g., 10% diethyl phthalate (B1215562) on 6201 support) or non-polar capillary column (e.g., VF-5ms, RTX-200).[1][2] | Non-polar or semi-polar capillary column (e.g., VF-5ms, RTX-200, DB-5).[2][3] |
| Sensitivity | Lower, suitable for percent-level concentrations. | High, capable of detecting impurities at ppm to ppb levels.[4] |
| Selectivity | Universal detector, responds to all compounds. | Highly selective, provides mass spectra for compound identification.[5] |
| Compound ID | Based on retention time comparison with standards. | Based on mass spectral library matching and fragmentation patterns.[5] |
| Carrier Gas | Typically Hydrogen or Helium.[1] | Typically Helium.[3] |
| Advantages | Simple, robust, good for quantifying major components.[1] | Provides structural information for definitive impurity identification.[6] |
| Limitations | Not suitable for trace analysis, cannot identify unknown peaks. | More complex, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Due to the reactive nature of HCDS and other chlorosilanes, special handling is required to prevent sample degradation from moisture and air.[2]
Method 1: Purity Analysis using GC-TCD
This method is adapted from a procedure for general chlorosilane analysis and is suitable for determining the purity of HCDS samples.[1]
-
Sample Preparation: Due to the reactivity of chlorosilanes, samples must be handled in an inert, dry environment (e.g., a glove box). Syringe injections can be problematic due to the formation of silica (B1680970) deposits from reactions with moisture; a gas sampling valve is recommended to avoid these issues.[4]
-
Gas Chromatograph: Agilent 7890 GC or similar.
-
Column: 3m x 5mm i.d. stainless-steel column packed with 10% diethyl phthalate on 6201 support (60-80 mesh).[1]
-
Injector: Split/splitless inlet, 110°C.[1]
-
Oven Temperature Program: Isothermal at 60°C.[1]
-
Carrier Gas: Hydrogen at a flow rate of 60 mL/min.[1]
-
Detector: Thermal Conductivity Detector (TCD) at 140°C.[1]
-
Data Analysis: Peak areas are used to calculate the relative percentages of HCDS and other detected chlorosilanes.
Method 2: Trace Impurity Analysis using GC-MS
This protocol is designed for the identification and quantification of trace-level impurities in high-purity HCDS.
-
Sample Preparation: Rigorous exclusion of moisture and air is critical. Use of a gas sampling valve and passivated tubing is recommended.[7] For some applications, headspace analysis can be employed.[8]
-
Gas Chromatograph: Agilent 7890 GC coupled to a 5977B Mass Selective Detector or equivalent.[8]
-
Column: Restek RTX-200 (trifluoropropylmethyl polysiloxane phase) capillary column, 30m x 0.25mm ID, 0.25µm film thickness. This phase is noted to be suitable for chlorosilanes without requiring silanization.[2]
-
Injector: Split/splitless inlet, 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 320°C at 20°C/min.[9]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[9]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 35-500 m/z.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is achieved by creating calibration curves from standards.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for HCDS analysis by GC and the logical relationship in selecting an analytical method.
Caption: General workflow for the gas chromatography analysis of this compound.
Caption: Decision logic for selecting a GC method for HCDS analysis.
References
- 1. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Determination of BCl3 and PCl3 in chlorosilane samples by GC - Chromatography Forum [chromforum.org]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Silanes Analysis [applications.wasson-ece.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Thermal and Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride Using Hexachlorodisilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thermal and plasma-enhanced atomic layer deposition (ALD) techniques for depositing silicon nitride (SiNₓ) films using hexachlorodisilane (HCDS) as the silicon precursor. The information presented is supported by experimental data from various scientific publications, offering insights into the performance, film properties, and underlying mechanisms of each method.
Introduction: Thermal vs. Plasma-Enhanced ALD
Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables the growth of conformal, uniform, and pinhole-free films with atomic-level precision. This is achieved through sequential, self-limiting surface reactions.[1]
Thermal ALD relies on thermal energy to drive the surface reactions between the precursor and the co-reactant.[2] The substrate temperature is a critical parameter that dictates the reaction kinetics.[2] A key advantage of thermal ALD is its ability to produce highly conformal coatings on complex, high-aspect-ratio structures. However, thermal ALD processes often require high deposition temperatures to overcome the activation energy of the surface reactions.[3]
Plasma-Enhanced ALD (PE-ALD) utilizes a plasma to generate highly reactive radicals from the co-reactant gas.[4] These energetic species can significantly lower the activation energy for surface reactions, enabling deposition at lower temperatures compared to thermal ALD.[4] This makes PE-ALD suitable for temperature-sensitive substrates.[5] Additionally, PE-ALD can often lead to higher growth rates and improved film properties such as density and purity.[5] A potential drawback of PE-ALD is the challenge in achieving the same level of conformality as thermal ALD, due to the limited lifetime and potential recombination of plasma radicals within high-aspect-ratio structures.[5]
Quantitative Data Comparison
The following tables summarize the key performance parameters and resulting film properties for SiNₓ deposition using HCDS in both thermal and plasma-enhanced ALD processes. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Deposition Parameters
| Parameter | Thermal ALD with HCDS + NH₃ | Plasma-Enhanced ALD with HCDS + N₂/H₂/NH₃ Plasma |
| Deposition Temperature (°C) | > 450 (typically 515–650)[3][6] | 250–400[3] |
| Growth Per Cycle (GPC) (Å/cycle) | > 1 | 0.38 - 2.1[1][3] |
| Precursor Exposure | Large (10⁷–10¹⁰ L)[6] | Typically lower than thermal ALD |
Table 2: SiNₓ Film Properties
| Property | Thermal ALD with HCDS + NH₃ | Plasma-Enhanced ALD with HCDS + N₂/H₂/NH₃ Plasma |
| Film Density (g/cm³) | 2.84 (at 600°C)[7] | 2.44 - 2.73[2] |
| Refractive Index | 1.91 (at 600°C)[7] | 1.65 - 2.16[3] |
| Chlorine Impurity (at.%) | Can be present | Affected by plasma parameters[8] |
| Hydrogen Impurity (at.%) | Generally low at high temperatures | Dependent on plasma gas and temperature[8] |
| Wet Etch Rate (WER) in HF | Low | 1.2 nm/min (in 500:1 HF) at 300°C[9] |
| Stress | Tensile | Can be tuned from tensile to compressive[4] |
Experimental Protocols
Below are representative experimental protocols for thermal and plasma-enhanced ALD of SiNₓ using HCDS.
Thermal ALD of SiNₓ with HCDS and NH₃
Objective: To deposit a silicon nitride thin film using a thermal ALD process.
Precursors:
-
Silicon Precursor: this compound (HCDS)
-
Nitrogen Source: Ammonia (NH₃)
Typical Deposition Parameters:
-
Substrate Temperature: 550 °C[10]
-
HCDS Pulse Time: 1 - 5 seconds
-
NH₃ Pulse Time: 5 - 15 seconds
-
Purge Time (between pulses): 10 - 30 seconds with Ar or N₂ gas
-
Reactor Pressure: 1 - 5 Torr
Methodology:
-
The substrate is placed in the ALD reactor and heated to the deposition temperature of 550 °C under a continuous flow of inert gas (Ar or N₂).
-
The ALD cycle begins with a pulse of HCDS vapor into the reactor. The HCDS reacts with the amine (-NHₓ) groups on the substrate surface in a self-limiting manner.
-
The reactor is purged with inert gas to remove any unreacted HCDS and byproducts (e.g., HCl).
-
A pulse of NH₃ gas is introduced into the reactor. The NH₃ reacts with the Si-Cl species on the surface, forming Si-N bonds and regenerating the amine-terminated surface for the next cycle.
-
The reactor is purged again with inert gas to remove unreacted NH₃ and reaction byproducts.
-
Steps 2-5 are repeated until the desired film thickness is achieved.
Plasma-Enhanced ALD of SiNₓ with HCDS and N₂/H₂ Plasma
Objective: To deposit a silicon nitride thin film using a plasma-enhanced ALD process at a lower temperature.
Precursors:
-
Silicon Precursor: this compound (HCDS)
-
Nitrogen Source: Nitrogen (N₂) and Hydrogen (H₂) plasma
Typical Deposition Parameters:
-
Substrate Temperature: 300 - 400 °C[3]
-
HCDS Pulse Time: 0.5 - 2 seconds
-
N₂/H₂ Plasma Exposure Time: 5 - 20 seconds
-
Plasma Power: 50 - 300 W
-
Purge Time (between pulses): 10 - 30 seconds with Ar gas
-
Reactor Pressure: 0.5 - 2 Torr
Methodology:
-
The substrate is loaded into the PE-ALD reactor and heated to the deposition temperature (e.g., 350 °C).
-
A pulse of HCDS is introduced into the chamber, which chemisorbs onto the substrate surface.
-
The chamber is purged with Ar gas to remove excess HCDS.
-
A plasma is generated from a mixture of N₂ and H₂ gases. The reactive nitrogen and hydrogen species (N, H, NH, NH₂) bombard the substrate surface and react with the adsorbed HCDS fragments to form a silicon nitride layer.
-
The plasma is turned off, and the chamber is purged with Ar to remove any remaining reactants and byproducts.
-
This cycle (steps 2-5) is repeated to grow the film to the desired thickness.
Reaction Mechanisms and Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for both thermal and plasma-enhanced ALD of SiNₓ with HCDS.
Experimental Workflow Comparison
Surface Reaction Mechanisms
Conclusion
The choice between thermal and plasma-enhanced ALD for SiNₓ deposition using HCDS depends critically on the specific application requirements.
Thermal ALD is the preferred method when exceptional conformality on high-aspect-ratio structures is paramount. However, this comes at the cost of high deposition temperatures, which may not be suitable for all substrates.[3]
Plasma-Enhanced ALD offers the significant advantage of lower deposition temperatures, making it compatible with a wider range of materials.[4] It can also provide higher growth rates and the ability to tune film properties like stress.[3][4] However, achieving perfect conformality in deep trenches can be more challenging with PE-ALD.[5]
Researchers and professionals should carefully consider the trade-offs between conformality, deposition temperature, and desired film properties when selecting the appropriate ALD technique for their specific needs. Further process optimization is often required to achieve the desired film quality and performance for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. avsconferences.org [avsconferences.org]
- 3. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beneq.com [beneq.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. US20170053792A1 - High Temperature Thermal ALD Silicon Nitride Films - Google Patents [patents.google.com]
- 8. Investigation of the Physical Properties of Plasma Enhanced Atomic Layer Deposited Silicon Nitride as Etch Stopper [pubmed.ncbi.nlm.nih.gov]
- 9. e-asct.org [e-asct.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Deoxygenation Reactions: The Efficacy of Hexachlorodisilane (HCDS)
For researchers, scientists, and professionals in drug development, the selective removal of oxygen atoms from organic molecules is a critical transformation in the synthesis of complex targets. This guide provides a comparative analysis of Hexachlorodisilane (HCDS) as a deoxygenation agent, benchmarking its performance against established and contemporary alternatives. Experimental data is presented to facilitate an objective assessment of its efficacy across various substrates, including phosphine (B1218219) oxides, sulfoxides, alcohols, and ketones.
This compound (Si₂Cl₆) has emerged as a potent reagent for deoxygenation reactions, offering a valuable tool for synthetic chemists. Its utility is particularly notable in the reduction of phosphine oxides, a common byproduct in many organic transformations. This guide delves into the specifics of HCDS-mediated deoxygenations and provides a comparative landscape of alternative methods to aid in reagent selection for specific synthetic challenges.
Comparison of Deoxygenation Reagents
The selection of a deoxygenation agent is contingent on several factors, including the nature of the substrate, functional group tolerance, reaction conditions, and scalability. The following table summarizes the performance of HCDS in comparison to other widely used deoxygenation methods.
| Reagent/Method | Substrate Scope | Typical Conditions | Advantages | Limitations |
| This compound (HCDS) | Phosphine oxides, Sulfoxides | Toluene (B28343) or CH₂Cl₂, RT to reflux | High efficiency for P=O and S=O bonds, Relatively mild conditions | Limited data on alcohols and ketones, Stoichiometric reagent |
| Silanes (e.g., PhSiH₃, Et₃SiH) | Phosphine oxides, Sulfoxides, Alcohols, Ketones | Catalyst (e.g., Ti(OiPr)₄, B(C₆F₅)₃), Toluene or THF, Reflux | Catalytic options available, Milder alternatives to HCDS | Can require harsh conditions for less reactive substrates |
| Barton-McCombie Deoxygenation | Alcohols (via thiocarbonyl derivatives) | Bu₃SnH, AIBN, Toluene or Benzene, Reflux | Broad substrate scope for alcohols, Good functional group tolerance | Use of toxic tin reagents, Multi-step process |
| Wolff-Kishner Reduction | Aldehydes, Ketones | Hydrazine (B178648), KOH or t-BuOK, High-boiling solvent (e.g., ethylene (B1197577) glycol), High temperatures | Effective for sterically hindered ketones, Tolerates acid-sensitive groups | Harsh basic conditions, High temperatures, Not suitable for base-labile substrates |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below are representative protocols for the deoxygenation of various functional groups.
Deoxygenation of Triphenylphosphine (B44618) Oxide using HCDS
To a solution of triphenylphosphine oxide (1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, this compound (1.2 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford triphenylphosphine.
Barton-McCombie Deoxygenation of a Secondary Alcohol
A solution of the secondary alcohol (1 mmol) in anhydrous pyridine (B92270) (5 mL) is cooled to 0 °C. Phenyl chlorothionoformate (1.2 mmol) is added dropwise, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄, filtered, and concentrated. The resulting thiocarbonate is dissolved in anhydrous toluene (10 mL), and AIBN (0.1 mmol) and tributyltin hydride (1.5 mmol) are added. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Wolff-Kishner Reduction of a Ketone
To a solution of the ketone (1 mmol) in diethylene glycol (10 mL), hydrazine hydrate (B1144303) (5 mmol) and potassium hydroxide (B78521) (5 mmol) are added. The reaction mixture is heated to 180-200 °C, and the water formed is removed by a Dean-Stark trap. The reaction is maintained at this temperature until the starting material is consumed (monitored by TLC). The mixture is then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting.
Experimental workflow for a typical HCDS deoxygenation reaction.
The mechanism of HCDS-mediated deoxygenation is believed to proceed through the formation of a highly reactive silylium (B1239981) species or a related equivalent. In the case of phosphine oxides, the oxygen atom coordinates to the silicon center, followed by the cleavage of the P=O bond and the formation of a stable Si-O bond.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hexachlorodisilane
Hexachlorodisilane (HCDS) is a critical precursor in semiconductor manufacturing and various research applications. However, its reactive and hazardous nature necessitates stringent safety protocols, particularly concerning its disposal. Adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
This compound is a corrosive, combustible, and water-reactive liquid that can cause severe skin burns and eye damage.[1][2][3][4] Upon contact with moisture, it hydrolyzes to form corrosive hydrogen chloride (HCl) gas and silicon oxides.[3][5][6] The solid byproducts of this hydrolysis can be shock-sensitive and potentially explosive under certain conditions.[6][7][8]
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2][4]
-
Skin Protection: Wear neoprene or nitrile rubber gloves and suitable protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: Use a NIOSH-certified combination organic vapor/acid gas respirator in areas with inadequate ventilation.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][9]
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Store containers in a cool, dry, well-ventilated area away from incompatible materials such as acids, alcohols, and oxidizing agents.[9]
-
Keep containers tightly closed and consider storage under a nitrogen blanket to prevent reaction with atmospheric moisture.[2] It is recommended that HCDS is not stored for longer than one year.[9]
**Step-by-Step Disposal Protocol
The recommended procedure for the disposal of liquid this compound is a two-stage process involving controlled hydrolysis followed by neutralization.[6][10] This method is designed to safely convert HCDS into less hazardous substances.
Experimental Protocol: Two-Stage Hydrolysis and Neutralization
This protocol is based on research for the safe and efficient disposal of large quantities of HCDS liquid.[6][10]
Stage 1: Controlled Hydrolysis
-
Preparation: Conduct the procedure in a chemical fume hood. Use a reaction vessel equipped with a stirrer.
-
Water Addition: Add a significant excess of cold water to the reaction vessel. The recommended weight ratio of water to HCDS is 25:1.[6][10]
-
HCDS Addition: Slowly add the this compound to the water with continuous, vigorous stirring. This ensures that the HCDS reacts completely and prevents the formation of a passivating layer of silicon oxide on the surface of unreacted HCDS.[6] The reaction should be mild and produce minimal fuming.[6][10]
Stage 2: Alkaline Neutralization
-
Alkaline Solution Preparation: Prepare a 20 wt% aqueous solution of potassium hydroxide (B78521) (KOH).
-
Neutralization: Slowly add the KOH solution to the aqueous suspension resulting from the hydrolysis step. The required weight ratio of KOH to HCDS is 2:1 to achieve a final pH of approximately 12.6.[6][10]
-
Reaction Completion: Continue stirring the mixture. The residual hydrolyzed deposit should completely dissolve within approximately two hours.[6][10] During this stage, hydrogen gas may be evolved, necessitating a well-ventilated area.[6]
-
Final Disposal: The resulting solution, containing potassium silicate, potassium chloride, and excess KOH, can then be disposed of in accordance with local and national regulations for hazardous waste.[1][9]
Small Spills:
For small spills (up to 5 liters), absorb the liquid with a dry, inert absorbent material such as dry sand or diatomaceous earth.[3] The absorbed material should be collected in a suitable, labeled container for hazardous waste disposal.[3] Do not use water to clean up spills directly, as this will cause a violent reaction.[2]
Empty Container Disposal:
Empty this compound containers must be decontaminated. This can be achieved by triple rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[3] After decontamination, the containers can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Water to HCDS Ratio for Hydrolysis | 25:1 by weight | [6][10] |
| KOH to HCDS Ratio for Neutralization | 2:1 by weight | [6][10] |
| Final pH after Neutralization | ~12.6 | [6][10] |
| Time for Complete Dissolution | ~2 hours | [6][10] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gelest.com [gelest.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gelest.com [gelest.com]
- 10. Safe and Efficient Disposal of this compound Liquid | Chemical Engineering Transactions [cetjournal.it]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexachlorodisilane
For researchers, scientists, and drug development professionals, the safe and efficient handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Hexachlorodisilane (HCDS), a valuable precursor in chemical vapor deposition processes with significant handling considerations. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes severe skin burns and eye damage.[1] It is highly sensitive to moisture and reacts with water or humid air to produce corrosive hydrogen chloride gas.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
A comprehensive assessment of personal protective equipment is critical. The following table summarizes the recommended PPE for handling this compound. It is imperative to consult with your institution's environmental health and safety department to ensure compliance with specific workplace requirements.
| PPE Category | Item | Material/Type | Key Considerations |
| Hand Protection | Chemical-resistant gloves | Viton™, Neoprene, or Nitrile rubber | Double-gloving is recommended. While specific breakthrough times for this compound are not readily available in public literature, Viton™ generally offers the highest level of chemical resistance.[3] Always inspect gloves for integrity before use and replace them immediately after contamination. Consult the glove manufacturer for specific chemical resistance data. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield is required to protect against splashes to the entire face. Contact lenses should not be worn when handling this chemical. |
| Respiratory Protection | Air-purifying respirator (APR) or Self-contained breathing apparatus (SCBA) | NIOSH-certified respirator with cartridges for acid gases and organic vapors. | The type of respirator depends on the concentration of HCDS and the specific laboratory ventilation. A full-facepiece respirator provides both eye and respiratory protection. Ensure proper fit testing and training before use. |
| Body Protection | Chemical-resistant apron or suit | Flame-resistant and impervious material | A lab coat is not sufficient. A chemical-resistant apron worn over a long-sleeved lab coat, or a full chemical-resistant suit, is necessary to protect against splashes and skin contact. |
| Foot Protection | Closed-toe shoes and shoe covers | Chemical-resistant material | Shoes must fully cover the feet. Chemical-resistant shoe covers should be worn in areas where spills may occur. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires a controlled environment and meticulous procedure. All operations should be conducted within a certified chemical fume hood with the sash at the lowest practical height.
1. Preparation:
- Ensure the work area is free of moisture.
- Verify that an emergency eyewash station and safety shower are accessible and operational.
- Assemble all necessary equipment, including non-sparking tools, before introducing HCDS to the work area.[4][5]
- Have spill control materials readily available (see Spill Response Plan below).
2. Handling:
- Don all required PPE as outlined in the table above.
- Ground and bond all containers and transfer equipment to prevent static discharge.[4]
- Slowly and carefully transfer the required amount of HCDS, avoiding splashing.
- Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents.[4][5]
3. Post-Handling:
- Thoroughly decontaminate the work area.
- Properly dispose of all HCDS waste and contaminated materials according to the disposal plan.
- Remove PPE in the reverse order it was put on, avoiding contact with contaminated surfaces.
- Wash hands and forearms thoroughly with soap and water after removing gloves.
Disposal Plan: Neutralization and Waste Management
Improper disposal of this compound can lead to the release of hazardous substances into the environment.[2] The following two-stage procedure is based on a method developed for the safe and efficient disposal of HCDS liquid.[6]
Experimental Protocol for Disposal:
Stage 1: Hydrolysis
-
In a chemical fume hood, place a suitable reaction vessel in a secondary container (e.g., an ice bath) to manage heat generation.
-
For every 1 part by weight of HCDS, add 25 parts by weight of cold water to the reaction vessel.[6]
-
With constant stirring, slowly add the HCDS liquid to the water. The reaction should be mild and without significant fuming.[6]
Stage 2: Neutralization
-
Prepare a 20 wt% aqueous potassium hydroxide (B78521) (KOH) solution.
-
Slowly add the KOH solution to the hydrolyzed HCDS mixture while continuously stirring and monitoring the pH.
-
Continue adding the KOH solution until the pH of the mixture reaches approximately 12.6. The required weight ratio of KOH to HCDS is about 2:1.[6]
-
Allow the mixture to stir for at least two hours to ensure the complete dissolution of any residual deposits.[6]
-
The final neutralized solution should be collected in a clearly labeled hazardous waste container for disposal through your institution's hazardous waste management program.
Quantitative Data for Disposal Protocol:
| Parameter | Value | Unit |
| Ratio of HCDS to Water (by weight) | 1 : 25 | w/w |
| Concentration of KOH solution | 20 | wt% |
| Ratio of KOH to HCDS (by weight) | 2 : 1 | w/w |
| Final pH of neutralized solution | ~12.6 | pH units |
Emergency Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.
1. Evacuate and Alert:
- Immediately alert personnel in the vicinity and evacuate the immediate area.
- If the spill is large or involves a significant release of vapor, activate the nearest fire alarm to initiate a building-wide evacuation.
- From a safe location, contact your institution's emergency response team and provide details of the spill.
2. Control and Contain (for small, manageable spills by trained personnel only):
- If the spill is small and you are trained and equipped to handle it, don the appropriate PPE, including respiratory protection.
- Prevent the spill from spreading by using a dry, inert absorbent material such as sand or diatomaceous earth. Do not use combustible materials like paper towels.
- Work from the outside of the spill inwards to contain the liquid.
3. Clean-up and Decontamination:
- Carefully collect the absorbed material using non-sparking tools and place it in a compatible, sealable container.
- Decontaminate the spill area with a 5% aqueous sodium hydroxide or soda ash solution, followed by a thorough water rinse.[7]
- Label the container with "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's hazardous waste program.
4. First Aid:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
- Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[7]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Workflow for Safe Handling of this compound
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. al-bahri.com [al-bahri.com]
- 5. zoro.com [zoro.com]
- 6. cetjournal.it [cetjournal.it]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Product Not Found - Northern Safety Co., Inc. [northernsafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
